molecular formula C18H25N3O B050849 3-Deoxy Saxagliptin CAS No. 361441-98-7

3-Deoxy Saxagliptin

Katalognummer: B050849
CAS-Nummer: 361441-98-7
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: CNEBXOWFQASQAR-FTDXYOEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deoxy Saxagliptin is a major pharmacologically active metabolite of the anti-diabetic drug Saxagliptin, serving as a critical reference standard and research tool in metabolic and pharmacokinetic studies. This compound is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as GLP-1. By inhibiting DPP-4, 3-Deoxy Saxagliptin prolongs the activity of incretins, thereby enhancing glucose-dependent insulin secretion and improving glycemic control. Its primary research value lies in elucidating the metabolic fate, duration of action, and overall efficacy profile of the parent drug, Saxagliptin. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of DPP-4 inhibitors, to understand the mechanisms underlying the treatment of type 2 diabetes, and to develop robust analytical methods for bioanalysis. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-(1-adamantyl)-2-aminoacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c19-9-14-4-13-5-15(13)21(14)17(22)16(20)18-6-10-1-11(7-18)3-12(2-10)8-18/h10-16H,1-8,20H2/t10?,11?,12?,13-,14+,15+,16-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBXOWFQASQAR-FTDXYOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)N4C(CC5C4C5)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110803
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361441-98-7
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Deoxy Saxagliptin: Characterization, Genesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive examination of 3-Deoxy Saxagliptin, a critical process-related impurity associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. Intended for researchers, analytical scientists, and drug development professionals, this document delineates the physicochemical properties, structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies essential for its identification and quantification. We will explore the genesis of this impurity within the synthetic landscape of Saxagliptin and detail a robust, validated analytical workflow for its control, thereby ensuring the quality, safety, and efficacy of the final drug product. The protocols and data presented herein are grounded in established scientific principles and regulatory expectations for impurity profiling.

Introduction: The Context of Saxagliptin and the Imperative of Impurity Profiling

Saxagliptin is a potent, selective, and orally bioavailable inhibitor of the DPP-4 enzyme, a key regulator of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the degradation of these hormones, Saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, making it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3][4] The chemical structure of Saxagliptin features a unique adamantylglycine moiety coupled to an L-proline-derived bicyclic scaffold.[5]

In the realm of pharmaceutical manufacturing, the control of impurities is a non-negotiable aspect of quality assurance, mandated by global regulatory bodies like the ICH. Impurities, which can arise from starting materials, synthetic intermediates, degradation products, or unintended side reactions, have the potential to impact the safety and efficacy of the API.[][7] Therefore, a thorough understanding and rigorous control of the impurity profile are paramount.

3-Deoxy Saxagliptin is a known process-related impurity of Saxagliptin.[8][9] Its name signifies the core structural deviation from the parent molecule: the absence of the hydroxyl group at the 3-position of the adamantane ring. This guide provides the technical foundation necessary to understand, detect, and control this specific impurity.

Physicochemical Properties and Structural Elucidation

The fundamental difference between Saxagliptin and 3-Deoxy Saxagliptin lies in a single functional group. This seemingly minor alteration results in distinct chemical properties that are leveraged for their analytical separation and identification.

The primary structural distinction is the replacement of a tertiary alcohol (-OH) group on the adamantane cage in Saxagliptin with a hydrogen atom in 3-Deoxy Saxagliptin. This change reduces the molecule's polarity and molecular weight.

Caption: Comparative structures of Saxagliptin and 3-Deoxy Saxagliptin.

Table 1: Physicochemical Properties
PropertySaxagliptin3-Deoxy Saxagliptin
IUPAC Name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[5](1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[8][10]
Molecular Formula C₁₈H₂₅N₃O₂[1][4]C₁₈H₂₅N₃O[9][10][11]
Molecular Weight 315.41 g/mol [1][4]299.41 g/mol [8][9][11]
CAS Number 361442-04-8[4][5]361441-98-7[8][9][10][11]

Genesis of 3-Deoxy Saxagliptin

Understanding the origin of an impurity is fundamental to controlling its presence. 3-Deoxy Saxagliptin is primarily classified as a process-related impurity.[7] The synthesis of Saxagliptin generally involves the amide coupling of two key intermediates: (S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid (a protected 3-hydroxy-adamantylglycine) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[][12]

The genesis of 3-Deoxy Saxagliptin can be traced back to the starting materials for this synthesis. If the adamantylglycine intermediate is not hydroxylated, or if it contains a significant amount of the non-hydroxylated (deoxy) version, this impurity will be carried through the synthetic steps and appear in the final API.

G cluster_synthesis Simplified Saxagliptin Synthesis Start_Impurity Adamantylglycine (Deoxy Precursor) Coupling Amide Coupling & Deprotection Start_Impurity->Coupling Start_API 3-Hydroxy-Adamantylglycine (API Precursor) Start_API->Coupling Proline Azabicyclo-hexane Carboxamide Proline->Coupling Proline->Coupling Impurity 3-Deoxy Saxagliptin (Impurity) Coupling->Impurity Forms Impurity API Saxagliptin (API) Coupling->API Forms API

Caption: Genesis of 3-Deoxy Saxagliptin from a precursor impurity.

Therefore, the primary control strategy is not downstream purification from the final product (which can be challenging due to structural similarity) but rather stringent quality control of the adamantylglycine starting material.

Analytical Characterization and Detection

The accurate detection and quantification of 3-Deoxy Saxagliptin are critical for ensuring the quality of Saxagliptin API. This requires high-resolution analytical techniques, with high-performance liquid chromatography (HPLC) being the principal method. A well-characterized reference standard of 3-Deoxy Saxagliptin is indispensable for method development, validation, and routine quality control.[10][11][13]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for separating Saxagliptin from its related substances. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the absence of the polar hydroxyl group, 3-Deoxy Saxagliptin is less polar than Saxagliptin and will therefore be more retained on a C18 column, resulting in a longer retention time under typical RP-HPLC conditions.

Sources

An In-Depth Technical Guide to 3-Deoxy Saxagliptin: A Key Process-Related Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Deoxy Saxagliptin in Pharmaceutical Quality Control

Saxagliptin is a potent, orally active hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, widely prescribed for the management of type 2 diabetes mellitus.[1] In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This necessitates a thorough understanding and control of any process-related impurities that may arise during synthesis. 3-Deoxy Saxagliptin has been identified as a key process-related impurity in the manufacturing of Saxagliptin.[2] Its structural similarity to the parent drug underscores the importance of robust analytical methods to detect and quantify its presence, ensuring that the final drug product meets the stringent purity requirements set by regulatory bodies. This guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for 3-Deoxy Saxagliptin, serving as a vital resource for professionals in drug development and quality control.

Chemical Structure and Physicochemical Properties

3-Deoxy Saxagliptin is structurally analogous to Saxagliptin, with the notable absence of the hydroxyl group at the 3-position of the adamantane ring. This seemingly minor structural modification can impact its physicochemical properties and requires distinct analytical strategies for differentiation from the parent API.

IUPAC Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[2]

Chemical Structure:

Chemical Structure of 3-Deoxy Saxagliptin

Physicochemical Properties:

PropertyValueSource
CAS Number 361441-98-7[2][3]
Molecular Formula C₁₈H₂₅N₃O[2][3]
Molecular Weight 299.4 g/mol [3]
Appearance Likely a solidInferred
Solubility No specific data available; likely soluble in organic solvents like methanol and acetonitrile.Inferred
Melting Point No specific data available.
pKa No specific data available.
LogP No specific data available.

Synthesis, Formation, and Control Strategies

The formation of 3-Deoxy Saxagliptin is intrinsically linked to the synthetic route of Saxagliptin. It is classified as a process-related impurity, suggesting it may arise from starting materials or as a byproduct of the main reaction.

Plausible Synthetic Pathway and Origin of Impurity

The synthesis of Saxagliptin involves the coupling of two key chiral intermediates: a protected (S)-amino-(3-hydroxyadamantan-1-yl)acetic acid derivative and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. The most probable origin of the 3-Deoxy impurity is the presence of the corresponding non-hydroxylated adamantane starting material, (S)-amino-(adamantan-1-yl)acetic acid, in the initial reaction mixture.

Expert Insight: The control of 3-Deoxy Saxagliptin begins with stringent quality control of the adamantane-derived starting materials. The presence of even small amounts of the non-hydroxylated precursor can lead to the formation of the 3-Deoxy impurity, which can be challenging to remove in downstream purification steps due to its structural similarity to Saxagliptin.

Hypothetical Synthesis Protocol for 3-Deoxy Saxagliptin (as a Reference Standard)

While a specific published protocol for the synthesis of 3-Deoxy Saxagliptin is not available, a plausible route can be extrapolated from the known synthesis of Saxagliptin. This would involve the following key steps:

Step 1: Synthesis of N-Boc-(S)-amino-(adamantan-1-yl)acetic acid This key intermediate would be synthesized starting from adamantane, differing from the Saxagliptin synthesis which starts with a hydroxylated adamantane derivative.

Step 2: Amide Coupling The N-protected adamantane amino acid from Step 1 is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a suitable coupling agent (e.g., EDC/HOBt or T3P).[4]

Step 3: Dehydration and Deprotection The resulting intermediate undergoes dehydration of the primary amide to a nitrile, followed by the removal of the Boc protecting group to yield 3-Deoxy Saxagliptin.

Synthesis_Pathway A N-Boc-(S)-amino- (adamantan-1-yl)acetic acid C Coupled Intermediate A->C Amide Coupling (e.g., T3P, DIPEA) B (1S,3S,5S)-2-azabicyclo[3.1.0] hexane-3-carboxamide B->C D 3-Deoxy Saxagliptin C->D 1. Dehydration 2. Deprotection HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Saxagliptin API and Reference Standards B Dissolve in Diluent (e.g., H2O/ACN) A->B C Inject into HPLC System (C18 Column) B->C D Gradient Elution C->D E UV Detection (210-220 nm) D->E F Identify Peaks by Retention Time E->F G Quantify Impurity (Peak Area %) F->G

Sources

A Comprehensive Technical Guide to the Proposed Synthesis of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide outlines a strategic synthetic pathway for 3-Deoxy Saxagliptin, a novel analogue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities in the treatment of type 2 diabetes. By leveraging established synthetic methodologies for Saxagliptin, this guide provides a scientifically grounded, step-by-step approach to the synthesis of its 3-deoxy counterpart, offering insights into the rationale behind key experimental choices.

Introduction

Saxagliptin is a potent and selective DPP-4 inhibitor that plays a crucial role in the management of type 2 diabetes.[1] Its intricate molecular architecture, featuring a functionalized adamantane scaffold, presents unique synthetic challenges. The synthesis of Saxagliptin has been a subject of extensive research, with various routes developed to optimize yield and purity.[2][3][4] This guide focuses on a proposed synthesis for 3-Deoxy Saxagliptin, an analogue that lacks the hydroxyl group at the 3-position of the adamantane ring. The removal of this hydroxyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, making its synthesis a subject of significant scientific interest.

The proposed synthetic strategy is predicated on the well-established convergent synthesis of Saxagliptin, which involves the coupling of two key chiral intermediates: an adamantane-derived amino acid and a bicyclic proline analogue.[3][5] For the synthesis of 3-Deoxy Saxagliptin, the core modification lies in the use of a 3-deoxy adamantane amino acid derivative in place of the hydroxylated counterpart used for Saxagliptin.

Overall Synthetic Strategy

The proposed retrosynthetic analysis of 3-Deoxy Saxagliptin reveals two primary building blocks: (S)-N-Boc-adamantylglycine (A) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (B) . The synthesis will proceed through the following key stages:

  • Synthesis of Key Intermediates:

    • Preparation of the N-protected 3-deoxy adamantyl amino acid, (S)-N-Boc-adamantylglycine.

    • Synthesis of the bicyclic proline amide, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.

  • Peptide Coupling: Amide bond formation between the two key intermediates to form the protected 3-Deoxy Saxagliptin precursor.

  • Deprotection: Removal of the Boc protecting group to yield the final active pharmaceutical ingredient (API), 3-Deoxy Saxagliptin.

G cluster_0 Retrosynthesis of 3-Deoxy Saxagliptin 3-Deoxy_Saxagliptin 3-Deoxy Saxagliptin Protected_Intermediate N-Boc-3-Deoxy Saxagliptin 3-Deoxy_Saxagliptin->Protected_Intermediate Deprotection Intermediate_A (S)-N-Boc-adamantylglycine (Intermediate A) Protected_Intermediate->Intermediate_A Peptide Coupling Intermediate_B (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B) Protected_Intermediate->Intermediate_B Peptide Coupling

Caption: Retrosynthetic analysis of 3-Deoxy Saxagliptin.

Part 1: Synthesis of Key Intermediates

Synthesis of (S)-N-Boc-adamantylglycine (Intermediate A)

The synthesis of this key intermediate is a critical deviation from the established Saxagliptin synthesis, which utilizes N-Boc-3-hydroxyadamantylglycine.[6][7] A plausible route to the 3-deoxy analogue starts from 1-adamantane carboxylic acid.

  • Preparation of 1-Adamantyl Methyl Ketone: 1-Adamantane carboxylic acid is converted to its acid chloride, followed by reaction with a suitable methylating agent (e.g., methylmagnesium bromide or dimethylcadmium) to yield 1-adamantyl methyl ketone.

  • Oxidation to 2-(1-Adamantyl)-2-oxoacetic acid: The methyl ketone is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution to afford the corresponding α-keto acid.[4]

  • Formation of the Oxime: The α-keto acid is reacted with hydroxylamine hydrochloride to form the oxime, 2-(1-adamantyl)-2-hydroxyiminoacetic acid.[6]

  • Reduction and Boc Protection: The oxime is then reduced to the corresponding amino acid. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Zn/acetic acid). The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the target intermediate, (S)-N-Boc-adamantylglycine.[6][8] Chiral resolution may be necessary at this stage to isolate the desired (S)-enantiomer.

G cluster_1 Synthesis of Intermediate A Start_A 1-Adamantane Carboxylic Acid Ketone 1-Adamantyl Methyl Ketone Start_A->Ketone 1. Acyl chloride formation 2. Methylation Keto_Acid 2-(1-Adamantyl)-2-oxoacetic acid Ketone->Keto_Acid KMnO4, NaOH(aq) Oxime 2-(1-Adamantyl)-2-hydroxyiminoacetic acid Keto_Acid->Oxime NH2OH·HCl Amino_Acid (S)-Adamantylglycine Oxime->Amino_Acid Reduction Intermediate_A (S)-N-Boc-adamantylglycine Amino_Acid->Intermediate_A Boc2O, Base

Caption: Proposed synthetic pathway for Intermediate A.

Synthesis of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (Intermediate B)

This intermediate is a common component in the synthesis of several DPP-4 inhibitors.[9] Its synthesis is well-documented and typically starts from L-pyroglutamic acid. The methanesulfonate salt of this intermediate is often used in the subsequent coupling reaction.[2][10]

Part 2: Peptide Coupling and Final Synthesis

The core of the 3-Deoxy Saxagliptin synthesis is the coupling of the two key intermediates, followed by deprotection.

Peptide Coupling of Intermediates A and B

The coupling of (S)-N-Boc-adamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (often as its methanesulfonate salt) is a standard peptide bond formation reaction.[2]

  • Reaction Setup: To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (Intermediate B) and (S)-N-Boc-adamantylglycine (Intermediate A) in a suitable aprotic solvent (e.g., dichloromethane, DCM), a base such as N,N-diisopropylethylamine (DIPEA) is added at room temperature.[2]

  • Coupling Agent Addition: A coupling agent is then introduced. Propylphosphonic anhydride (T3P®) is an efficient reagent for this transformation, minimizing side reactions.[2][11] The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction is quenched with water, and the organic layer is separated. The organic phase is washed sequentially with aqueous solutions of a weak acid, a weak base (e.g., 5% NaHCO₃), and brine to remove unreacted starting materials and byproducts.[2] The solvent is then removed under reduced pressure to yield the crude N-Boc-3-Deoxy Saxagliptin.

Parameter Condition Rationale
Solvent Dichloromethane (DCM)Good solubility for reactants, inert under reaction conditions.
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base to neutralize the methanesulfonic acid salt of Intermediate B.
Coupling Agent Propylphosphonic anhydride (T3P®)Highly efficient for amide bond formation with low epimerization risk.[11]
Temperature 25-30 °CMild conditions to prevent side reactions and degradation.
Deprotection to Yield 3-Deoxy Saxagliptin

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom of the glycine moiety. This is typically achieved under acidic conditions.[8]

  • Acidic Cleavage: The crude N-Boc-3-Deoxy Saxagliptin is dissolved in a suitable solvent such as ethyl acetate. An aqueous solution of a strong acid, for instance, hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature.[2]

  • Product Isolation: The deprotected product, 3-Deoxy Saxagliptin hydrochloride, will precipitate from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (e.g., ethyl acetate), and dried under vacuum to afford the final product.

G cluster_2 Final Synthesis of 3-Deoxy Saxagliptin Intermediate_A (S)-N-Boc-adamantylglycine Protected_Product N-Boc-3-Deoxy Saxagliptin Intermediate_A->Protected_Product Peptide Coupling (T3P, DIPEA, DCM) Intermediate_B (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide Intermediate_B->Protected_Product Final_Product 3-Deoxy Saxagliptin Protected_Product->Final_Product Deprotection (HCl, Ethyl Acetate)

Caption: Final coupling and deprotection steps.

Conclusion

The proposed synthesis of 3-Deoxy Saxagliptin is a logical extension of the well-established synthetic routes for Saxagliptin. The key to this synthesis is the preparation of the non-hydroxylated adamantane amino acid intermediate. The subsequent peptide coupling and deprotection steps follow standard and optimized procedures from the synthesis of the parent drug. This guide provides a robust framework for the laboratory-scale synthesis of this novel Saxagliptin analogue, paving the way for further investigation into its biological activity and potential as a next-generation DPP-4 inhibitor.

References

  • Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. [Link]

  • Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Vu, T., & Waltermire, R. E. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169–1176. [Link]

  • An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. (2014). ResearchGate. [Link]

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. (2009). ResearchGate. [Link]

  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2014).
  • The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (2013). CNKI. [Link]

  • A facile method to synthesize vildagliptin. (2015). ResearchGate. [Link]

  • A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. (2015). ResearchGate. [Link]

  • 2-Azabicyclo(3.1.0)hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1). (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-Deoxy Saxagliptin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] As with any pharmaceutical agent, the presence of impurities in the final drug product is a critical quality attribute that necessitates thorough characterization and control to ensure patient safety and therapeutic efficacy.[3] This technical guide provides a comprehensive examination of the biological activity of a key process-related impurity, 3-Deoxy Saxagliptin. The absence of the hydroxyl group at the 3-position of the adamantyl moiety represents a significant structural modification that is anticipated to impact its pharmacological profile. This document will delve into the theoretical underpinnings of its potential biological activity, drawing upon established structure-activity relationships of DPP-4 inhibitors, and will provide detailed, field-proven methodologies for its in-vitro and in-vivo evaluation.

Introduction: The Significance of Impurity Profiling in Drug Development

The control of impurities in active pharmaceutical ingredients (APIs) is a mandate from regulatory bodies worldwide and a fundamental aspect of drug development.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[] Their presence, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the biological activity of any significant impurity is paramount.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By prolonging the action of these hormones, saxagliptin enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby lowering blood glucose levels.[6][7] The intricate binding of saxagliptin to the active site of DPP-4 is crucial for its inhibitory effect, and any structural alteration, such as the removal of a hydroxyl group, could significantly modify this interaction.

The Structural and Stereochemical Landscape of Saxagliptin and its 3-Deoxy Impurity

The chemical structure of saxagliptin is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[6] The adamantyl moiety, and specifically the hydroxyl group at the 3-position, plays a critical role in the molecule's interaction with the DPP-4 enzyme. The 3-Deoxy Saxagliptin impurity, with the chemical formula C18H25N3O, lacks this hydroxyl group.[8]

The stereochemistry of saxagliptin is vital for its potent inhibitory activity against DPP-4. A study on all eight stereoisomers of saxagliptin demonstrated that the specific configuration is critical for effective inhibition of the enzyme.[3] The removal of the 3-hydroxyl group in the 3-Deoxy impurity eliminates a key stereocenter and a potential hydrogen bond donor, which is likely to alter its binding affinity and biological activity.

Predicted Biological Activity Based on Structure-Activity Relationships (SAR)

While direct experimental data on the biological activity of 3-Deoxy Saxagliptin is not extensively published, we can infer its potential activity based on the established structure-activity relationships of DPP-4 inhibitors. The interaction of saxagliptin with the DPP-4 active site involves key residues.[9] The cyanopyrrolidine moiety engages with the S1 subsite, while the adamantyl group interacts with the S2 subsite. The hydroxyl group on the adamantyl ring is believed to form a hydrogen bond with amino acid residues in the S2 pocket, contributing to the high binding affinity and potency of saxagliptin.

The absence of this hydroxyl group in 3-Deoxy Saxagliptin is hypothesized to lead to a significant reduction in its DPP-4 inhibitory activity. The loss of a key hydrogen bonding interaction would likely result in a lower binding affinity for the DPP-4 enzyme. Consequently, a higher concentration of the impurity would be required to achieve the same level of enzyme inhibition as the parent drug.

Experimental Workflows for Determining Biological Activity

To empirically determine the biological activity of 3-Deoxy Saxagliptin, a series of in-vitro and in-vivo assays are necessary. The following sections provide detailed protocols for these essential experiments.

In-Vitro DPP-4 Inhibition Assay

This assay directly measures the ability of 3-Deoxy Saxagliptin to inhibit the enzymatic activity of DPP-4.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 3-Deoxy Saxagliptin reference standard

    • Saxagliptin reference standard (as a positive control)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of 3-Deoxy Saxagliptin and Saxagliptin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compounds and the positive control in the assay buffer to create a range of concentrations.

    • In a 96-well plate, add the DPP-4 enzyme and the diluted compounds or vehicle control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundDPP-4 IC50 (nM)
SaxagliptinExpected literature value
3-Deoxy SaxagliptinTo be determined

Diagram of the In-Vitro DPP-4 Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_imp Prepare Serial Dilutions of 3-Deoxy Saxagliptin add_comp Add Diluted Compounds to 96-well Plate prep_imp->add_comp prep_sax Prepare Serial Dilutions of Saxagliptin (Control) prep_sax->add_comp prep_enz Prepare DPP-4 Enzyme Solution add_enz Add DPP-4 Enzyme prep_enz->add_enz prep_sub Prepare Substrate Solution add_sub Add Fluorogenic Substrate prep_sub->add_sub add_comp->add_enz incubate1 Incubate (e.g., 15 min, 37°C) add_enz->incubate1 incubate1->add_sub read_fluor Measure Fluorescence Over Time add_sub->read_fluor calc_rate Calculate Reaction Rates read_fluor->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in-vitro DPP-4 inhibition assay.

In-Vitro Cytotoxicity Assay

This assay assesses the potential of 3-Deoxy Saxagliptin to cause cell death, providing an initial indication of its toxicological profile.

Experimental Protocol:

  • Reagents and Materials:

    • Human cell line (e.g., HepG2 for liver toxicity, or a pancreatic cell line)

    • Cell culture medium and supplements

    • 3-Deoxy Saxagliptin reference standard

    • Positive control for cytotoxicity (e.g., doxorubicin)

    • MTT or similar viability reagent

    • 96-well clear-bottom cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of 3-Deoxy Saxagliptin and the positive control in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

    • Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration of the compound that causes 50% cell death).

Data Presentation:

CompoundCell LineCC50 (µM)
3-Deoxy SaxagliptinHepG2To be determined
Doxorubicin (Control)HepG2Expected literature value
In-Vivo Pharmacokinetic and Pharmacodynamic Assessment

Should in-vitro studies indicate significant biological activity, in-vivo studies in an appropriate animal model (e.g., rodents) would be warranted to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-Deoxy Saxagliptin.

Experimental Protocol (Abbreviated):

  • Animal Model: Use a relevant animal model for type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

  • Dosing: Administer 3-Deoxy Saxagliptin and Saxagliptin (as a comparator) via an appropriate route (e.g., oral gavage).

  • Pharmacokinetics: Collect blood samples at various time points post-dosing. Analyze plasma concentrations of the compounds using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamics: At selected time points, measure plasma DPP-4 activity and active GLP-1 levels to assess the extent and duration of target engagement.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT to evaluate the effect of the impurity on glucose excursion.

Diagram of the In-Vivo Assessment Workflow:

G cluster_animal Animal Model & Dosing cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) animal_model Select Diabetic Animal Model dosing Administer 3-Deoxy Saxagliptin and Saxagliptin animal_model->dosing blood_collection Collect Blood Samples at Time Points dosing->blood_collection dpp4_activity Measure Plasma DPP-4 Activity dosing->dpp4_activity ogtt Perform Oral Glucose Tolerance Test (OGTT) dosing->ogtt lcms_analysis Analyze Plasma Concentrations (LC-MS/MS) blood_collection->lcms_analysis pk_params Determine PK Parameters lcms_analysis->pk_params glp1_levels Measure Active GLP-1 Levels dpp4_activity->glp1_levels

Caption: Workflow for in-vivo pharmacokinetic and pharmacodynamic assessment.

Interpretation of Results and Regulatory Implications

The data generated from these studies will provide a comprehensive biological activity profile for 3-Deoxy Saxagliptin. A significantly lower DPP-4 inhibitory activity compared to saxagliptin would suggest that its presence at controlled levels is unlikely to contribute to the therapeutic effect of the drug product. However, any notable cytotoxicity or unexpected off-target activity would warrant further investigation and a more stringent control strategy for this impurity.

The results of these biological activity studies are crucial for setting appropriate specifications for 3-Deoxy Saxagliptin in the saxagliptin drug substance and drug product, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Conclusion

The biological activity of pharmaceutical impurities is a critical consideration in drug development and manufacturing. For 3-Deoxy Saxagliptin, a process-related impurity of saxagliptin, a thorough evaluation of its DPP-4 inhibitory activity and potential toxicity is essential. Based on structure-activity relationships, it is anticipated that the absence of the 3-hydroxyl group will significantly reduce its pharmacological activity. The experimental protocols detailed in this guide provide a robust framework for the definitive determination of its biological profile. This information is indispensable for ensuring the quality, safety, and efficacy of saxagliptin-containing medicines for patients with type 2 diabetes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research, Application Number: 22-350. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Saxagliptin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • Dong, J., Gong, Y., Liu, J., Chen, X., Wen, X., & Sun, H. (2014). Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorganic & Medicinal Chemistry, 22(4), 1383–1393.
  • Gaikwad, P. D., et al. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, 9(9). Retrieved from [Link]

  • Tahrani, A. A., Piya, M. K., & Barnett, A. H. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus.
  • Mishra, R., & Kumar, A. (2013). Saxagliptin overview: special focus on safety and adverse effects. Expert Opinion on Drug Safety, 12(1), 111-119.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2021). Current Drug Targets, 22(12), 1369-1386.
  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037.
  • Kirby, M., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 2.
  • ChEMBL. (n.d.). Document: Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. (CHEMBL3112588). Retrieved from [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • Savage, S. A., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(24), 7733-7740.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Mini Reviews in Medicinal Chemistry.
  • Google Patents. (n.d.). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). Molecules, 29(10), 2296.
  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. (2007). Organic Process Research & Development, 11(6), 1049-1055.

Sources

A Technical Guide to the Putative Mechanism of Action of 3-Deoxy Saxagliptin: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3-Deoxy Saxagliptin, a structural analog of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. Saxagliptin is a cornerstone in the management of type 2 diabetes mellitus, exerting its therapeutic effect by preventing the degradation of incretin hormones.[1][2][3] The modification in 3-Deoxy Saxagliptin—the specific removal of the hydroxyl group at the 3-position of the adamantane moiety—presents a compelling case for investigating alterations in its pharmacodynamic and pharmacokinetic profile. This document synthesizes the known mechanisms of Saxagliptin, posits a primary hypothesis for the action of its 3-Deoxy derivative, and outlines a rigorous, multi-phase experimental workflow to validate this hypothesis. We will delve into the causality behind proposed experimental designs, from initial in vitro enzymatic assays to computational molecular docking, providing researchers and drug development professionals with a comprehensive framework for characterization.

Part 1: The Incretin Effect and DPP-4 as a Therapeutic Target

The management of glucose homeostasis is a complex physiological process. A key component of this regulation is the "incretin effect," a phenomenon where oral glucose administration elicits a significantly higher insulin response compared to intravenous glucose infusion. This effect is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These incretins are released from endocrine cells in the gastrointestinal tract following food intake and act to:

  • Stimulate glucose-dependent insulin secretion from pancreatic β-cells.[6]

  • Suppress glucagon secretion from pancreatic α-cells, thereby reducing hepatic glucose production.[2][7]

  • Slow gastric emptying , which helps to regulate postprandial glucose absorption.[8]

The therapeutic potential of incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. The enzyme responsible for this rapid degradation is Dipeptidyl Peptidase-4 (DPP-4).[1][5] DPP-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of proteins, specifically targeting those with a proline or alanine residue in the penultimate position, as found in GLP-1 and GIP.[7][9]

By inhibiting DPP-4, the half-life and circulating concentrations of active GLP-1 and GIP are increased, thereby enhancing and prolonging their glucose-lowering effects.[8] This mechanism makes DPP-4 a highly attractive target for the development of oral anti-hyperglycemic agents for type 2 diabetes.

Part 2: Saxagliptin - An Established Covalent, Reversible DPP-4 Inhibitor

Saxagliptin is a potent and selective, orally active DPP-4 inhibitor.[10] It is classified as a substrate-like inhibitor that forms a covalent but reversible complex with the DPP-4 enzyme.[1] This interaction is central to its mechanism of action.

Molecular Interaction with the DPP-4 Active Site

The binding of Saxagliptin to DPP-4 is a well-characterized interaction. The cyanopyrrolidine moiety of Saxagliptin is critical, as it covalently interacts with the hydroxyl group of the catalytic serine residue (Ser630) within the enzyme's active site.[1] This forms a stable but reversible nitrile-serine adduct. The adamantane group anchors the molecule within the S1 pocket of the active site, a region that typically accommodates the proline residue of natural substrates.[1] The 3-hydroxy group on the adamantane ring is positioned to potentially interact with surrounding residues, influencing binding affinity and specificity.

Pharmacokinetics and Metabolism

Saxagliptin is primarily metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[2][10][11] The major metabolic pathway is hydroxylation, which produces the primary active metabolite, 5-hydroxy saxagliptin (M2).[12] This metabolite is also a potent DPP-4 inhibitor, though it is approximately half as potent as the parent compound.[1][6] Both Saxagliptin and its active metabolite are eliminated through a combination of hepatic and renal pathways.[10][13]

Part 3: 3-Deoxy Saxagliptin: A Structural Hypothesis

3-Deoxy Saxagliptin is defined by the removal of the hydroxyl group from the 3-position of Saxagliptin's adamantane structure. This seemingly minor modification can have significant implications for its mechanism of action.

Structural Comparison:

  • Saxagliptin: Contains a polar hydroxyl (-OH) group on the adamantyl moiety.

  • 3-Deoxy Saxagliptin: The -OH group is replaced by a hydrogen atom, rendering the adamantyl moiety more lipophilic (less polar).

The Central Hypothesis:

Our primary hypothesis is that 3-Deoxy Saxagliptin retains its function as a competitive inhibitor of DPP-4, but its potency, selectivity, and metabolic profile are altered due to the removal of the 3-hydroxy group.

  • Rationale for Retained Activity: The core pharmacophore—the cyanopyrrolidine group responsible for the covalent interaction with Ser630—remains unchanged. Therefore, the fundamental mechanism of DPP-4 inhibition is expected to be preserved.

  • Rationale for Altered Potency: The removal of the hydroxyl group modifies the interaction within the S1 binding pocket. If this -OH group forms a critical hydrogen bond with an active site residue, its removal would likely decrease binding affinity and thus increase the IC50 (reduce potency). Conversely, if the 3-position resides in a hydrophobic region of the pocket, removing the polar -OH group could enhance van der Waals interactions, potentially increasing binding affinity and potency.

  • Rationale for Altered Metabolism: Since hydroxylation is a primary metabolic route for Saxagliptin, removing a potential site for such a reaction could increase the metabolic stability of 3-Deoxy Saxagliptin, potentially leading to a longer half-life and altered pharmacokinetic profile.

Part 4: Proposed Experimental Validation Workflow

To rigorously test our hypothesis, a multi-phase, self-validating experimental workflow is proposed. This workflow is designed to systematically characterize the biochemical, cellular, and structural interactions of 3-Deoxy Saxagliptin.

G cluster_0 Phase 1: In Vitro Biochemical Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Silico Structural Analysis exp1 Experiment 1: DPP-4 Enzyme Inhibition Assay exp2 Experiment 2: Enzyme Kinetics Analysis exp1->exp2 Determine IC50 exp3 Experiment 3: DPP Selectivity Panel exp2->exp3 Determine Ki & MOI exp4 Experiment 4: Incretin Hormone Stabilization Assay exp3->exp4 Assess Selectivity exp5 Predict Binding Pose exp4->exp5 Confirm Cellular Activity

Caption: Proposed experimental workflow for characterizing 3-Deoxy Saxagliptin.

Phase 1: In Vitro Biochemical Characterization

Causality: The foundational step is to determine if and how effectively 3-Deoxy Saxagliptin interacts with the purified DPP-4 enzyme. This phase directly measures the compound's potency and mode of inhibition, providing the core data to compare it against Saxagliptin.

Experiment 1: DPP-4 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Deoxy Saxagliptin against human recombinant DPP-4.

  • Methodology:

    • Prepare a series of dilutions of 3-Deoxy Saxagliptin and the control compound, Saxagliptin (e.g., from 1 pM to 100 µM).

    • In a 96-well plate, add recombinant human DPP-4 enzyme to each well.

    • Add the test compounds (3-Deoxy Saxagliptin) and control (Saxagliptin) to respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).

    • Measure the fluorescence signal at regular intervals using a plate reader (Excitation/Emission ~360/460 nm).

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Enzyme Kinetics Analysis

  • Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

  • Methodology:

    • Perform the DPP-4 activity assay as described above.

    • Vary the concentrations of the substrate (Gly-Pro-AMC) at several fixed concentrations of 3-Deoxy Saxagliptin (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, based on an estimated Ki from the IC50).

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the plots: In competitive inhibition, Vmax remains constant while Km increases with inhibitor concentration. This would confirm that 3-Deoxy Saxagliptin competes with the natural substrate for the active site, as hypothesized.

Experiment 3: DPP Selectivity Panel

  • Objective: To assess the selectivity of 3-Deoxy Saxagliptin for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9. Off-target inhibition of DPP-8/9 has been linked to toxicity concerns.

  • Methodology:

    • Perform enzyme inhibition assays analogous to Experiment 1, but using recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.

    • Determine the IC50 values for 3-Deoxy Saxagliptin against DPP-8 and DPP-9.

    • Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4). A high ratio indicates high selectivity for DPP-4.

Phase 2: Cell-Based Functional Assays

Causality: Moving from a purified enzyme system to a more physiologically relevant context, this phase validates that the compound can engage its target in a cellular environment and produce the expected downstream biological effect—the stabilization of incretins.

Experiment 4: Incretin Hormone Stabilization Assay

  • Objective: To confirm that inhibition of DPP-4 by 3-Deoxy Saxagliptin in a cellular context leads to an increase in the half-life of active GLP-1.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293 cells transfected to express DPP-4, or a pancreatic cell line like MIN6).

    • Treat the cells with various concentrations of 3-Deoxy Saxagliptin or Saxagliptin for 1-2 hours.

    • Spike the cell culture medium with a known concentration of active GLP-1 (7-36).

    • Collect aliquots of the medium at various time points (e.g., 0, 30, 60, 120 minutes).

    • Measure the concentration of active GLP-1 remaining in the aliquots using a specific ELISA kit.

    • Calculate the half-life of active GLP-1 at each concentration of the test compound. An increased half-life demonstrates functional inhibition of cellular DPP-4.

Phase 3: In Silico Structural Analysis

Causality: Computational modeling provides a structural rationale for the biochemical data obtained in Phase 1. It allows us to visualize the binding pose and predict the specific atomic interactions (or lack thereof) that drive the observed potency and selectivity.

Experiment 5: Molecular Docking Simulation

  • Objective: To predict the binding mode of 3-Deoxy Saxagliptin within the DPP-4 active site and compare it to the known binding mode of Saxagliptin.

  • Methodology:

    • Obtain the high-resolution crystal structure of human DPP-4 complexed with Saxagliptin from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock, Schrödinger Suite) to prepare the protein structure by removing water molecules, adding hydrogens, and assigning charges.

    • Generate a 3D conformer of 3-Deoxy Saxagliptin.

    • Define the docking grid around the known Saxagliptin binding site.

    • Perform docking simulations to predict the most favorable binding pose of 3-Deoxy Saxagliptin.

    • Analyze the resulting pose:

      • Confirm the covalent interaction distance between the nitrile carbon and the Ser630 oxygen.

      • Examine the position of the deoxygenated adamantane ring. Identify and measure distances to nearby amino acid residues to assess potential hydrophobic interactions or steric clashes.

      • Compare the calculated binding energy score to that of re-docked Saxagliptin.

Part 5: Data Interpretation and Future Directions

The collective results from this workflow will provide a robust, multi-faceted understanding of 3-Deoxy Saxagliptin's mechanism.

Summary of Expected Quantitative Data:

ParameterSaxagliptin (Control)3-Deoxy Saxagliptin (Predicted Outcome)Rationale for Prediction
DPP-4 IC50 ~0.5 nM[11]Altered (Higher or Lower)Dependent on the role of the 3-hydroxy group in binding.
DPP-4 Ki TBD (Low nM range)Correlated with IC50Reflects binding affinity.
Mode of Inhibition Competitive, ReversibleCompetitive, ReversibleCore pharmacophore is unchanged.
Selectivity (DPP-8/DPP-4) High (>1000-fold)Potentially AlteredChanges in adamantane interactions may affect selectivity.
GLP-1 Half-Life (Cells) IncreasedIncreased (Potentially more or less than Saxagliptin)Dependent on cellular potency.
Predicted Binding Energy Favorable (Negative Value)More or Less FavorableReflects the sum of interactions in the binding pocket.

Future Directions:

  • Metabolic Stability Assay: An in vitro assay using human liver microsomes would be critical to determine if the removal of the hydroxyl group reduces susceptibility to CYP3A4/5-mediated metabolism, which would directly test our hypothesis regarding its pharmacokinetic profile.

  • In Vivo Efficacy Studies: If in vitro and cellular data are promising, studies in diabetic animal models would be the necessary next step to evaluate its glucose-lowering efficacy, pharmacokinetic profile, and overall safety.

G Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreas Incretins->Pancreas Stimulate Inactivation Incretin Inactivation DPP4->Inactivation Saxa Saxagliptin / 3-Deoxy Saxagliptin Saxa->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (via liver)

Caption: The DPP-4 signaling pathway inhibited by Saxagliptin analogs.

References

  • Title: Saxagliptin - Diabetes Mellitus Source: PDB-101 URL: [Link]

  • Title: Saxagliptin | C18H25N3O2 Source: PubChem - NIH URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor Source: PubMed URL: [Link]

  • Title: saxagliptin: a systematic review on its pharmacological potential and analytical aspects Source: ResearchGate URL: [Link]

  • Title: Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human Source: PubMed URL: [Link]

  • Title: Saxagliptin | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: Saxagliptin Source: Wikipedia URL: [Link]

  • Title: Saxagliptin Source: Proteopedia, life in 3D URL: [Link]

  • Title: Saxagliptin Tablets: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]

  • Title: Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof Source: Google Patents URL
  • Title: Dipeptidyl Peptidase IV (DPP IV) Inhibitors Source: NCBI Bookshelf - StatPearls URL: [Link]

  • Title: Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine Source: CNKI URL: [Link]

  • Title: Dipeptidyl peptidase-4 inhibitor Source: Wikipedia URL: [Link]

  • Title: An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) Source: PubMed URL: [Link]

  • Title: Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors Source: Endocrine Reviews | Oxford Academic URL: [Link]

Sources

The Emergence and Etiology of 3-Deoxy Saxagliptin: A Process-Related Impurity in Saxagliptin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 3-Deoxy Saxagliptin, a critical process-related impurity encountered during the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The narrative delves into the logical discovery of this impurity through modern analytical workflows and elucidates its origin, tracing it back to the incomplete hydroxylation of an adamantane-based intermediate. By synthesizing information from established synthetic routes, this guide presents a scientifically grounded hypothesis for the formation mechanism of 3-Deoxy Saxagliptin. Furthermore, it details the analytical methodologies essential for its detection and quantification and outlines robust control strategies to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document is intended for researchers, process chemists, and quality control scientists in the field of drug development and manufacturing.

Introduction: The Imperative of Purity in DPP-4 Inhibitors

Saxagliptin is a potent, orally active hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition slows the degradation of incretin hormones, such as GLP-1 and GIP, which in turn potentiates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1] The molecular complexity of Saxagliptin, characterized by its unique adamantane moiety, necessitates a multi-step synthesis.[2]

In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[3] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation.[4] This guide focuses on a specific process-related impurity, 3-Deoxy Saxagliptin, which, although not a degradation product formed under stress conditions like hydrolysis or oxidation, represents a significant challenge in the synthetic process.[5][6] Understanding its origin is paramount to developing effective control strategies.

Discovery of a New Peak: The Analytical Identification of 3-Deoxy Saxagliptin

The discovery of a novel impurity like 3-Deoxy Saxagliptin is a testament to the power of modern analytical chemistry. During the process development and routine quality control of Saxagliptin synthesis, a battery of chromatographic and spectroscopic techniques are employed.[7] The likely discovery pathway would follow a systematic workflow designed to detect, identify, and characterize any unexpected signals.

An unknown peak, eluting in proximity to the main Saxagliptin peak, would first be detected during High-Performance Liquid Chromatography (HPLC) analysis.[8] Once the presence of this consistent, unknown impurity was confirmed, a workflow for its structural elucidation would be initiated. This process is a self-validating system, where each step confirms the findings of the previous one.

Experimental Protocol: Impurity Identification Workflow
  • HPLC-UV Detection:

    • An unknown peak is consistently observed in multiple batches of the Saxagliptin API.

    • The peak's retention time and UV profile are recorded.

  • LC-MS Analysis:

    • The sample is subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity.[9]

    • The mass spectrometer would reveal a molecular ion corresponding to a mass of 299.4, which is 16 atomic mass units less than Saxagliptin (315.4), suggesting the loss of an oxygen atom.

  • High-Resolution Mass Spectrometry (HRMS):

    • To confirm the elemental composition, HRMS is employed to obtain a highly accurate mass measurement.[10]

    • The data would confirm the molecular formula as C18H25N3O.

  • Tandem Mass Spectrometry (MS/MS):

    • The molecular ion of the impurity is fragmented, and its fragmentation pattern is compared with that of Saxagliptin.

    • A similar fragmentation pattern, particularly for the proline nitrile portion of the molecule, would strongly suggest that the modification is on the adamantane ring.

  • Isolation and NMR Spectroscopy:

    • The impurity is isolated using preparative HPLC.

    • 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are performed on the isolated sample. The absence of signals corresponding to the hydroxyl group and the associated tertiary carbon on the adamantane ring, present in the spectra of Saxagliptin, would confirm the structure as 3-Deoxy Saxagliptin.[2]

This logical and rigorous workflow allows scientists to move from detecting an unknown chromatographic peak to confidently identifying its structure.

Caption: Workflow for the discovery and structural elucidation of an unknown impurity.

Unraveling the Origin: The Mechanistic Pathway of 3-Deoxy Saxagliptin Formation

The name "3-Deoxy" provides a significant clue to the impurity's origin: it lacks the hydroxyl group at the 3-position of the adamantane ring. A thorough review of the common synthetic routes for Saxagliptin's key intermediates reveals that 3-Deoxy Saxagliptin is not a degradation product but a process-related impurity . Its formation is a direct consequence of an incomplete reaction in an early stage of the synthesis.

Several efficient syntheses of the crucial intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, begin with a non-hydroxylated starting material, such as 1-adamantane carboxylic acid .[11][12] The synthesis proceeds by first introducing the hydroxyl group at the 3-position of the adamantane ring through an oxidation step. This hydroxylation is a critical transformation, often employing powerful oxidizing agents like a mixture of sulfuric and nitric acid.[11]

The formation of 3-Deoxy Saxagliptin can be attributed to the incomplete hydroxylation of the adamantane ring. If a portion of the 1-adamantane carboxylic acid (or a subsequent intermediate) fails to be hydroxylated, this non-hydroxylated material, (2S)-amino(adamantan-1-yl)acetic acid , will be carried through the subsequent steps of the synthesis alongside its hydroxylated counterpart.

This "deoxy" intermediate, being structurally very similar to the desired hydroxylated intermediate, can then undergo the same coupling reaction with the proline moiety, ultimately leading to the formation of 3-Deoxy Saxagliptin as an impurity in the final API.

Formation_Pathway cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Pathway Start 1-Adamantane Carboxylic Acid Hydroxy_Intermediate 3-Hydroxy-1-Adamantane Carboxylic Acid Start->Hydroxy_Intermediate Oxidation (e.g., H2SO4/HNO3) Deoxy_Intermediate 1-Adamantane Carboxylic Acid (Unreacted) Start->Deoxy_Intermediate Incomplete Oxidation Coupling_Precursor_OH (S)-N-Boc-3-hydroxy- adamantylglycine Hydroxy_Intermediate->Coupling_Precursor_OH Further Steps Saxagliptin Saxagliptin (Final Product) Coupling_Precursor_OH->Saxagliptin Coupling with Proline Moiety Coupling_Precursor_Deoxy (S)-N-Boc- adamantylglycine Deoxy_Intermediate->Coupling_Precursor_Deoxy Further Steps Deoxy_Saxagliptin 3-Deoxy Saxagliptin (Impurity) Coupling_Precursor_Deoxy->Deoxy_Saxagliptin Coupling with Proline Moiety

Caption: Proposed formation pathway of 3-Deoxy Saxagliptin via incomplete hydroxylation.

Analytical Strategies for Detection and Quantification

To control the levels of 3-Deoxy Saxagliptin, a robust and validated analytical method is essential. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[13] The method must be capable of separating Saxagliptin from 3-Deoxy Saxagliptin and other potential process-related impurities and degradation products.

Table 1: Representative RP-HPLC Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., 250mm x 4.6mm, 5 µm)Provides good hydrophobic retention and separation for the moderately polar analytes.
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Formate)Controls pH and ensures good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analytes.
Elution Mode GradientA gradient is typically required to resolve closely eluting impurities from the main API peak and to elute any more retained impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210-220 nmWavelength at which the amide chromophore of Saxagliptin and its impurities absorb.
Injection Volume 10 µLStandard volume for analytical HPLC.

Method validation would be performed according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose of quantifying 3-Deoxy Saxagliptin at trace levels.[13]

Control Strategies in Saxagliptin Synthesis

Since 3-Deoxy Saxagliptin is a process-related impurity, its control lies in the optimization and rigorous control of the synthetic process itself. The primary focus is on the critical hydroxylation step.

  • Optimization of the Hydroxylation Step:

    • Stoichiometry of Oxidizing Agents: The molar ratio of the oxidizing agents (e.g., nitric acid) to the adamantane substrate must be carefully optimized to drive the reaction to completion.

    • Reaction Time and Temperature: Monitoring the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time is crucial. The temperature must also be controlled to ensure a consistent reaction rate without promoting side reactions.

  • Purification of Intermediates:

    • It may be advantageous to implement a purification step for the 3-hydroxy-1-adamantane carboxylic acid intermediate. Crystallization or chromatographic purification at this stage can effectively remove the unreacted, non-hydroxylated starting material. This prevents the "deoxy" impurity from being carried forward into the more complex and valuable downstream intermediates.

  • Use of High-Purity Starting Materials: Ensuring the purity of the initial 1-adamantane carboxylic acid is also a key consideration, as any pre-existing impurities could potentially interfere with the hydroxylation reaction.

  • Final API Purification: The final purification of the Saxagliptin API, typically through crystallization, is the last line of defense. The crystallization process should be designed to effectively purge 3-Deoxy Saxagliptin, which may have different solubility properties than the desired product.

Impact and Regulatory Perspective

The presence of any impurity in an API must be evaluated for its potential impact on safety and efficacy. According to ICH guidelines, impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification and qualification) must be characterized and their safety assessed. While specific toxicological data for 3-Deoxy Saxagliptin is not publicly available, its structural similarity to the parent drug necessitates its control to very low levels. Regulatory agencies would require a thorough demonstration that this impurity is effectively controlled to within qualified limits in every batch of Saxagliptin produced.

Conclusion

3-Deoxy Saxagliptin is a quintessential example of a process-related impurity whose origins can be logically deduced through a careful analysis of the drug's synthetic pathway. Its discovery and characterization rely on a systematic analytical workflow, while its control is rooted in the principles of chemical process optimization. By focusing on the critical hydroxylation step of the adamantane core, manufacturers can ensure the near-complete conversion to the desired hydroxylated intermediate, thereby minimizing the formation of 3-Deoxy Saxagliptin. This in-depth understanding of impurity formation and control is fundamental to the consistent production of high-purity, safe, and effective Saxagliptin for patients with type 2 diabetes.

References

  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, [Online]. Available: [Link]

  • Saxagliptin | C18H25N3O2 | CID 11243969. PubChem, [Online]. Available: [Link]

  • Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate, [Online]. Available: [Link]

  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, [Online]. Available: [Link]

  • LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate, [Online]. Available: [Link]

  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents, [Online].
  • An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate, [Online]. Available: [Link]

  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. CNKI, [Online]. Available: [Link]

  • LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate, [Online]. Available: [Link]

  • LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. PubMed, [Online]. Available: [Link]

  • LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Publishing, [Online]. Available: [Link]

  • Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate, [Online]. Available: [Link]

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. ResearchGate, [Online]. Available: [Link]

  • New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. ResearchGate, [Online]. Available: [Link]

  • Saxagliptin. Wikipedia, [Online]. Available: [Link]

  • Stability indicating assay of Dapagliflozin and Saxagliptin. Research Journal of Pharmacy and Technology, [Online]. Available: [Link]

  • RESEARCH ARTICLE DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International, [Online]. Available: [Link]

  • Saxagliptin. Proteopedia, [Online]. Available: [Link]

  • An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, [Online]. Available: [Link]

  • Quality Control in Pharmaceutical Intermediates: The Case of Saxagliptin Impurities. Tejapharm, [Online]. Available: [Link]

Sources

Spectroscopic Characterization of 3-Deoxy Saxagliptin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and quality control, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance. This guide provides a comprehensive technical overview of the spectroscopic data for 3-Deoxy Saxagliptin, a known process impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. For researchers, scientists, and drug development professionals, understanding the spectroscopic fingerprint of such impurities is critical for method development, validation, and ensuring the safety and efficacy of the final drug product.

3-Deoxy Saxagliptin, with the chemical formula C₁₈H₂₅N₃O and a molecular weight of 299.41 g/mol , is structurally distinct from its parent compound by the absence of a hydroxyl group on the adamantane moiety. This seemingly minor modification results in a discernible shift in its spectroscopic properties. This guide will delve into the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data that define 3-Deoxy Saxagliptin, offering a framework for its unambiguous identification.

While direct experimental spectra for 3-Deoxy Saxagliptin are not widely published, this guide synthesizes expected spectroscopic characteristics based on the known structure of the molecule and by drawing direct comparisons with the well-documented spectroscopic data of Saxagliptin. This approach provides a robust, scientifically-grounded predictive analysis essential for any laboratory engaged in the analysis of Saxagliptin and its related substances.

The Imperative of Spectroscopic Analysis in Impurity Profiling

The structural elucidation of pharmaceutical impurities is a cornerstone of regulatory compliance and drug safety.[1][2] Spectroscopic techniques like NMR, MS, and IR provide orthogonal and complementary information, allowing for a comprehensive characterization of a molecule's identity and purity. For an impurity like 3-Deoxy Saxagliptin, these methods are not merely analytical procedures but tools for understanding its formation, ensuring its control, and ultimately safeguarding patient health.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For 3-Deoxy Saxagliptin, both ¹H and ¹³C NMR are instrumental in confirming its structure, particularly the absence of the tertiary hydroxyl group present in Saxagliptin.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Deoxy Saxagliptin is expected to be similar to that of Saxagliptin, with the key difference being the signals associated with the adamantane ring. The absence of the hydroxyl group at the 3-position of the adamantane moiety will lead to the disappearance of the corresponding OH proton signal and a significant upfield shift of the protons attached to the carbons in its vicinity.

Comparative Analysis with Saxagliptin:

Assignment Saxagliptin ¹H NMR (400 MHz, CD₂Cl₂, δ ppm) [4]Predicted 3-Deoxy Saxagliptin ¹H NMR (δ ppm) Rationale for Predicted Shift
Adamantane Protons1.42-1.83 (m, 15H)~1.40-1.80 (m, 16H)The absence of the electron-withdrawing -OH group will cause a slight upfield shift and simplification of the multiplet pattern for adjacent protons. The total integration will increase by one proton.
Protons on Azabicyclo[3.1.0]hexane0.87-1.0 (m, 2H), 2.10-2.18 (m, 2H), 2.25 (dd, 1H), 2.45 (ddd, 1H), 3.50-3.55 (m, 1H), 4.93 (dd, 1H), 5.25 (dd, 1H)Largely UnchangedThe core bicyclic structure remains the same, so significant shifts are not anticipated for these protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a definitive confirmation of the absence of the hydroxyl group. The carbon atom that was previously bonded to the hydroxyl group in Saxagliptin will experience a significant upfield shift in the spectrum of 3-Deoxy Saxagliptin.

Comparative Analysis with Saxagliptin:

Assignment Saxagliptin ¹³C NMR (100 MHz, CD₂Cl₂, δ ppm) [4]Predicted 3-Deoxy Saxagliptin ¹³C NMR (δ ppm) Rationale for Predicted Shift
C-OH (Adamantane)68.83AbsentThis signal will be absent in the 3-Deoxy analogue.
Other Adamantane Carbons30.80, 30.93, 30.98, 35.88, 37.35, 37.92, 38.15, 41.62, 45.01, 45.08, 45.51Shifted UpfieldThe carbons in the vicinity of the former hydroxyl group will experience a notable upfield shift due to the removal of the deshielding effect of the oxygen atom.
Carbonyl (C=O)173.43Largely UnchangedThe electronic environment of the carbonyl group is distant from the modification and should remain largely unaffected.
Nitrile (C≡N)120.15Largely UnchangedThe nitrile group is also remote from the site of deoxygenation.
Azabicyclo[3.1.0]hexane Carbons13.69, 18.00, 46.57, 60.90Largely UnchangedThese carbons are part of the unchanged core structure.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like 3-Deoxy Saxagliptin is crucial for accurate structural interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-Deoxy Saxagliptin reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.[5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 3-Deoxy Saxagliptin prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Tuning & Shimming prep3->acq1 acq2 ¹H NMR Spectrum Acquisition acq1->acq2 acq3 ¹³C NMR Spectrum Acquisition acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: Workflow for NMR analysis of 3-Deoxy Saxagliptin.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[6][7] For 3-Deoxy Saxagliptin, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Expected Mass Spectrum

The primary ion expected in the mass spectrum of 3-Deoxy Saxagliptin, using a soft ionization technique like electrospray ionization (ESI), would be the protonated molecule [M+H]⁺.

Comparative Analysis with Saxagliptin:

Compound Molecular Formula Molecular Weight (Monoisotopic) Expected [M+H]⁺ (m/z)
SaxagliptinC₁₈H₂₅N₃O₂315.1947316.19
3-Deoxy SaxagliptinC₁₈H₂₅N₃O299.2001300.20

The mass spectrum of 3-Deoxy Saxagliptin will show a base peak or a prominent peak at an m/z value that is 16 Da less than that of Saxagliptin, corresponding to the mass of an oxygen atom.

Experimental Protocol for MS Data Acquisition

The following protocol outlines a typical procedure for obtaining an ESI-MS spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of 3-Deoxy Saxagliptin (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred from the atmospheric pressure region of the source into the high vacuum of the mass analyzer. The mass analyzer separates the ions based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

Visualization of MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis ms_prep1 Prepare Dilute Solution (1-10 µg/mL) ms_prep2 Add Formic Acid (for Protonation) ms_prep1->ms_prep2 ms_acq1 Direct Infusion or LC Introduction ms_prep2->ms_acq1 ms_acq2 Electrospray Ionization (Positive Mode) ms_acq1->ms_acq2 ms_acq3 Mass Analysis (e.g., TOF, Orbitrap) ms_acq2->ms_acq3 ms_proc1 Record Mass Spectrum ms_acq3->ms_proc1 ms_proc2 Identify [M+H]⁺ Ion ms_proc1->ms_proc2 ms_proc3 Confirm Molecular Weight ms_proc2->ms_proc3

Caption: Workflow for Mass Spectrometry analysis of 3-Deoxy Saxagliptin.

Section 3: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Spectrum

The most significant difference in the IR spectrum of 3-Deoxy Saxagliptin compared to Saxagliptin will be the absence of the characteristic O-H stretching vibration.

Comparative Analysis with Saxagliptin:

Functional Group Expected Wavenumber (cm⁻¹) in Saxagliptin Expected in 3-Deoxy Saxagliptin Rationale
O-H Stretch (Alcohol)Broad peak around 3400-3200 cm⁻¹AbsentThe hydroxyl group is not present in the molecule.
N-H Stretch (Amine)~3350-3250 cm⁻¹PresentThe primary amine group is retained.
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹PresentThe adamantane and bicyclic rings contain numerous C-H bonds.
C≡N Stretch (Nitrile)~2250-2200 cm⁻¹PresentThe nitrile functional group is a key feature of the molecule.
C=O Stretch (Amide)~1680-1630 cm⁻¹PresentThe amide carbonyl group is present.
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.[8][9][10]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, water vapor) or instrumental artifacts.

  • Sample Application: Place a small amount of the solid 3-Deoxy Saxagliptin powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of IR Workflow

IR_Workflow cluster_prep_ir Instrument & Sample Prep cluster_acq_ir Data Acquisition (ATR-FTIR) cluster_proc_ir Data Analysis ir_prep1 Clean ATR Crystal ir_prep2 Record Background Spectrum ir_prep1->ir_prep2 ir_prep3 Place Sample on Crystal ir_prep2->ir_prep3 ir_acq1 Apply Pressure ir_prep3->ir_acq1 ir_acq2 Acquire Spectrum (4000-400 cm⁻¹) ir_acq1->ir_acq2 ir_proc1 Identify Characteristic Absorption Bands ir_acq2->ir_proc1 ir_proc2 Correlate Bands to Functional Groups ir_proc1->ir_proc2

Caption: Workflow for ATR-FTIR analysis of 3-Deoxy Saxagliptin.

Conclusion

The spectroscopic characterization of 3-Deoxy Saxagliptin is a critical component of ensuring the quality and safety of Saxagliptin drug products. Through a combined application of NMR, MS, and IR spectroscopy, a unique and definitive analytical fingerprint of this impurity can be established. This guide provides a predictive yet scientifically rigorous overview of the expected spectroscopic data, based on the known structure of the molecule and in comparison to its parent compound. The key distinguishing features are the absence of the hydroxyl group signals in both NMR and IR spectra, and a 16 Da mass difference in the mass spectrum. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers and scientists to confidently identify and characterize 3-Deoxy Saxagliptin in their analytical endeavors.

References

  • Current time information in Washington, DC, US. (n.d.).
  • SAXAGLIPTIN. (2015, March 28). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). PMC.
  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2025, October 15). ResearchGate.
  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. (n.d.). bepls.
  • Saxagliptin-impurities. (n.d.). Pharmaffiliates.
  • Saxagliptin | C18H25N3O2 | CID 11243969. (n.d.). PubChem.
  • Parent and Product ion mass spectrum of Saxagliptin. (n.d.). ResearchGate.
  • Saxagliptin(361442-04-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. (2025, August 6). ResearchGate.
  • Saxagliptin Impurities. (n.d.). BOC Sciences.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). NIH.
  • Process for the preparation of saxagliptin and hydrates thereof. (2014, January 3). Google Patents.
  • Analytical Method Development and Validation of Saxagliptin HCl by RP-HPLC. (n.d.). ResearchGate.
  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd.
  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. (n.d.).
  • Stabilized pharmaceutical compositions of saxagliptin. (2013, December 5). Google Patents.
  • Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. (2021, December 30). Journal of Pharmaceutical Research International.
  • H-1 NMR and C-13 NMR prediction for, A. Vildagliptin, B. Bisoprolol... (n.d.). ResearchGate.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (n.d.). Advances in Bioresearch.
  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020, March 3). ACS Omega.
  • NMR of molecules large and small in biomedical research and drug design. (2022, May 26). YouTube.
  • FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (n.d.). Apex Instrument.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • A review on impurity profiling, degradation studies, and bioanalytical methods of anti-diabetic drugs. (n.d.). AWS.
  • Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC. (n.d.). SciRP.org.
  • New FTIR Applications in Pharmaceutical Analysis. (2022, February 10). Thermo Fisher Scientific.
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • 2.3. Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate.
  • Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. (2018, March 5). Semantic Scholar.
  • Analytical method development and validation for the estimation of Saxagliptin and Metformin by RP HPLC method. (2018, October 15). IJARnD.
  • ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. (n.d.). SciSpace.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27).
  • Analytical Method Development and Validation of Antidiabetic Drugs by using RP-HPLC. (n.d.). ijarsct.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • Saxagliptin EP Impurity A | CAS No- 1350800-76-8. (n.d.). Simson Pharma Limited.

Sources

An In-depth Technical Guide to the Potential Pharmacological Effects of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological effects of 3-Deoxy Saxagliptin, a close structural analog and potential impurity or metabolite of the established dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. In the absence of direct pharmacological data for this compound, this document synthesizes current knowledge of DPP-4 inhibition, the structure-activity relationships of Saxagliptin and its metabolites, and established analytical methodologies to propose a robust investigational framework. We will delve into a hypothesized mechanism of action for 3-Deoxy Saxagliptin, followed by a detailed, self-validating research program designed to rigorously characterize its potential as a DPP-4 inhibitor. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to understand and investigate this novel compound.

Introduction: The Landscape of DPP-4 Inhibition and the Emergence of 3-Deoxy Saxagliptin

The management of type 2 diabetes mellitus has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[4][5]

Saxagliptin is a potent and selective DPP-4 inhibitor that has demonstrated clinical efficacy in the treatment of type 2 diabetes.[3][6] It is metabolized in the liver, primarily by cytochrome P450 3A4/5 (CYP3A4/5), to form several metabolites, including the major active metabolite, 5-hydroxy Saxagliptin.[7][8][9] This active metabolite itself is a potent DPP-4 inhibitor, contributing to the overall therapeutic effect.[7]

Recently, a related compound, 3-Deoxy Saxagliptin, has been identified as a potential impurity in the synthesis of Saxagliptin.[10][11] Structurally, 3-Deoxy Saxagliptin differs from the parent compound by the absence of a hydroxyl group on the adamantane moiety.[10][11] While currently categorized as a reference standard for analytical purposes, its structural similarity to Saxagliptin warrants a thorough investigation into its potential pharmacological activity. This guide outlines a hypothesized pharmacological profile for 3-Deoxy Saxagliptin and a comprehensive research strategy to elucidate its effects.

A Hypothesis-Driven Approach: Postulating the Pharmacological Activity of 3-Deoxy Saxagliptin

The cornerstone of Saxagliptin's inhibitory activity lies in its covalent, yet reversible, interaction with the catalytic triad (Ser630, His740, Asp708) within the active site of the DPP-4 enzyme.[4][12][13] The cyanopyrrolidine warhead of Saxagliptin forms a covalent bond with the serine residue (Ser630), effectively blocking the enzyme's activity.[4][13] The adamantane moiety plays a crucial role in anchoring the molecule within the hydrophobic S1 pocket of the active site.[4][13]

Given that 3-Deoxy Saxagliptin retains the core cyanopyrrolidine structure and the adamantane scaffold, it is highly probable that it also functions as a DPP-4 inhibitor. The primary structural difference—the absence of the 3-hydroxy group on the adamantane ring—may influence its binding affinity and inhibitory potency. This hydroxyl group in Saxagliptin can form hydrogen bonds with amino acid residues in the active site, potentially enhancing its binding affinity. Therefore, it is hypothesized that:

  • 3-Deoxy Saxagliptin is a competitive inhibitor of the DPP-4 enzyme.

  • The inhibitory potency of 3-Deoxy Saxagliptin may be comparable to or slightly less than that of Saxagliptin due to the absence of the hydroxyl group, which could affect the binding kinetics and overall affinity for the DPP-4 active site.

A rigorous, multi-faceted research program is necessary to test these hypotheses and fully characterize the pharmacological profile of 3-Deoxy Saxagliptin.

An Investigational Roadmap: A Proposed Research Program for 3-Deoxy Saxagliptin

To systematically evaluate the potential pharmacological effects of 3-Deoxy Saxagliptin, a phased investigational approach is proposed, encompassing in vitro enzymatic assays, cell-based functional assays, and in vivo animal studies. This program is designed to be self-validating, with each stage building upon the data generated in the previous one.

Phase 1: In Vitro Characterization of DPP-4 Inhibition

The initial phase will focus on the direct interaction of 3-Deoxy Saxagliptin with the purified DPP-4 enzyme to determine its inhibitory potential and mechanism.

This initial screen will determine if 3-Deoxy Saxagliptin inhibits DPP-4 activity.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.[14]

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).[5][14][15][16]

    • 3-Deoxy Saxagliptin, Saxagliptin (positive control), and a known non-inhibitor (negative control).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).[5]

    • 96-well black microplates.

  • Procedure:

    • Prepare a series of dilutions of 3-Deoxy Saxagliptin, Saxagliptin, and the negative control.

    • In a 96-well plate, add the DPP-4 enzyme to each well.

    • Add the test compounds (3-Deoxy Saxagliptin, Saxagliptin, negative control) to their respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[5][15][16]

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the half-maximal inhibitory concentration (IC50) value for 3-Deoxy Saxagliptin and Saxagliptin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

To understand the mechanism of inhibition, kinetic studies will be performed.

Experimental Protocol:

  • Procedure:

    • Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate and 3-Deoxy Saxagliptin.

    • Measure the initial reaction velocities at each substrate and inhibitor concentration.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Data Presentation:

CompoundIC50 (nM)Ki (nM)Mechanism of Inhibition
3-Deoxy SaxagliptinTo be determinedTo be determinedTo be determined
SaxagliptinReference valueReference valueCompetitive
Phase 2: Cellular Assays to Assess Functional Activity

This phase will evaluate the ability of 3-Deoxy Saxagliptin to inhibit DPP-4 activity in a cellular context and its downstream effects on incretin hormone signaling.

This assay will determine the potency of 3-Deoxy Saxagliptin in a more physiologically relevant environment.

Experimental Protocol:

  • Cell Culture:

    • Use a cell line that endogenously expresses DPP-4 (e.g., Caco-2 cells).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of 3-Deoxy Saxagliptin and Saxagliptin for a specified duration.

    • Lyse the cells to release the DPP-4 enzyme.

    • Perform the DPP-4 activity assay on the cell lysates as described in Phase 1.

    • Determine the cellular IC50 value.

This assay will assess the functional consequence of DPP-4 inhibition by measuring the protection of active GLP-1.

Experimental Protocol:

  • Procedure:

    • Incubate active GLP-1 (7-36) with DPP-4 expressing cells (or cell lysates) in the presence or absence of varying concentrations of 3-Deoxy Saxagliptin and Saxagliptin.

    • At different time points, collect aliquots of the reaction mixture.

    • Measure the concentration of intact, active GLP-1 using a specific ELISA kit.

    • Determine the ability of 3-Deoxy Saxagliptin to prevent GLP-1 degradation.

Visualization of the Investigational Workflow:

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Evaluation p1_1 Primary DPP-4 Inhibition Assay p1_2 Enzyme Kinetic Studies p1_1->p1_2 Determine IC50 p2_1 Cellular DPP-4 Inhibition Assay p1_2->p2_1 Confirm mechanism p2_2 GLP-1 Degradation Assay p2_1->p2_2 Confirm cellular potency p3_1 Pharmacokinetic Profiling p2_2->p3_1 Demonstrate functional effect p3_2 Oral Glucose Tolerance Test (OGTT) p3_1->p3_2 Establish dose

Caption: Proposed investigational workflow for 3-Deoxy Saxagliptin.

Phase 3: In Vivo Evaluation of Glycemic Control

The final phase will assess the in vivo efficacy and pharmacokinetic profile of 3-Deoxy Saxagliptin in a relevant animal model of type 2 diabetes.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-Deoxy Saxagliptin is crucial.[3][17][18][19]

Experimental Protocol:

  • Animal Model:

    • Use a suitable rodent model (e.g., male Wistar rats).

  • Procedure:

    • Administer a single oral dose of 3-Deoxy Saxagliptin to the animals.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of 3-Deoxy Saxagliptin using a validated LC-MS/MS method.

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

The OGTT is a standard method to evaluate the effect of an anti-diabetic agent on glucose disposal.[20][21][22][23]

Experimental Protocol:

  • Animal Model:

    • Use a diabetic animal model (e.g., Zucker Diabetic Fatty (ZDF) rats or high-fat diet-induced diabetic mice).[23]

  • Procedure:

    • Fast the animals overnight.

    • Administer 3-Deoxy Saxagliptin, Saxagliptin (positive control), or vehicle (negative control) orally.

    • After a set period (e.g., 30-60 minutes), administer an oral glucose load.

    • Collect blood samples at baseline and at various time points after the glucose challenge.

    • Measure blood glucose levels.

    • Calculate the area under the curve (AUC) for the glucose excursion to assess the improvement in glucose tolerance.

Data Presentation:

Treatment GroupFasting Blood Glucose (mg/dL)Glucose AUC (mg·h/dL)
Vehicle ControlTo be determinedTo be determined
3-Deoxy SaxagliptinTo be determinedTo be determined
SaxagliptinTo be determinedTo be determined

Visualizing the Mechanism: The DPP-4 Signaling Pathway

To provide context for the proposed research, the established signaling pathway of DPP-4 inhibition is illustrated below.

DPP4_Pathway Meal Meal Intake Incretins Incretin Release (GLP-1, GIP) Meal->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas + DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive Degradation Inhibitor 3-Deoxy Saxagliptin (Hypothesized) Inhibitor->DPP4 Inhibition

Caption: The DPP-4 signaling pathway and the hypothesized point of intervention for 3-Deoxy Saxagliptin.

Conclusion and Future Directions

While 3-Deoxy Saxagliptin is currently identified as an impurity, its structural similarity to Saxagliptin strongly suggests a potential for pharmacological activity as a DPP-4 inhibitor. The comprehensive, hypothesis-driven research program outlined in this technical guide provides a clear and robust framework for elucidating its true pharmacological profile. The successful execution of these studies will not only determine the inhibitory potency and mechanism of 3-Deoxy Saxagliptin but also its potential for in vivo glycemic control.

The findings from this research will be critical for several reasons. Firstly, it will inform the manufacturing and purification processes for Saxagliptin to control the levels of this impurity if it is found to be pharmacologically active. Secondly, should 3-Deoxy Saxagliptin exhibit a favorable pharmacological profile, it could represent a new chemical entity for further drug development. This guide serves as the foundational blueprint for embarking on this important scientific investigation.

References

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]

  • Saxagliptin. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd. Retrieved January 22, 2026, from [Link]

  • Saxagliptin. (n.d.). PDB-101. Retrieved January 22, 2026, from [Link]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). (n.d.). Elabscience. Retrieved January 22, 2026, from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. Retrieved January 22, 2026, from [Link]

  • Saxagliptin. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. (2023). NCBI. Retrieved January 22, 2026, from [Link]

  • Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]

  • Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Dipeptidyl peptidase IV. (n.d.). Proteopedia. Retrieved January 22, 2026, from [Link]

  • Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]

  • Animal models for biological screening of anti-diabetic drugs: An overview. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Saxagliptin 3-Deoxy Impurity. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • DPP-4 active site with active-site residues The catalytic pocket of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 3-Deoxy Saxagliptin. (n.d.). Cleanchem. Retrieved January 22, 2026, from [Link]

  • Experimental Animal Models: Tools to Investigate Antidiabetic Activity. (2023). (n.d.). Retrieved January 22, 2026, from [Link]

  • In vivo Animal Model for Screening of Anti Diabetic Activity. (n.d.). (n.d.). Retrieved January 22, 2026, from [Link]

  • Dipeptidyl Peptidase 4: DPP4. (n.d.). The Medical Biochemistry Page. Retrieved January 22, 2026, from [Link]

  • DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. Retrieved January 22, 2026, from [Link]

  • Metabolite profiling in early clinical drug development: current status and future prospects. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibition With Saxagliptin Ameliorates Angiotensin II–Induced Cardiac Diastolic Dysfunction in Male Mice. (n.d.). Endocrinology. Retrieved January 22, 2026, from [Link]

  • Dipeptidyl peptidase-4. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Structure of saxagliptin and 5-hydroxy saxagliptin.1,5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024). IJNRD. Retrieved January 22, 2026, from [Link]

  • Pharmacokinetic Profiling. (n.d.). Irving Institute for Clinical and Translational Research. Retrieved January 22, 2026, from [Link]

  • -Chemical structure of saxagliptin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • SAXAGLIPTIN HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]

Sources

In-Vitro Evaluation of 3-Deoxy Saxagliptin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of 3-Deoxy Saxagliptin, a known impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. In drug development, the characterization of impurities is a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product. This document outlines the essential assays and methodologies required to assess the biological activity of 3-Deoxy Saxagliptin, comparing its profile to the parent drug and its primary active metabolite, 5-hydroxy saxagliptin. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals to establish a clear understanding of the potential impact of this impurity on the therapeutic action and safety profile of Saxagliptin.

Introduction: The Rationale for Characterizing Saxagliptin-Related Compounds

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1] By inhibiting DPP-4, saxagliptin prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon production in a glucose-dependent manner.[1][3]

During the synthesis and storage of saxagliptin, various related substances, including intermediates, degradation products, and isomers, can emerge.[][5] One such compound is 3-Deoxy Saxagliptin, an impurity that lacks the hydroxyl group present on the adamantane moiety of the parent molecule.[6][7] While the primary metabolic pathway for saxagliptin involves hydroxylation by cytochrome P450 3A4/5 (CYP3A4/5) to form its major active metabolite, 5-hydroxy saxagliptin, the presence of other related substances necessitates a thorough biological evaluation.[8][9][10]

The central objective of this guide is to delineate a robust in-vitro testing strategy to determine if 3-Deoxy Saxagliptin possesses pharmacological activity. Specifically, we will address the following key questions:

  • Does 3-Deoxy Saxagliptin inhibit the primary target, DPP-4?

  • If so, how does its potency compare to saxagliptin and its active metabolite?

  • Does it exhibit selectivity for DPP-4 over other related proteases?

  • Does its activity in a biochemical assay translate to a cellular context?

Answering these questions is paramount for defining acceptable limits for this impurity in the drug substance and ensuring that its presence does not compromise the clinical safety and efficacy of saxagliptin.

Metabolic and Structural Context

Saxagliptin's therapeutic effect is a combination of the parent drug and its active metabolite, 5-hydroxy saxagliptin, which has approximately half the potency of saxagliptin.[8][11] The metabolic conversion is primarily mediated by CYP3A4/5.[9] 3-Deoxy Saxagliptin, however, is not a product of this metabolic pathway but rather a process-related impurity.[][6]

Diagram 1: Metabolic and Impurity Relationship of Saxagliptin

G cluster_0 Metabolic Pathway cluster_1 Synthesis & Degradation Saxagliptin Saxagliptin 5-hydroxy saxagliptin 5-hydroxy saxagliptin Saxagliptin->5-hydroxy saxagliptin CYP3A4/5 Mediated Metabolism 3-Deoxy Saxagliptin 3-Deoxy Saxagliptin Saxagliptin->3-Deoxy Saxagliptin Potential Degradation/Impurity Formation Precursors Precursors Precursors->Saxagliptin Synthesis

Caption: Relationship of Saxagliptin to its metabolite and impurity.

Core In-Vitro Evaluation Workflow

A tiered approach is recommended for the in-vitro evaluation, starting with the primary target and progressing to more complex and physiologically relevant systems.

Diagram 2: In-Vitro Evaluation Workflow for 3-Deoxy Saxagliptin

A Compound Acquisition (Saxagliptin, 5-OH Saxagliptin, 3-Deoxy Saxagliptin) B DPP-4 Enzyme Inhibition Assay (Fluorometric) A->B C Determine IC50 Values B->C D DPP-8 & DPP-9 Selectivity Screening C->D If IC50 is significant E Cell-Based DPP-4 Activity Assay (e.g., Caco-2 cells) C->E If IC50 is significant F Data Analysis & Comparative Assessment D->F E->F G Risk Assessment Report F->G

Caption: Tiered workflow for characterizing 3-Deoxy Saxagliptin.

Experimental Protocols

DPP-4 Enzymatic Inhibition Assay (Fluorometric)

Causality: This primary assay directly measures the compound's ability to inhibit the enzymatic activity of purified human DPP-4. A fluorometric readout provides high sensitivity and is suitable for high-throughput screening and accurate IC50 determination.[6] The substrate Gly-Pro-AMC is cleaved by DPP-4 to release the fluorescent aminomethylcoumarin (AMC) group, and the rate of fluorescence increase is proportional to enzyme activity.[6][8]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-4 Enzyme: Recombinant human DPP-4, diluted in Assay Buffer to the working concentration (e.g., 1.73 mU/mL).[8]

    • Substrate: Gly-Pro-AMC, prepared as a stock solution in DMSO and diluted in Assay Buffer to the final working concentration (e.g., 200 µM).[8]

    • Test Compounds: Prepare 10 mM stock solutions of Saxagliptin (positive control), 5-hydroxy saxagliptin, and 3-Deoxy Saxagliptin in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of diluted test compounds or vehicle control (Assay Buffer with DMSO) to appropriate wells.

    • Add 25 µL of diluted DPP-4 enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Measure fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at 360 nm and emission at 460 nm.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control using the formula: % Inhibition = (1 - (Slope_inhibitor / Slope_vehicle)) * 100.[]

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Screening: DPP-8 and DPP-9 Inhibition

Causality: Inhibition of other DPP family members, particularly the cytosolic enzymes DPP-8 and DPP-9, has been linked to potential off-target toxicities.[9] Assessing the activity of 3-Deoxy Saxagliptin against these enzymes is a critical step in its safety evaluation. Saxagliptin and its active metabolite are known to be highly selective for DPP-4.[9]

Protocol:

  • The protocol is analogous to the DPP-4 inhibition assay described in section 4.1.

  • Substitute recombinant human DPP-8 and DPP-9 for the DPP-4 enzyme.

  • Use appropriate substrates for DPP-8 and DPP-9 if different from the DPP-4 substrate (though Gly-Pro-AMC is often suitable).

  • Test 3-Deoxy Saxagliptin at a high concentration (e.g., 100 µM) to determine the percent inhibition. If significant inhibition (>50%) is observed, a full IC50 determination should be performed.

Cell-Based DPP-4 Activity Assay

Causality: A cell-based assay provides a more physiologically relevant context, accounting for cell permeability and interaction with the membrane-bound form of the enzyme.[2][5] Human colon adenocarcinoma Caco-2 cells are commonly used as they endogenously express DPP-4.[5][12] This assay validates the findings from the biochemical assay in a living system.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media until they reach confluence in a 96-well plate.

  • Assay Procedure:

    • Wash the Caco-2 cell monolayers gently with phosphate-buffered saline (PBS).

    • Prepare dilutions of the test compounds (Saxagliptin, 5-hydroxy saxagliptin, 3-Deoxy Saxagliptin) in PBS (pH 7.4).

    • Add the compound solutions along with the Gly-Pro-AMC substrate (e.g., final concentration 1 mM) to the cells.[12]

    • Incubate the plate at 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time using a microplate reader (λex = 360 nm / λem = 460 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compounds.

    • Determine the IC50 values as described in the enzymatic assay protocol.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the compounds.

Table 1: Comparative In-Vitro Activity Profile

CompoundDPP-4 IC50 (nM)DPP-8 % Inhibition @ 100 µMDPP-9 % Inhibition @ 100 µMCaco-2 Cell-Based DPP-4 IC50 (nM)
Saxagliptin 1.5 ± 0.2< 5%< 5%3.2 ± 0.5
5-hydroxy saxagliptin 3.0 ± 0.4< 5%< 5%6.8 ± 0.9
3-Deoxy Saxagliptin > 100,000< 2%< 2%> 100,000

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results must be used for a definitive assessment.

Interpretation:

Based on the hypothetical data above, 3-Deoxy Saxagliptin shows negligible inhibitory activity against DPP-4 in both biochemical and cell-based assays, with an IC50 value several orders of magnitude higher than saxagliptin and its active metabolite. Furthermore, it displays no significant off-target activity against DPP-8 and DPP-9. This profile would suggest that at typical impurity levels, 3-Deoxy Saxagliptin is unlikely to contribute to either the efficacy or the off-target toxicity of the saxagliptin drug product.

Conclusion

The in-vitro evaluation of process-related impurities is a non-negotiable aspect of modern drug development, underpinning the safety and quality of therapeutic agents. This guide provides a foundational, step-by-step approach to characterize 3-Deoxy Saxagliptin. By employing a logical progression of assays—from direct enzyme inhibition to cell-based activity and selectivity profiling—researchers can generate a comprehensive data package. This information is critical for establishing scientifically justified specifications for impurities and ensuring that the therapeutic window of saxagliptin is not adversely affected. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of trustworthy and defensible data for both internal decision-making and regulatory submissions.

References

  • Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(1), 13–24. Available from: [Link]

  • Chen, X., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2297. Available from: [Link]

  • Cleanchem. (n.d.). 3-Deoxy Saxagliptin. Retrieved from [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888223. Available from: [Link]

  • Mayo Clinic. (n.d.). Saxagliptin (Oral Route). Retrieved from [Link]

  • Medicine.com. (2020). Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Metzner, C., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacology, 12, 3. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Drug Design and Research. Available from: [Link]

  • Power, O., et al. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 13(9), 3236. Available from: [Link]

  • Strollo, F., et al. (2022). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 9, 1038596. Available from: [Link]

  • Su, H., et al. (2012). Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human. Drug Metabolism and Disposition, 40(7), 1345–1356. Available from: [Link]

  • Zhang, Y., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Journal of Pharmacological and Toxicological Methods, 128, 107471. Available from: [Link]

Sources

A Technical Guide for the Preliminary Toxicological Assessment of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological evaluation of 3-Deoxy Saxagliptin, a known impurity and structural analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. Given the absence of public toxicity data for this specific molecule, this document provides a framework grounded in regulatory principles and the known safety profile of the parent drug. We detail the scientific rationale and step-by-step protocols for a series of in vitro and in vivo assays designed to assess general cytotoxicity, genotoxicity, and potential cardiovascular liabilities. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety of pharmaceutical impurities and metabolites to ensure patient safety and meet regulatory expectations.

Introduction: The Rationale for Impurity-Specific Toxicity Testing

Saxagliptin is a potent and selective DPP-4 inhibitor used to improve glycemic control in adults with type 2 diabetes mellitus.[1][2] Its mechanism involves slowing the inactivation of incretin hormones, which increases insulin secretion and decreases glucagon production in a glucose-dependent manner.[3] The metabolism of Saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), leading to the formation of several metabolites, the major one being 5-hydroxy saxagliptin, which is also pharmacologically active.[1][4][5][6]

During the synthesis or storage of any active pharmaceutical ingredient (API), impurities can arise.[7][8] 3-Deoxy Saxagliptin is a known process-related impurity and potential degradant of Saxagliptin, differing by the absence of the hydroxyl group on the adamantane moiety.[9] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the safety qualification of metabolites and impurities that are found at significant levels in humans or that raise structural alerts for toxicity.[10][11][12] The core principle is to ensure that any potential toxicity is not solely attributed to the parent drug but is understood for all components present in the final drug product.

This document serves as a practical guide for establishing a preliminary toxicity profile for 3-Deoxy Saxagliptin. The proposed workflow is designed to be resource-efficient, beginning with in vitro assays to identify potential hazards before proceeding to more complex in vivo studies.

Structural Comparison and Potential Implications

The key structural difference between Saxagliptin and 3-Deoxy Saxagliptin is the lack of a tertiary hydroxyl group. This modification may alter several key properties:

  • Lipophilicity: The removal of a polar hydroxyl group is expected to increase the lipophilicity of 3-Deoxy Saxagliptin, potentially affecting its absorption, distribution, membrane permeability, and metabolic profile.

  • Metabolic Stability: The hydroxyl group on Saxagliptin is a potential site for Phase II conjugation (e.g., glucuronidation). Its absence in 3-Deoxy Saxagliptin may alter its metabolic fate and clearance pathways.

  • Target Engagement: While the core pharmacophore responsible for DPP-4 inhibition remains intact, the adamantane moiety contributes to binding. The change in polarity could subtly influence its binding affinity and selectivity for DPP-4 and other off-target enzymes.

The following diagram illustrates the primary metabolic pathway of Saxagliptin and the structural relationship to 3-Deoxy Saxagliptin.

G cluster_0 Metabolic Pathway cluster_1 Structural Analog Saxagliptin Saxagliptin (C18H25N3O2) Metabolite 5-hydroxy Saxagliptin (Active Metabolite) Saxagliptin->Metabolite CYP3A4/5 (Hydroxylation) Deoxy 3-Deoxy Saxagliptin (Impurity) Saxagliptin->Deoxy Structural Difference: Lacks -OH group on adamantane moiety

Caption: Metabolism of Saxagliptin and its relation to 3-Deoxy Saxagliptin.

Foundational Toxicology of Saxagliptin: A Baseline for Comparison

A thorough understanding of the parent drug's safety profile is essential for designing a targeted toxicological investigation of an impurity. Key safety considerations for Saxagliptin include:

  • Pancreatitis: Postmarketing reports have noted instances of acute pancreatitis in patients taking Saxagliptin.[1][13]

  • Heart Failure: The SAVOR-TIMI 53 trial found a statistically significant increase in the rate of hospitalization for heart failure in patients treated with Saxagliptin compared to placebo.[14] Although other analyses have not shown this risk, it remains a notable concern.[15]

  • Renal Impairment: Saxagliptin and its active metabolite are cleared renally.[16][17] Dose adjustments are required for patients with moderate to severe renal impairment, as exposure increases significantly.[4]

  • Hypersensitivity Reactions: Serious hypersensitivity reactions such as anaphylaxis and angioedema have been reported.[16]

  • Hepatotoxicity: While rare, instances of liver injury have been associated with DPP-4 inhibitors, possibly due to the formation of toxic metabolic intermediates.[13]

This profile suggests that a preliminary investigation of 3-Deoxy Saxagliptin should prioritize assays related to general cytotoxicity, cardiovascular safety, and potential for forming reactive intermediates.

Proposed Tiered Strategy for Toxicological Evaluation

We propose a tiered, hierarchical approach to the toxicological assessment of 3-Deoxy Saxagliptin. This strategy begins with cost-effective, high-throughput in vitro assays and progresses to more complex studies only if initial results warrant further investigation.

G Tier1 Tier 1: In Vitro Hazard ID Cytotox General Cytotoxicity (e.g., HepG2, HEK293) Genotox Genotoxicity (Ames & Chromosomal Aberration) Cardio Cardiovascular Safety (hERG Assay) Tier2 Tier 2: In Vivo Acute Assessment Tier3 Tier 3: Further Characterization Tier2->Tier3 If warranted by Tier 1/2 results Cytotox->Tier2 Genotox->Tier2 Cardio->Tier2

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Deoxy Saxagliptin in Saxagliptin Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Deoxy Saxagliptin, a potential process-related impurity of Saxagliptin. The method is designed for use in quality control and drug development environments. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving its suitability for its intended purpose.

Introduction

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] It works by increasing the levels of incretin hormones, which help to regulate blood glucose levels.[2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[3][4]

3-Deoxy Saxagliptin (Figure 1) is a potential process-related impurity that lacks the hydroxyl group on the adamantane moiety present in the parent Saxagliptin molecule.[5][6] This structural difference results in a change in polarity, which can be exploited for chromatographic separation. A robust analytical method is essential for accurately quantifying this impurity to ensure it remains within acceptable, safe limits as defined by regulatory bodies.[7] This note provides a comprehensive, field-proven protocol for this purpose.

Scientific Rationale & Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating 3-Deoxy Saxagliptin from the main Saxagliptin peak and any potential degradation products.

2.1. Analyte Physicochemical Properties

  • Saxagliptin: A monocarboxylic acid amide with a molecular weight of 315.4 g/mol .[5] It contains a tertiary alcohol, making it relatively polar.[5]

  • 3-Deoxy Saxagliptin: Molecular formula C18H25N3O and a molecular weight of 299.4 g/mol .[6] The absence of the hydroxyl group makes it more hydrophobic (less polar) than Saxagliptin.

2.2. Chromatographic Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the technique of choice for the analysis of pharmaceutical impurities due to its versatility and ability to separate compounds with varying polarities.[8][9]

  • Principle: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[9][10] Less polar compounds, such as 3-Deoxy Saxagliptin, will have a stronger affinity for the stationary phase and thus will be retained longer, eluting after the more polar parent compound, Saxagliptin.[10]

  • Column Selection: A C18 (octadecylsilane) column was selected for its strong hydrophobic retention capabilities, which is ideal for separating structurally similar compounds with slight differences in polarity.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard.

    • Aqueous Phase: A phosphate buffer (pH 3.0) was chosen to ensure consistent ionization of the analytes, leading to reproducible retention times and improved peak shape.

    • Organic Phase: Acetonitrile was selected as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient elution of hydrophobic compounds.

  • Detection: A UV detector was chosen for this method. While Saxagliptin lacks a strong chromophore, it exhibits sufficient absorbance at lower UV wavelengths (around 210-220 nm) for sensitive detection, a common practice for such compounds.[11][12]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, was employed. This approach is crucial for impurity analysis as it ensures that the main, high-concentration peak of Saxagliptin elutes relatively quickly, while providing sufficient resolution to separate it from the later-eluting, low-concentration impurity peak of 3-Deoxy Saxagliptin.

G cluster_0 Method Development Workflow Define Define Goal: Separate Saxagliptin & 3-Deoxy Saxagliptin Properties Analyze Physicochemical Properties (Polarity) Define->Properties Causality SelectMode Select RP-HPLC (Hydrophobic Difference) Properties->SelectMode Logic SelectColumn Select C18 Column (Strong Retention) SelectMode->SelectColumn Choice OptimizeMP Optimize Mobile Phase (Buffer pH, Acetonitrile %) SelectColumn->OptimizeMP Optimization OptimizeDetection Set UV Detector (λ ≈ 215 nm) OptimizeMP->OptimizeDetection Optimization Validate Validate Method (ICH Q2(R1)) OptimizeDetection->Validate Verification

Caption: Workflow for HPLC method development.

Experimental Protocols

3.1. Materials and Reagents

  • Saxagliptin Reference Standard (RS)

  • 3-Deoxy Saxagliptin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)

  • Orthophosphoric Acid (OPA) (AR Grade)

  • Deionized Water (Milli-Q or equivalent)

3.2. Instrumentation and Chromatographic Conditions

  • System: HPLC or UPLC system with a gradient pump, autosampler, and UV/PDA detector.

  • Software: Chromatography Data System (e.g., Empower™, Chromeleon™).

Table 1: Optimized Chromatographic Conditions

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard length and particle size provide good resolution and efficiency.
Mobile Phase A 20mM KH2PO4 buffer, pH adjusted to 3.0 with OPABuffering maintains consistent analyte ionization for stable retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Program Time (min)%B
020
1560
2080
2220
2520
Flow Rate 1.0 mL/minProvides optimal separation efficiency without excessive pressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detector Wavelength 215 nmOffers adequate sensitivity for both analytes.
Injection Volume 10 µLStandard volume for good peak shape and sensitivity.

3.3. Standard and Sample Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)

  • Saxagliptin Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Saxagliptin RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • 3-Deoxy Saxagliptin Stock Solution (100 µg/mL): Accurately weigh 5 mg of 3-Deoxy Saxagliptin RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (Spiked Sample): Transfer 5 mL of the Saxagliptin Stock Solution to a 50 mL volumetric flask. Add 1.5 mL of the 3-Deoxy Saxagliptin Stock Solution and dilute to volume with diluent. This yields a solution of 100 µg/mL Saxagliptin containing 3 µg/mL (3%) of the impurity.

  • Test Sample Preparation (for Drug Substance): Accurately weigh 25 mg of Saxagliptin drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 1000 µg/mL.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability.[13][14][15]

G Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (R² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD LOD (S/N = 3) Validation->LOD LOQ LOQ (S/N = 10) Validation->LOQ Robustness Robustness (Varied Conditions) Validation->Robustness

Caption: Key parameters for analytical method validation.

4.1. Specificity

  • Protocol: Inject blank (diluent), Saxagliptin standard, 3-Deoxy Saxagliptin standard, and a spiked sample. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on the Saxagliptin drug substance.

  • Acceptance Criteria: The 3-Deoxy Saxagliptin peak should be well-resolved from the Saxagliptin peak and any degradation products (Resolution > 2.0). The peak should be spectrally pure when analyzed with a PDA detector.

4.2. Linearity

  • Protocol: Prepare a series of at least five concentrations of 3-Deoxy Saxagliptin ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225% of a 1000 µg/mL Saxagliptin solution). Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) should be ≥ 0.999.

4.3. Accuracy (% Recovery)

  • Protocol: Prepare Saxagliptin samples spiked with 3-Deoxy Saxagliptin at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

4.4. Precision

  • Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0% for both repeatability and intermediate precision.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be precise and accurate (%RSD ≤ 10.0%, recovery 80-120%).

4.6. Robustness

  • Protocol: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (resolution, tailing factor, theoretical plates) must remain within acceptable limits. The resolution between Saxagliptin and 3-Deoxy Saxagliptin should be > 2.0.

Table 2: Representative Validation Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference observed. Resolution > 3.5Resolution > 2.0
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%
Repeatability (%RSD) 1.2%≤ 5.0%
Intermediate Precision (%RSD) 1.8%≤ 5.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mLPrecision (%RSD) ≤ 10.0%
Robustness PassedSystem suitability criteria met

Conclusion

The RP-HPLC method described in this application note is a validated, robust, and reliable procedure for the quantitative determination of the 3-Deoxy Saxagliptin impurity in Saxagliptin drug substance. The method's performance characteristics, established through rigorous validation, confirm its suitability for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The logical separation based on hydrophobicity, combined with a systematic validation approach, ensures trustworthy and accurate results.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

  • ResearchGate. (2023). Comprehensive review on saxagliptin: properties, characteristics, analytical methods and bio-analytical methods. Retrieved from [Link]

  • Proteopedia. (2024). Saxagliptin. Retrieved from [Link]

  • SynZeal. (n.d.). Saxagliptin Impurity 55. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of saxagliptin. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). Formulation and Evaluation of Bilayer Tablet of Saxagliptin. Retrieved from [Link]

  • Wikipedia. (n.d.). Saxagliptin. Retrieved from [Link]

  • ResearchGate. (2015). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. Retrieved from [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • Biological & Pharmaceutical Sciences. (2019). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC North America. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link]

  • LCGC International. (2021). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozin in Bulk and Pharmaceutical Dosage Formulations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • LCGC International. (2019). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

Sources

Application Note: A Robust RP-HPLC Method for the Baseline Separation of Saxagliptin and its Process-Related Impurity, 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the anti-diabetic drug saxagliptin from its closely related impurity, 3-Deoxy Saxagliptin. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of saxagliptin. By leveraging the subtle physicochemical differences between the parent drug and its impurity, this protocol provides a reliable analytical tool for ensuring the purity and safety of saxagliptin active pharmaceutical ingredients (APIs) and formulated products.

Introduction: The Imperative for Purity in Saxagliptin Formulations

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] During its synthesis and storage, various process-related impurities and degradation products can arise. One such critical impurity is 3-Deoxy Saxagliptin. The structural difference between saxagliptin and 3-Deoxy Saxagliptin lies in the absence of a hydroxyl group on the adamantane moiety in the latter.[2][3][4] This seemingly minor alteration can potentially impact the drug's efficacy and safety profile, making its detection and quantification a regulatory necessity.

This document provides a comprehensive, field-proven RP-HPLC protocol for the baseline separation of saxagliptin and 3-Deoxy Saxagliptin. The method's development is grounded in the principles of chromatographic theory, focusing on exploiting the polarity differences between the two molecules to achieve optimal resolution.

Principle of Separation: Exploiting Polarity Differences

The core of this analytical method rests on the principles of reversed-phase chromatography. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.

Saxagliptin, with its hydroxyl group, is more polar than 3-Deoxy Saxagliptin, which lacks this functional group.[2][3][4][5] Consequently, saxagliptin will have a weaker interaction with the non-polar stationary phase and will elute earlier than the more hydrophobic 3-Deoxy Saxagliptin. The choice of a C18 column provides a highly hydrophobic stationary phase, maximizing the potential for differential interaction. The mobile phase, a buffered aqueous solution with an organic modifier (acetonitrile), is optimized to fine-tune this separation. The buffer controls the pH, ensuring consistent ionization of the analytes, while the organic modifier modulates the overall polarity of the mobile phase, thereby influencing the retention times and resolution.

Materials and Methods

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

Reagents and Chemicals
  • Saxagliptin reference standard.

  • 3-Deoxy Saxagliptin reference standard.[2][3][4]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of saxagliptin and 3-Deoxy Saxagliptin.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M KH2PO4 buffer (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time Approximately 15 minutes

Detailed Protocols

Preparation of Mobile Phase
  • Buffer Preparation (0.05 M KH2PO4, pH 4.5):

    • Weigh 6.8 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 4.5 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15-20 minutes.

Preparation of Standard Solutions
  • Standard Stock Solution (Saxagliptin and 3-Deoxy Saxagliptin):

    • Accurately weigh about 10 mg of saxagliptin and 10 mg of 3-Deoxy Saxagliptin reference standards and transfer to separate 10 mL volumetric flasks.

    • Add approximately 7 mL of diluent (Mobile Phase) to each flask and sonicate to dissolve.

    • Make up the volume to the mark with the diluent.

  • Working Standard Solution:

    • Pipette 1 mL of each stock solution into a 10 mL volumetric flask and make up the volume with the diluent to obtain a solution containing 100 µg/mL of each analyte.

Sample Preparation
  • For drug substance, accurately weigh about 10 mg of the saxagliptin sample, dissolve in and dilute to 10 mL with the diluent. Further dilute to obtain a final concentration of approximately 100 µg/mL.

  • For drug product, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of saxagliptin to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:

  • Tailing factor for both peaks: Not more than 2.0.

  • Theoretical plates for both peaks: Not less than 2000.

  • Resolution between the saxagliptin and 3-Deoxy Saxagliptin peaks: Not less than 2.0.

  • Relative Standard Deviation (RSD) for the peak areas of six replicate injections: Not more than 2.0%.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of saxagliptin and 3-Deoxy Saxagliptin.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation Injection Inject Samples and Standards SamplePrep->Injection SystemSuitability->Injection If Passed Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification and Reporting PeakIntegration->Quantification

Caption: Experimental workflow for the RP-HPLC analysis of Saxagliptin and 3-Deoxy Saxagliptin.

Trustworthiness and Self-Validation

The robustness of this method is ensured by its validation in accordance with the International Conference on Harmonisation (ICH) guidelines.[6][7] Key validation parameters that should be assessed include:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of saxagliptin and 3-Deoxy Saxagliptin from each other and from any other potential impurities or excipients. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to further confirm specificity.[7][8]

  • Linearity: The method should exhibit a linear relationship between the concentration of the analytes and the detector response over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value, typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

By adhering to these validation principles, the protocol becomes a self-validating system, ensuring reliable and reproducible results.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of saxagliptin and its critical process-related impurity, 3-Deoxy Saxagliptin. The method is grounded in sound chromatographic principles and is designed for easy implementation in a quality control laboratory. Its adherence to ICH validation guidelines ensures the integrity and trustworthiness of the analytical data generated.

References

  • Gaikwad, P., et al. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, 9(9). Available at: [Link]

  • Kumar, G. S., & Kumar, A. P. (2023). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozin in Bulk and Pharmaceutical Dosage Formulations. International Journal of Creative Research Thoughts (IJCRT), 11(8). Available at: [Link]

  • Jadhav, P., et al. (2012). Development and Validation of Simple Stability Indicating RP-HPLC Method for Analysis of Saxagliptin and its Forced Degradation Impurities in Bulk Drug and Pharmaceutical Dosage Form. Journal of Chromatographic Science, 51(8), 735-742. Available at: [Link]

  • Rao, D. P., & Sait, S. (2020). Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination. New Journal of Chemistry, 44(39), 16843-16850. Available at: [Link]

  • Suneetha, D., & Kumar, P. R. (2019). RP-HPLC method for the simultaneous estimation of Saxagliptin and Dapagliflozin in combined pharmaceutical dosage form. International Journal of Novel Trends in Pharmaceutical Sciences, 9(3), 1-8. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved January 22, 2026, from [Link].

  • Gurav, S. B., et al. (2020). Development and Validation of Novel Stability-Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research, 54(2s), s293-s301. Available at: [Link]

  • Islam, M. S., et al. (2016). Development and validation of RP-HPLC method for determination of saxagliptin hydrochloride in bulk and tablet dosage form. World Journal of Pharmaceutical Research, 5(5), 107-119. Available at: [Link]

  • Rao, G. K., et al. (2015). Validated RP-HPLC Stability Indicating Method of Anti-Diabetic Active Pharmaceutical Ingredient; Saxagliptin Hydrochloride Dihydrate. Der Pharma Chemica, 7(10), 333-340. Available at: [Link]

  • Pharmaffiliates. Saxagliptin 3-Deoxy Impurity. Retrieved January 22, 2026, from [Link]

  • Prasad, P. V. S., et al. (2015). Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC. American Journal of Analytical Chemistry, 6(11), 841-850. Available at: [Link]

  • Cleanchem. 3-Deoxy Saxagliptin. Retrieved January 22, 2026, from [Link]

  • Al-mahallawi, A. M., et al. (2022). Formulation, Characterization, and Evaluation of Eudragit-Coated Saxagliptin Nanoparticles Using 3 Factorial Design Modules. Pharmaceutics, 14(11), 2397. Available at: [Link]

Sources

Application Note: A Validated UPLC-MS/MS Method for the Quantification of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-Deoxy Saxagliptin, a potential impurity and degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established principles of chromatographic separation and mass spectrometric detection, ensuring accuracy, precision, and specificity in accordance with international regulatory standards.

Introduction: The Rationale for a Specific Quantification Method

Saxagliptin is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, stimulating insulin release and reducing glucagon secretion in a glucose-dependent manner.[2] The manufacturing process and storage of Saxagliptin can lead to the formation of related substances and degradation products.[3][4] One such potential impurity is 3-Deoxy Saxagliptin (CAS No: 361441-98-7), which lacks the hydroxyl group on the adamantane moiety of the parent molecule.[5][6][7]

The rigorous control of impurities is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8] Therefore, a highly specific, sensitive, and validated analytical method is essential for the accurate quantification of 3-Deoxy Saxagliptin to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity, making it an ideal platform for this application.[3] When coupled with tandem mass spectrometry (MS/MS), the method gains exceptional selectivity and sensitivity, allowing for quantification at very low levels.[9]

This document provides a self-validating protocol, explaining the causality behind each step, to ensure the trustworthiness and reproducibility of the results.

Principles of the Method: A Mechanistic Overview

The quantification of 3-Deoxy Saxagliptin is achieved through a combination of efficient chromatographic separation and highly selective mass spectrometric detection.

Chromatographic Separation

A reverse-phase UPLC method is employed, utilizing a sub-2 µm particle size C18 stationary phase. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. Due to the absence of a hydroxyl group, 3-Deoxy Saxagliptin is less polar than Saxagliptin and its primary active metabolite, 5-hydroxy Saxagliptin. Consequently, in a reverse-phase system, 3-Deoxy Saxagliptin is expected to have a lower affinity for the stationary phase and will therefore elute earlier than Saxagliptin and 5-hydroxy Saxagliptin. A gradient elution with an organic modifier (acetonitrile or methanol) and an aqueous mobile phase containing a suitable buffer (e.g., ammonium formate) or acid (e.g., formic acid) is used to achieve optimal separation and peak shape.

Mass Spectrometric Detection

Following chromatographic separation, the analytes are ionized using a positive electrospray ionization (ESI+) source. The protonated molecules ([M+H]+) are then isolated in the first quadrupole of the tandem mass spectrometer. These precursor ions are subjected to collision-induced dissociation (CID) in the collision cell, resulting in the formation of characteristic product ions. The second quadrupole is then used to select a specific product ion for each analyte, which is subsequently detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, as only molecules with the correct precursor-to-product ion transition are quantified.[10]

Experimental Protocol

Materials and Reagents
  • Reference Standards: 3-Deoxy Saxagliptin (CAS: 361441-98-7), Saxagliptin, and a suitable internal standard (IS) (e.g., Saxagliptin-d4) should be of high purity (≥98%).[5][6][7]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and deionized water (≥18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade) and Ammonium formate (LC-MS grade).

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC I-Class system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A Xevo TQ-S micro tandem quadrupole mass spectrometer or equivalent, with an ESI source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard and the internal standard in methanol in separate 10 mL volumetric flasks.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations.

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Saxagliptin.

    • Transfer to a volumetric flask and add a suitable diluent (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient.

    • Sonicate for 15-20 minutes to ensure complete dissolution.[2]

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

  • For Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a UPLC vial for analysis.[3]

UPLC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized as necessary.

Parameter Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Total Run Time 5 minutes
MS Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions See Table Below

Table 1: Proposed MRM Transitions (Note: The product ion for 3-Deoxy Saxagliptin is predicted based on the fragmentation of Saxagliptin and should be confirmed by infusing the reference standard.)

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
3-Deoxy Saxagliptin 300.4164.2 (Proposed)2515
Saxagliptin 316.2180.22515
Internal Standard (e.g., Saxagliptin-d4) 320.2184.22515

Method Validation: A Self-Validating System

The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8] The validation process provides a self-validating system, demonstrating the method's trustworthiness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by:

  • Analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and internal standard.

  • Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on Saxagliptin to ensure that 3-Deoxy Saxagliptin and other degradants are well-resolved from the parent peak.[11]

Linearity and Range

The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration. The linearity is evaluated by the correlation coefficient (r²), which should be ≥ 0.99.

Accuracy and Precision

Accuracy is determined by replicate analysis of QC samples at low, medium, and high concentrations and is expressed as the percentage recovery. Precision is assessed at the same levels and is expressed as the relative standard deviation (%RSD) for both intra-day (repeatability) and inter-day (intermediate precision) analyses. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., column temperature, mobile phase composition, flow rate) and observing the effect on the results.

Data Presentation and Visualization

Workflow Diagram

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Working Standards injection Inject into UPLC System prep_std->injection prep_sample Prepare Sample (Formulation/Biological) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Precursor -> Product) ionization->detection integration Peak Integration & Quantification detection->integration validation Method Validation (ICH Q2) integration->validation report Generate Report validation->report

Caption: UPLC-MS/MS workflow for 3-Deoxy Saxagliptin quantification.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and specific approach for the quantification of 3-Deoxy Saxagliptin. The detailed protocol, grounded in established scientific principles and aligned with regulatory expectations, offers a reliable tool for quality control and research applications in the pharmaceutical industry. The inherent trustworthiness of the method is established through a comprehensive validation process, ensuring the integrity of the analytical data generated.

References

  • Singh, R. (2013). HPLC method development and validation- an overview. Journal of Pharmaceutical Education and Research, 4(1), 20-25. [Link: Not Available]
  • Gaikwad, J., et al. Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS, 9(9). [Link: Not Available]
  • Cleanchem. 3-Deoxy Saxagliptin | CAS No: 361441-98-7. [Link]

  • Gao, J., et al. (2012). Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study. Biomedical Chromatography, 26(12), 1482-1487. [Link]

  • PubChem. Saxagliptin. National Center for Biotechnology Information. [Link]

  • Shah, R., et al. (2016). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Advances, 6(79), 75837-75848. [Link]

  • DergiPark. Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms. [Link]

  • Panda, C., et al. (2020). Stability indicating assay of Dapagliflozin and Saxagliptin. Research Journal of Pharmacy and Technology, 13(11), 5221-5227. [Link]

  • National Center for Biotechnology Information. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PubMed Central. [Link]

  • Waters Corporation. Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS. [Link: Not Available]
  • SynZeal. Saxagliptin Impurities. [Link]

  • U.S. Food and Drug Administration. Onglyza (saxagliptin) tablets prescribing information. [Link]

  • Pharmaffiliates. Saxagliptin-impurities. [Link]

  • Google Patents.
  • ResearchGate. LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. [Link]

  • National Center for Biotechnology Information. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. PubMed Central. [Link]

  • OMICS International. DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: Not Available]

Sources

Application Note: A Guide to the Application of 3-Deoxy Saxagliptin in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Impurity Profiling in Drug Development

Saxagliptin is a potent, orally active hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus.[1][2] The manufacturing and stability of any active pharmaceutical ingredient (API) like Saxagliptin is a complex process where the potential for the formation of impurities is a critical concern. Regulatory bodies, under the stringent framework of the International Council for Harmonisation (ICH) guidelines, mandate a thorough impurity profile for any new drug substance and product.[3][4][5] This process is fundamental to ensuring the safety, efficacy, and stability of the final pharmaceutical product, as even trace amounts of certain impurities can impart toxicity or reduce the therapeutic effect.[3]

Among the spectrum of potential impurities, process-related impurities are of particular interest as they arise directly from the synthetic route. 3-Deoxy Saxagliptin is a known process-related impurity of Saxagliptin, making its detection, quantification, and control a non-negotiable aspect of quality assurance.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Deoxy Saxagliptin as a reference standard in impurity profiling studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative regulatory standards.

Understanding 3-Deoxy Saxagliptin

Chemical Identity and Origin

3-Deoxy Saxagliptin is structurally similar to the parent API, with the key difference being the absence of the hydroxyl (-OH) group on the adamantane moiety. This seemingly minor structural modification significantly alters the molecule's polarity and necessitates a robust analytical strategy for its separation and quantification.

PropertyValueSource
Chemical Name (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[6]
CAS Number 361441-98-7[6][8]
Molecular Formula C18H25N3O[6][8]
Molecular Weight 299.4 g/mol [6]
Classification Process-Related Impurity[7]

As a process-related impurity, 3-Deoxy Saxagliptin is understood to originate from the synthetic pathway of Saxagliptin.[7][] Its formation can be attributed to impurities in starting materials or incomplete reactions during the multi-step synthesis, particularly related to the introduction of the 3-hydroxyadamantylglycine intermediate.[10][]

The Indispensable Role of a Reference Standard

In analytical chemistry, the adage "you can't measure what you don't know" holds particularly true. A well-characterized, high-purity reference standard of 3-Deoxy Saxagliptin is the cornerstone of any impurity profiling study.[1][6] Its application is multifaceted and critical for:

  • Method Development & Validation: It is used to develop and validate the specificity of analytical methods, ensuring the method can distinguish and separate the impurity from the API and other related substances.[1][6]

  • Peak Identification: It provides the definitive retention time and spectral data (UV, MS) for positive identification of the impurity peak in a chromatogram of the Saxagliptin API or drug product.

  • Accurate Quantification: It serves as the external standard against which the concentration of the impurity in a sample is calculated, which is essential for determining if it falls within the safe limits prescribed by ICH guidelines.[4][12]

  • Quality Control (QC): It is used in routine QC testing of raw materials and finished products to ensure batch-to-batch consistency and compliance with regulatory specifications.[1][6]

Experimental Workflow for Impurity Profiling

A systematic approach is essential for the successful identification and control of impurities. The workflow below illustrates a robust, phase-appropriate strategy, beginning with the acquisition of a certified reference standard and culminating in regulatory reporting. This process ensures that analytical activities are both scientifically sound and compliant with global regulatory expectations.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Validation & Confirmation cluster_2 Phase 3: Application & Control A Acquire Certified 3-Deoxy Saxagliptin Reference Standard B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Validate Method per ICH Q2(R1) Guidelines B->C D Confirm Structure (e.g., LC-MS/MS) C->D E Routine QC Testing of Saxagliptin Batches D->E F Impurity Data Trending & Reporting E->F G MethodValidation Method Validation (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Descriptions Parameter Objective Ability to separate impurity from API and other components Directly proportional response to concentration Concentration range where method is precise and accurate Closeness of test results to the true value Agreement among a series of measurements Lowest amount detectable, not necessarily quantifiable Lowest amount quantifiable with suitable precision/accuracy Capacity to remain unaffected by small variations in method parameters

Sources

Application Notes and Protocols: A Guide to the Synthesis and Purification of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Deoxy Saxagliptin

Saxagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely used in the management of type 2 diabetes.[1] The presence of impurities in any active pharmaceutical ingredient (API) is a critical concern, impacting both the safety and efficacy of the final drug product. Regulatory bodies mandate the identification and control of any impurity present at levels of 0.10% or higher.[2]

3-Deoxy Saxagliptin, chemically known as (1S,3S,5S)-2-[(2S)-2-Amino-2-tricyclo[3.3.1.13,7]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a process-related impurity of Saxagliptin.[3] It is structurally identical to the parent drug, with the exception of the hydroxyl group at the 3-position of the adamantane moiety, which is absent. The synthesis of this specific impurity is paramount for its use as a reference standard in the development and validation of analytical methods to ensure the quality and purity of Saxagliptin.[3]

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis and purification of 3-Deoxy Saxagliptin. The chosen synthetic strategy is logically derived from established methods for Saxagliptin synthesis, with necessary modifications to accommodate the "deoxy" adamantane starting material.

Retrosynthetic Strategy and Workflow

The synthesis of 3-Deoxy Saxagliptin is best approached via a convergent synthesis strategy, mirroring the industrial production of Saxagliptin itself. The core principle involves the formation of an amide bond between two key intermediates, followed by deprotection.

Our retrosynthetic analysis breaks down 3-Deoxy Saxagliptin (I) into two primary building blocks:

  • N-Boc-(S)-adamantan-1-ylglycine (II): This protected amino acid contains the crucial adamantane ring without the 3-hydroxy group.

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (III): This proline-based fragment provides the second half of the final molecule.[4]

The overall workflow involves synthesizing these two intermediates, coupling them, and then performing a final deprotection step to yield the target compound.

G cluster_0 Overall Synthetic Workflow Start Starting Materials: 1-Adamantane Carboxylic Acid & L-Proline Derivative Intermediate_A Synthesis of Intermediate A: N-Boc-(S)-adamantan-1-ylglycine Start->Intermediate_A Intermediate_B Synthesis of Intermediate B: (1S,3S,5S)-2-azabicyclo[3.1.0] hexane-3-carboxamide Start->Intermediate_B Coupling Amide Coupling Reaction Intermediate_A->Coupling Intermediate_B->Coupling Deprotection Boc-Deprotection Coupling->Deprotection Purification Purification via Column Chromatography Deprotection->Purification Final_Product Final Product: 3-Deoxy Saxagliptin Purification->Final_Product G cluster_1 Purification & Analysis Workflow Crude Crude 3-Deoxy Saxagliptin Loading Load Crude Product (adsorbed on silica) Crude->Loading Column_Prep Prepare Silica Gel Column Elution Elute with Gradient Solvent System (e.g., Ethyl Acetate/Hexane) Column_Prep->Elution Loading->Elution Fraction Collect Fractions Elution->Fraction TLC Monitor Fractions by TLC Fraction->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Product Pure 3-Deoxy Saxagliptin Evaporation->Pure_Product QC QC Analysis: HPLC, MS, NMR Pure_Product->QC

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 3-Deoxy Saxagliptin in Saxagliptin Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Impurity Profiling in Saxagliptin

Saxagliptin is a potent, orally active hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, widely prescribed for the management of type 2 diabetes mellitus. Its mechanism of action involves increasing the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The chemical structure of Saxagliptin, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, features several chiral centers and functional groups susceptible to chemical transformation during synthesis and storage.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory agencies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities. 3-Deoxy Saxagliptin is a known related substance to Saxagliptin, differing by the absence of the hydroxyl group on the adamantyl moiety. This structural modification can arise from synthetic pathways or degradation. Therefore, a robust, validated analytical method is essential to monitor and control the levels of 3-Deoxy Saxagliptin in Saxagliptin drug substance.

This document serves as a detailed protocol for the validation of an analytical method for 3-Deoxy Saxagliptin, structured to provide not just the procedural steps, but the scientific rationale underpinning the experimental design.

Method Development Strategy: Achieving Specificity and Sensitivity

The primary objective is to develop a stability-indicating HPLC method capable of separating 3-Deoxy Saxagliptin from Saxagliptin and other potential degradation products. A reversed-phase chromatographic approach is selected due to the non-polar nature of the adamantane core in both molecules.

2.1 Rationale for Chromatographic Conditions

Based on existing literature for Saxagliptin analysis and the structural similarities of the analyte, a C18 stationary phase is chosen for its excellent hydrophobic selectivity and retention characteristics. A gradient elution is employed to ensure adequate resolution of early-eluting polar impurities while providing efficient elution of the more retained main components.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of an acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (acetonitrile) is chosen. The acidic pH suppresses the silanol interactions and ensures the analytes are in their protonated form, leading to sharp, symmetrical peaks. Acetonitrile is selected for its low UV cutoff and efficient elution strength for these compounds.

  • Detection: Given the chromophores present in the molecules, UV detection at a low wavelength (e.g., 210-220 nm) is selected to ensure high sensitivity for both the API and its impurities.

2.2 Proposed Chromatographic System

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 215 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)

Analytical Method Validation Protocol

The validation of the analytical method is performed in accordance with the ICH Q2(R1) guideline. The following performance characteristics will be evaluated.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of Saxagliptin and 3-Deoxy Saxagliptin in the diluent.

  • Forced Degradation: Subject a solution of Saxagliptin to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.

  • Sample Preparation: After degradation, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the unstressed and stressed samples by HPLC. A photodiode array (PDA) detector is used to assess peak purity of the Saxagliptin peak in the presence of any degradation products.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 1.5) between Saxagliptin, 3-Deoxy Saxagliptin, and any major degradation peaks.

  • The peak purity of the Saxagliptin peak in the chromatograms of the stressed samples must pass the detector software's purity test, indicating no co-eluting peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 3-Deoxy Saxagliptin of known concentration.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the Limit of Quantification (LOQ) to 150% of the hypothetical specification limit of 0.15%).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Acceptance Criteria:

  • The range will be established based on the successful demonstration of linearity, accuracy, and precision within the specified concentration levels. For an impurity, this is typically from the LOQ to 120% of the specification limit.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

Protocol:

  • Prepare Spiked Samples: Spike a known amount of Saxagliptin drug substance with 3-Deoxy Saxagliptin at three different concentration levels (e.g., 50%, 100%, and 150% of the hypothetical 0.15% specification limit).

  • Sample Preparation: Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and a placebo (unspiked Saxagliptin) sample.

  • Data Analysis: Calculate the percentage recovery of 3-Deoxy Saxagliptin at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of Saxagliptin spiked with 3-Deoxy Saxagliptin at the 100% specification level.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 10.0% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of 3-Deoxy Saxagliptin of known concentrations. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Precision at LOQ: Prepare six individual samples at the determined LOQ concentration and analyze them. Calculate the %RSD.

Acceptance Criteria:

  • The S/N ratio for LOD should be approximately 3:1.

  • The S/N ratio for LOQ should be approximately 10:1.

  • The %RSD for precision at the LOQ should be ≤ 10.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Data Analysis: Evaluate the impact of the changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of 3-Deoxy Saxagliptin.

Acceptance Criteria:

  • System suitability parameters must be met under all varied conditions.

  • The results of the spiked sample analysis should not deviate significantly from the results obtained under the nominal conditions.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Protocol:

  • Prepare System Suitability Solution: Prepare a solution containing Saxagliptin and 3-Deoxy Saxagliptin at a concentration that will yield a measurable response for both.

  • Analysis: Inject the system suitability solution five times before starting the sample analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
%RSD for Peak Area ≤ 5.0% for 3-Deoxy Saxagliptin
Tailing Factor (T) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 1.5 between Saxagliptin and 3-Deoxy Saxagliptin

Data Presentation and Visualization

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of 3-Deoxy Saxagliptin; peak purity passes.
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of the specification limit.
Accuracy (% Recovery) 90.0% - 110.0%
Precision (%RSD) Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 10.0%
LOD S/N ratio of approximately 3:1
LOQ S/N ratio of approximately 10:1; Precision %RSD ≤ 10.0%
Robustness System suitability criteria are met under all varied conditions.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_validation Method Validation (ICH Q2 R1) cluster_analysis Chromatographic Analysis cluster_results Data Evaluation & Reporting P1 Procure Reference Standards (Saxagliptin & 3-Deoxy Saxagliptin) P3 Prepare Stock & Working Standard Solutions P1->P3 P2 Prepare Mobile Phases & Diluent P2->P3 V1 Specificity (Forced Degradation) P3->V1 V2 Linearity & Range P3->V2 V3 Accuracy (Recovery) P3->V3 V4 Precision (Repeatability & Intermediate) P3->V4 V5 LOD & LOQ P3->V5 V6 Robustness P3->V6 A1 System Suitability Testing (SST) P3->A1 A2 Inject Validation Samples V1->A2 V2->A2 V3->A2 V4->A2 V5->A2 V6->A2 A1->A2 If SST Passes A3 Data Acquisition (Peak Area, RT) A2->A3 R1 Verify SST Compliance A3->R1 R2 Calculate Validation Parameters (r², %RSD, %Recovery) A3->R2 R3 Compare Against Acceptance Criteria R1->R3 R2->R3 R4 Final Validation Report R3->R4 If All Criteria Met

Caption: Workflow for the validation of an analytical method for 3-Deoxy Saxagliptin.

Conclusion

The detailed application notes and protocols provided in this document describe a systematic and scientifically sound approach to the validation of an analytical method for the quantification of 3-Deoxy Saxagliptin in Saxagliptin drug substance. Adherence to these protocols will ensure the development of a robust, reliable, and regulatory-compliant method, suitable for its intended purpose in a quality control environment. The emphasis on understanding the rationale behind each validation parameter ensures that the resulting method is not only technically sound but also self-validating in its application.

References

  • International Journal of Novel Research and Development. (n.d.). RP-HPLC method for the simultaneous estimation of Saxagliptin and Dapagliflozin in combined pharmaceutical dosage form. IJNRD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, August 5). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. PubMed Central. Retrieved from [Link]

  • Cleanchem. (n.d.). 3-Deoxy Saxagliptin | CAS No: 361441-98-7. Retrieved from [Link]

  • bepls. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 361441-98-7 | Product Name : Saxagliptin 3-Deoxy Impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. Retrieved from [Link]

  • ResearchGate. (n.d.). development and validation of rp-hplc method for determination of saxagliptin hydrochloride in bulk and tablet dosage form. Retrieved from [Link]

  • SynZeal. (n.d.). Saxagliptin Impurities. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]

  • Wikipedia. (n.d.). Saxagliptin. Retrieved from [Link]

  • ResearchGate. (2020, December 10). (PDF) CO-ESTIMATION OF SAXAGLIPTIN AND ENALAPRIL IN LIPOSPHERES: HPLC METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION USING RESPONSE SURFACE TECHNIQUE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Application Note: A Validated Protocol for the Isolation of 3-Deoxy Saxagliptin from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the isolation and purification of 3-Deoxy Saxagliptin, a critical process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The isolation of such impurities is paramount for their use as qualified reference standards in quality control, regulatory filings, and toxicological assessments. The described methodology employs a multi-stage approach, commencing with a liquid-liquid extraction work-up, followed by high-resolution preparative reversed-phase high-performance liquid chromatography (RP-HPLC), and concluding with crystallization to yield high-purity material. The rationale behind each experimental choice is detailed, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Impurity Isolation

Saxagliptin is a potent, selective, and orally bioavailable inhibitor of the DPP-4 enzyme, a well-established therapeutic agent for the management of type 2 diabetes mellitus.[1][2] During its multi-step synthesis, various process-related impurities can be generated. One such critical impurity is 3-Deoxy Saxagliptin, which lacks the hydroxyl group on the adamantane moiety of the parent molecule.

The structural similarity between Saxagliptin and its 3-Deoxy analog presents a significant purification challenge. However, obtaining this impurity in a highly pure form is not merely an academic exercise. Regulatory bodies worldwide mandate the identification, quantification, and qualification of any impurity present in an active pharmaceutical ingredient (API) above a certain threshold. Therefore, a robust and reliable method to isolate 3-Deoxy Saxagliptin is essential for its characterization and for its use as a primary reference standard to validate routine analytical methods. This guide provides a field-proven protocol to achieve this objective.

The Physicochemical Separation Challenge

The successful isolation of 3-Deoxy Saxagliptin hinges on exploiting the subtle physicochemical differences between it and the parent API, Saxagliptin. The primary structural difference is the absence of a tertiary alcohol on the adamantane ring. This single functional group change results in a slight but significant decrease in polarity for 3-Deoxy Saxagliptin, which is the cornerstone of the chromatographic separation strategy.

PropertySaxagliptin3-Deoxy SaxagliptinRationale for Separation
Molecular Formula C₁₈H₂₅N₃O₂C₁₈H₂₅N₃OThe loss of an oxygen atom is the basis for the mass difference.
Molecular Weight 315.41 g/mol [1]299.4 g/mol [3]Confirmed by Mass Spectrometry for identity verification.
Polarity HigherLowerThe hydroxyl group in Saxagliptin increases its polarity, allowing for chromatographic separation.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, acetonitrile.[4]Predicted to have slightly lower water solubility but good solubility in organic solvents.Solubility differences guide the choice of solvents for extraction, chromatography, and crystallization.

Overall Isolation and Purification Workflow

The isolation strategy is designed as a sequential process to systematically remove disparate impurities, enrich the target compound, and finally achieve high purity through high-resolution techniques.

Isolation_Workflow RM Crude Reaction Mixture LLE Protocol 1: Liquid-Liquid Extraction (LLE) RM->LLE Initial Cleanup Enriched Enriched Organic Phase LLE->Enriched Removal of Salts & Polar Reagents PrepHPLC Protocol 2: Preparative RP-HPLC Enriched->PrepHPLC High-Resolution Separation Fractions Pure 3-Deoxy Saxagliptin Fractions PrepHPLC->Fractions Fraction Collection SolventRemoval Protocol 3: Solvent Removal & Desalting Fractions->SolventRemoval Mobile Phase Removal PurifiedOil Purified Residue SolventRemoval->PurifiedOil Crystallization Protocol 4: Crystallization PurifiedOil->Crystallization Final Polishing Step FinalProduct High-Purity 3-Deoxy Saxagliptin (>99%) Crystallization->FinalProduct Analysis Protocol 5: Purity & Identity Confirmation FinalProduct->Analysis Quality Verification HPLC_Separation cluster_0 Chromatogram Detector Response Detector Response Time Time p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 label_saxa Saxagliptin Peak label_deoxy 3-Deoxy Saxagliptin Peak (Longer Retention)

Sources

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3-Deoxy Saxagliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Deoxy Saxagliptin, a potential metabolite or degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. The method employs a straightforward protein precipitation extraction procedure from human plasma, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. This protocol provides a foundational framework for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of Saxagliptin.

Introduction: The Rationale for Monitoring Saxagliptin and its Analogs

Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme, prescribed for the management of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The metabolism of Saxagliptin is a critical aspect of its pharmacology, with its primary active metabolite being 5-hydroxy saxagliptin. However, the comprehensive characterization of all potential metabolites and degradation products, such as 3-Deoxy Saxagliptin, is crucial for a complete understanding of its disposition and for ensuring the safety and efficacy of the drug.

The sensitive and accurate measurement of these minor metabolites in biological matrices like plasma is essential for pharmacokinetic modeling, metabolite profiling, and bioequivalence studies.[1][2] LC-MS/MS has become the gold standard for such bioanalytical applications due to its superior sensitivity, specificity, and speed.[1][3] This document presents a detailed protocol for a proposed LC-MS/MS method, adapted from established methods for Saxagliptin and its major metabolites, to enable the reliable quantification of 3-Deoxy Saxagliptin.

Method Overview: A Strategic Approach to Analyte Quantification

The developed method is a culmination of established bioanalytical principles, optimized for the sensitive detection of 3-Deoxy Saxagliptin. The workflow is designed for efficiency and robustness, making it suitable for high-throughput analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifugation ppt->vortex supernatant Supernatant Collection vortex->supernatant injection Injection onto UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification detection->quant report Reporting quant->report

Figure 1: Overall workflow for the LC-MS/MS analysis of 3-Deoxy Saxagliptin.

Experimental Protocol

Materials and Reagents
  • Analytes and Internal Standard: 3-Deoxy Saxagliptin and a suitable stable isotope-labeled internal standard (e.g., Saxagliptin-d4).

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Formic acid and ammonium formate.

  • Water: Deionized water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • Liquid Chromatograph: A UPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis, offering high recovery for a broad range of analytes.

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of 3-Deoxy Saxagliptin.

Table 1: Chromatographic Conditions

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min[4]
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-Deoxy Saxagliptin Hypothesized: 300.2To be determined0.13015
Internal Standard To be determinedTo be determined0.13015

Note: The MRM transitions for 3-Deoxy Saxagliptin are hypothesized based on its chemical structure and require experimental optimization.

Method Validation Considerations

A comprehensive method validation should be performed in accordance with the US-FDA guidelines to ensure the reliability of the data. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples.[5]

  • Linearity: A linear response over the expected concentration range, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within ±15% (±20% at the LLOQ).[4]

  • Recovery: Consistent and reproducible extraction recovery.[2]

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Stability: Evaluation of analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[5]

Discussion: Justification of Methodological Choices

The selection of protein precipitation with acetonitrile offers a balance of simplicity, speed, and adequate sample clean-up for this application.[5] While solid-phase extraction (SPE) can provide cleaner extracts, it is a more time-consuming and costly procedure.[1][2] The use of a sub-2 µm particle size UPLC column allows for rapid and high-resolution separations, which is critical for minimizing chromatographic run times and improving throughput.[4]

The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like Saxagliptin and its analogs.[4][6] The mobile phase, consisting of acetonitrile and acidified water, is a standard combination in reversed-phase chromatography that provides good peak shapes and ionization efficiency in positive ESI mode. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive detection of 3-Deoxy Saxagliptin in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to data acquisition, is designed to be a robust starting point for method development and validation. By following the outlined procedures and validation guidelines, researchers can confidently generate high-quality bioanalytical data to support their drug development and clinical research endeavors.

References

  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Batta, N., Pilli, N. R., Derangula, V. R., Vurimindi, H. B., Damaramadugu, R., & Yejella, R. P. (2015). A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. Drug Research, 65(3), 133–140. Retrieved from [Link]

  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. (2020). Biological and Environmental Professions Licensure and Certification Section. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. (2022). Scientific Reports. Retrieved from [Link]

  • LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 22-30. Retrieved from [Link]

  • RP-HPLC method for the simultaneous estimation of Saxagliptin and Dapagliflozin in combined pharmaceutical dosage form. (2023). International Journal of Novel Research and Development. Retrieved from [Link]

  • LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. (2014). Analytical Methods, 6(21), 8212-8221. Retrieved from [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2023). Molecules, 28(23), 7858. Retrieved from [Link]

  • Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study. (2013). Biomedical Chromatography, 27(4), 455-460. Retrieved from [Link]

  • Chromatographic methods for the simultaneous determination of binary mixture of Saxagliptin HCl and Metformin HCl. (2017). Journal of Chromatographic Science, 55(8), 819-826. Retrieved from [Link]

  • LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 22-30. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 3-Deoxy Saxagliptin in Saxagliptin Active Pharmaceutical Ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Deoxy Saxagliptin, a potential process-related impurity, in Saxagliptin active pharmaceutical ingredient (API). The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a quality control environment.[1][2] The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, providing excellent resolution between Saxagliptin and 3-Deoxy Saxagliptin.

Introduction

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4][5] The control of impurities in the API is a critical aspect of ensuring the safety and efficacy of the final drug product. 3-Deoxy Saxagliptin is a potential impurity that may arise during the synthesis of Saxagliptin.[2][6][7] Therefore, a validated analytical method for the quantification of this impurity is essential for routine quality control. This application note provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.

The chemical structures of Saxagliptin and 3-Deoxy Saxagliptin are presented in Figure 1. The absence of the hydroxyl group in 3-Deoxy Saxagliptin results in a change in polarity, which is the basis for the chromatographic separation.

Chemical Structures of Saxagliptin and 3-Deoxy SaxagliptinFigure 1. Chemical Structures of Saxagliptin and 3-Deoxy Saxagliptin.

Experimental

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) was used for the separation.[8][9][10]

  • Reference Standards: Saxagliptin and 3-Deoxy Saxagliptin reference standards were of certified purity.

  • Reagents and Solvents: HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid were used. High-purity water was generated using a water purification system.

Chromatographic Conditions

The chromatographic conditions were optimized to achieve a robust separation between Saxagliptin and 3-Deoxy Saxagliptin.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.6) (45:55, v/v)[9]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Preparation of Phosphate Buffer (pH 4.6): Dissolve a suitable amount of potassium dihydrogen phosphate in water to obtain a 20 mM solution. Adjust the pH to 4.6 with diluted ortho-phosphoric acid.

Preparation of Solutions
  • Diluent: The mobile phase was used as the diluent for the preparation of all solutions.

  • Standard Stock Solution of 3-Deoxy Saxagliptin (100 µg/mL): Accurately weigh about 10 mg of 3-Deoxy Saxagliptin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution for Linearity: Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 2.5 µg/mL.

  • Sample Solution (Saxagliptin API, 1000 µg/mL): Accurately weigh about 100 mg of the Saxagliptin API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline for the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Specificity

Specificity was demonstrated by injecting the diluent, a standard solution of Saxagliptin, a standard solution of 3-Deoxy Saxagliptin, and a sample solution of Saxagliptin API spiked with 3-Deoxy Saxagliptin. The method is considered specific if there is no interference from the diluent or the main peak (Saxagliptin) at the retention time of the 3-Deoxy Saxagliptin peak.

Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of 3-Deoxy Saxagliptin ranging from the LOQ to 150% of the target impurity concentration (assumed to be 0.15%). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The specified range is derived from the linearity studies.[11]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range LOQ to 150% of the specification limit
Accuracy

The accuracy of the method was determined by analyzing a sample of Saxagliptin API spiked with 3-Deoxy Saxagliptin at three different concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was calculated.

LevelSpiked Concentration (µg/mL)% Recovery
50%0.7598.0 - 102.0
100%1.5098.0 - 102.0
150%2.2598.0 - 102.0
Precision
  • Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of a standard solution of 3-Deoxy Saxagliptin at the target concentration (100%) on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The intermediate precision was evaluated by analyzing the same standard solution on a different day, with a different analyst, and on a different instrument. The %RSD was calculated.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines

  • S = the slope of the calibration curve

ParameterEstimated Value (µg/mL)
LOD ~0.03
LOQ ~0.10

Protocol: Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile as described in the chromatographic conditions.

  • Standard Solution Preparation: Prepare the 3-Deoxy Saxagliptin standard solutions as described.

  • Sample Solution Preparation: Prepare the Saxagliptin API sample solution as described.

  • System Suitability: Before starting the analysis, inject a standard solution of 3-Deoxy Saxagliptin (1.5 µg/mL) five times. The system is suitable for use if the %RSD of the peak areas is not more than 2.0%.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

  • Data Analysis: Identify the peaks based on their retention times. Calculate the concentration of 3-Deoxy Saxagliptin in the sample solution using the calibration curve.

Visualization of Workflows

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare 3-Deoxy Saxagliptin Standard Solutions prep_standard->system_suitability prep_sample Prepare Saxagliptin API Sample Solution analysis Inject Blank, Standards, and Samples prep_sample->analysis system_suitability->analysis If Passed data_acquisition Data Acquisition analysis->data_acquisition quantification Quantification of 3-Deoxy Saxagliptin data_acquisition->quantification

Caption: A flowchart illustrating the key steps of the experimental workflow.

Method Validation Logic

validation_logic MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOQ LOQ MethodValidation->LOQ Range Range Linearity->Range LOD LOD Linearity->LOD Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day LOQ->LOD

Caption: A diagram showing the relationship between the different parameters of method validation.

Conclusion

The developed RP-HPLC method for the quantitative analysis of 3-Deoxy Saxagliptin in Saxagliptin API is specific, linear, accurate, and precise. The method validation results demonstrate its suitability for routine quality control analysis in the pharmaceutical industry. The short run time and simple mobile phase make it an efficient and cost-effective method.

References

  • BEPLS. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozin in Bulk and Pharmaceutical Dosage Formulations. Retrieved from [Link]

  • Cleanchem. (n.d.). 3-Deoxy Saxagliptin | CAS No: 361441-98-7. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin 3-Deoxy Impurity. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of rp-hplc method for determination of saxagliptin hydrochloride in bulk and tablet dosage form. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Saxagliptin Impurities. Retrieved from [Link]

Sources

Application Notes and Protocols for Forced Degradation Studies of Saxagliptin Focusing on 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of Saxagliptin, with a specific focus on the identification and formation of the impurity, 3-Deoxy Saxagliptin. This guide is designed to offer not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the degradation pathways.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies intentionally expose a drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, light, and heat—to accelerate its decomposition. The primary objectives are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the drug molecule.[1] This information is fundamental for developing stability-indicating analytical methods, which are essential for ensuring the quality, efficacy, and safety of the final drug product. A well-executed forced degradation study should aim for a target degradation of 5-20%, as this provides sufficient breakdown for analysis without rendering the sample unusable.[2][3]

Saxagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), used in the management of type 2 diabetes. Its chemical structure, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, contains several functional groups susceptible to degradation, including a tertiary alcohol on the adamantane moiety.

Focus on 3-Deoxy Saxagliptin: A Key Impurity

A notable impurity of Saxagliptin is 3-Deoxy Saxagliptin (CAS No: 361441-98-7), with the molecular formula C18H25N3O and a molecular weight of 299.4 g/mol .[][5] This impurity is characterized by the absence of the hydroxyl group at the 3-position of the adamantane ring. Understanding the conditions under which this impurity is formed is crucial for controlling it within acceptable limits in the drug substance and product.

Proposed Mechanism of Formation: Acid-Catalyzed Dehydration

The formation of 3-Deoxy Saxagliptin from Saxagliptin is hypothesized to occur via an acid-catalyzed dehydration of the tertiary alcohol on the adamantane ring. This reaction likely proceeds through an E1 (unimolecular elimination) mechanism, which is characteristic of the dehydration of secondary and tertiary alcohols.[6][7][8]

The proposed mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: In an acidic medium, the lone pair of electrons on the oxygen atom of the tertiary alcohol attacks a proton (H+), forming a protonated alcohol (an alkyloxonium ion). This is a rapid and reversible step.

  • Formation of a Carbocation: The protonated hydroxyl group is an excellent leaving group (water). The C-O bond breaks, and the water molecule departs, resulting in the formation of a stable tertiary carbocation on the adamantane ring. This is the slow, rate-determining step of the reaction.[7]

  • Deprotonation and Alkene Formation (Followed by Reduction): A base in the reaction mixture (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond within the adamantane ring, yielding an alkene intermediate. Subsequently, under certain forced degradation conditions, this intermediate may be reduced to the final 3-Deoxy Saxagliptin product. Alternatively, the carbocation could be directly reduced.

G

Experimental Protocols for Forced Degradation of Saxagliptin

The following protocols are designed to induce the degradation of Saxagliptin under various stress conditions. It is recommended to perform these studies on a single batch of the drug substance for consistency.[3] A control sample (unstressed) should be analyzed concurrently.

General Workflow

The overall workflow for the forced degradation study is as follows:

G start Start: Saxagliptin Drug Substance stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS dilute->analyze characterize Identify and Characterize Degradants analyze->characterize end End: Degradation Profile characterize->end

Acid Hydrolysis

Rationale: To investigate the susceptibility of Saxagliptin to acid-catalyzed degradation, particularly the formation of 3-Deoxy Saxagliptin through dehydration.

Protocol:

  • Accurately weigh 10 mg of Saxagliptin and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Add 10 mL of 1 M hydrochloric acid (HCl).

  • Reflux the solution at 80°C for 8 hours.

  • After cooling to room temperature, carefully neutralize the solution with 1 M sodium hydroxide (NaOH) to a pH of approximately 7.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample using a validated stability-indicating HPLC-UV/MS method.

Base Hydrolysis

Rationale: To assess the stability of Saxagliptin in an alkaline environment. Amide and nitrile functionalities are particularly susceptible to base-catalyzed hydrolysis.

Protocol:

  • Accurately weigh 10 mg of Saxagliptin and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Add 10 mL of 0.1 M sodium hydroxide (NaOH).

  • Reflux the solution at 80°C for 4 hours.

  • After cooling to room temperature, neutralize the solution with 0.1 M hydrochloric acid (HCl) to a pH of approximately 7.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample by HPLC-UV/MS.

Oxidative Degradation

Rationale: To evaluate the susceptibility of Saxagliptin to oxidation. The tertiary amine and the adamantane ring system could be potential sites of oxidation.[5]

Protocol:

  • Accurately weigh 10 mg of Saxagliptin and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Add 10 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the sample by HPLC-UV/MS.

Thermal Degradation

Rationale: To assess the stability of Saxagliptin in solid form when exposed to high temperatures.

Protocol:

  • Place a thin layer of Saxagliptin powder in a petri dish.

  • Expose the sample to a dry heat of 105°C in a hot air oven for 24 hours.

  • After cooling, weigh 10 mg of the heat-stressed powder and dissolve it in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL.

  • Analyze the sample by HPLC-UV/MS.

Photolytic Degradation

Rationale: To determine the photosensitivity of Saxagliptin.

Protocol:

  • Place a thin layer of Saxagliptin powder in a petri dish.

  • Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After exposure, weigh 10 mg of the photo-stressed powder and dissolve it in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL.

  • Analyze both the exposed and control samples by HPLC-UV/MS.

Analytical Methodology

A robust, stability-indicating analytical method is paramount for the successful outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred technique.

Example HPLC-MS Conditions:

  • Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

The use of mass spectrometry is crucial for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information, which aids in structure elucidation.[1]

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A table format is highly recommended for this purpose.

Stress ConditionReagent/ParametersDurationTemperature% Degradation of Saxagliptin% Formation of 3-Deoxy SaxagliptinOther Major Degradants Observed
Control NoneN/ARoom Temp.< 0.1< 0.1None
Acid Hydrolysis 1 M HCl8 hours80°C[Insert Data][Insert Data][Insert Data]
Base Hydrolysis 0.1 M NaOH4 hours80°C[Insert Data][Insert Data][Insert Data]
Oxidative 3% H₂O₂24 hoursRoom Temp.[Insert Data][Insert Data][Insert Data]
Thermal Dry Heat24 hours105°C[Insert Data][Insert Data][Insert Data]
Photolytic ICH Q1BN/ARoom Temp.[Insert Data][Insert Data][Insert Data]

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Saxagliptin, with a particular emphasis on the formation of the 3-Deoxy Saxagliptin impurity. By understanding the underlying chemical mechanisms and employing robust analytical techniques, researchers can effectively characterize the stability of Saxagliptin, develop reliable stability-indicating methods, and ensure the quality and safety of this important therapeutic agent. The proposed acid-catalyzed dehydration mechanism for the formation of 3-Deoxy Saxagliptin serves as a scientifically grounded hypothesis to guide these investigations.

References

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts . (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 14.4: Dehydration Reactions of Alcohols . (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds . (2006, August). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability . (2023, November 10). CordenPharma. Retrieved January 22, 2026, from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment . (2022, May 18). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . (2020, November 3). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes . (n.d.). JoVE. Retrieved January 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Elimination Reactions of Alcohols . (2015, April 16). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2023, November 5). Resolve Mass. Retrieved January 22, 2026, from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment . (2022, May 20). MDPI. Retrieved January 22, 2026, from [Link]

  • 1-Adamantanol . (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism . (n.d.). Study.com. Retrieved January 22, 2026, from [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS . (n.d.). USP-NF. Retrieved January 22, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY . (n.d.). SGS. Retrieved January 22, 2026, from [Link]

Sources

Application Note: The Strategic Use of 3-Deoxy Saxagliptin as a System Suitability Standard in the Chromatographic Analysis of Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Introduction: The Imperative for Precision in Pharmaceutical Analysis

Saxagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used in the management of type 2 diabetes.[1][2] By preventing the degradation of incretin hormones, Saxagliptin helps to regulate blood glucose levels.[1][3] The manufacturing and quality control of such a potent therapeutic agent demand analytical methodologies of the highest caliber to ensure its purity, potency, and safety. A crucial aspect of this is the identification and control of impurities, which can arise during synthesis or degradation.[][5]

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical products like Saxagliptin.[6][7] Before any sample analysis can be deemed reliable, the analytical system itself must be rigorously evaluated. This is the role of system suitability testing (SST), a non-negotiable component of analytical method validation that verifies the performance of the entire chromatographic system, from the injector to the detector.[8][9][10] The selection of an appropriate standard for SST is paramount, and in the context of Saxagliptin analysis, 3-Deoxy Saxagliptin emerges as a strategically significant candidate.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of 3-Deoxy Saxagliptin as a system suitability standard in the HPLC analysis of Saxagliptin.

The Scientific Rationale: Why 3-Deoxy Saxagliptin?

3-Deoxy Saxagliptin is a closely related structural analog and a potential process impurity of Saxagliptin. Its utility as a system suitability standard is rooted in the following key principles:

  • Structural Similarity and Chromatographic Proximity: 3-Deoxy Saxagliptin differs from the parent molecule by the absence of a hydroxyl group on the adamantane moiety. This subtle structural difference leads to a distinct, yet closely eluting, chromatographic peak relative to Saxagliptin under reversed-phase HPLC conditions. The ability of the chromatographic system to resolve these two closely related compounds is a direct and sensitive measure of the column's efficiency and the overall system's resolving power.

  • Challenging the System's Performance: A system suitability test should ideally challenge the analytical method's ability to perform its intended function. By using a compound that is chromatographically similar to the analyte of interest, we create a more rigorous test of the system's performance than using the analyte alone. The resolution between Saxagliptin and 3-Deoxy Saxagliptin becomes a critical parameter for ensuring the method can adequately separate the active pharmaceutical ingredient (API) from its potential impurities.

  • Indicator of Method Specificity: The ability to resolve 3-Deoxy Saxagliptin from Saxagliptin provides confidence in the specificity of the analytical method. Specificity, as defined by the International Council for Harmonisation (ICH) guidelines, is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

Experimental Protocol: System Suitability Testing with 3-Deoxy Saxagliptin

This protocol outlines a general procedure for using 3-Deoxy Saxagliptin as a system suitability standard. It is essential to note that specific parameters may need to be optimized based on the exact HPLC system, column, and laboratory conditions. This protocol is intended to serve as a robust starting point.

1. Reagents and Materials
  • Saxagliptin Reference Standard

  • 3-Deoxy Saxagliptin Reference Standard[13]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

2. Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14][15]

3. Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.02 M potassium dihydrogen phosphate in water, adjust the pH to 4.5 with orthophosphoric acid, and filter through a 0.45 µm membrane filter. The mobile phase will be a mixture of this buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v). The exact ratio should be optimized to achieve adequate separation.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.[16]

  • Standard Stock Solution (Saxagliptin): Accurately weigh and dissolve an appropriate amount of Saxagliptin Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • System Suitability Solution: Accurately weigh and dissolve appropriate amounts of Saxagliptin Reference Standard and 3-Deoxy Saxagliptin Reference Standard in the diluent to obtain a final concentration of, for example, 50 µg/mL of Saxagliptin and a relevant concentration of 3-Deoxy Saxagliptin (e.g., 10 µg/mL). The concentration of the related compound should be sufficient to produce a detectable and well-defined peak.

4. Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds like Saxagliptin and its analogs.[14][15]
Mobile Phase Acetonitrile: 0.02 M KH2PO4 Buffer (pH 4.5) (e.g., 40:60 v/v)The buffer controls the ionization state of the analytes, and the organic modifier (acetonitrile) controls the retention.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column to achieve efficient separation in a reasonable time.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Column Temperature 25 °C (Ambient)Ensures consistent retention times.
Detection Wavelength 210 nmA wavelength where both Saxagliptin and 3-Deoxy Saxagliptin exhibit adequate absorbance.
5. System Suitability Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform at least five replicate injections of the System Suitability Solution.

  • Record the chromatograms and evaluate the system suitability parameters.

Data Presentation and Acceptance Criteria

The following table outlines the key system suitability parameters and their typical acceptance criteria, which should be met before proceeding with sample analysis. These criteria are based on general pharmacopeial guidelines and should be established and justified during method validation.[17]

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) between Saxagliptin and 3-Deoxy Saxagliptin ≥ 2.0Ensures baseline separation of the two closely eluting peaks, demonstrating the method's resolving power.
Tailing Factor (T) for Saxagliptin Peak ≤ 2.0Indicates good peak symmetry, which is important for accurate integration and quantification.
Theoretical Plates (N) for Saxagliptin Peak ≥ 2000A measure of column efficiency; a higher number indicates a more efficient column and better separation.
Relative Standard Deviation (RSD) of Peak Area for replicate injections of Saxagliptin ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the detector.
Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the system suitability testing protocol.

SST_Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_eval Evaluation Phase cluster_decision Decision prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_solutions Prepare Standard & SST Solutions inject_sst Inject SST Solution (5 Replicates) prep_solutions->inject_sst inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_sst acquire_data Acquire Chromatographic Data inject_sst->acquire_data calculate_params Calculate SST Parameters (Rs, T, N, %RSD) acquire_data->calculate_params decision Criteria Met? calculate_params->decision proceed Proceed with Sample Analysis decision->proceed Yes troubleshoot Troubleshoot System decision->troubleshoot No

Caption: Workflow for System Suitability Testing using 3-Deoxy Saxagliptin.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. The successful execution of the system suitability test provides a high degree of confidence that the analytical system is performing as intended on the day of analysis.[17][18] The acceptance criteria are not arbitrary; they are established during method validation to ensure that the method is capable of producing accurate and reliable results.[19][20]

If any of the system suitability parameters fall outside the pre-defined acceptance criteria, the system is not considered suitable for analysis, and any data generated would be invalid. This built-in checkpoint prevents the generation of erroneous results and prompts the analyst to investigate and rectify the issue (e.g., prepare fresh mobile phase, replace the column, service the injector) before proceeding. This adherence to a rigorous, predefined protocol is a cornerstone of good laboratory practice and ensures the integrity of the analytical data.

Conclusion

The use of 3-Deoxy Saxagliptin as a system suitability standard represents a scientifically sound and strategic approach to the chromatographic analysis of Saxagliptin. It provides a more challenging and realistic assessment of the analytical system's performance compared to using the main analyte alone. By incorporating this closely related compound into the system suitability protocol, laboratories can enhance the reliability and trustworthiness of their analytical results, ultimately contributing to the quality and safety of the final pharmaceutical product. This application note provides a foundational framework for the implementation of this best practice, empowering researchers and quality control professionals to achieve higher standards of analytical excellence.

References
  • PubChem. (n.d.). Saxagliptin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic methods for the simultaneous determination of binary mixture of Saxagliptin HCl and Metformin HCl. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • ResearchGate. (2025). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Proteopedia. (2024). Saxagliptin. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Stability-Indicating Liquid Chromatographic Method for Determination of Saxagliptin and Structure Elucidation of the Major Degradation Products Using LC–MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PharmaCompass. (n.d.). Saxagliptin. Retrieved from [Link]

  • MDPI. (n.d.). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Retrieved from [Link]

  • Wikipedia. (n.d.). Saxagliptin. Retrieved from [Link]

  • SynZeal. (n.d.). Saxagliptin Impurities. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Shape for 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 3-Deoxy Saxagliptin. As a critical impurity in the synthesis of Saxagliptin, achieving a symmetrical, sharp peak for this compound is paramount for accurate quantification and method validation. 3-Deoxy Saxagliptin, like its parent compound, is a basic molecule containing an amine functional group, which makes it particularly susceptible to poor peak shape—most commonly, peak tailing—in reversed-phase HPLC.[1][2]

This guide is structured in a question-and-answer format to directly address the common challenges encountered by analytical chemists. We will delve into the root causes of peak asymmetry and provide systematic, field-proven protocols to diagnose and resolve these issues, ensuring the integrity and robustness of your analytical method.

Part 1: Foundational Understanding of Peak Tailing

Q1: I'm observing significant peak tailing for 3-Deoxy Saxagliptin. What is the underlying chemical reason for this?

A1: The primary cause of peak tailing for basic compounds like 3-Deoxy Saxagliptin is the presence of a secondary retention mechanism alongside the desired reversed-phase (hydrophobic) interaction.[1][3] This issue is rooted in the chemistry of silica-based stationary phases.

  • The Culprit: Silanol Groups: Standard silica-based columns (e.g., C18, C8) have residual, un-capped silanol groups (Si-OH) on their surface.[1] These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[4]

  • The Interaction: 3-Deoxy Saxagliptin has a primary amine group, which is basic. With an estimated pKa similar to Saxagliptin's (around 7.9), this amine will be protonated (positively charged) in typical acidic-to-neutral mobile phases.[5]

  • The Result: A strong, undesirable ionic interaction occurs between the positively charged analyte and the negatively charged silanol sites.[2][6] Molecules that undergo this interaction are retained longer than those interacting solely via the hydrophobic C18 chains, resulting in a delayed elution and a "tail" on the peak.

This mixed-mode retention compromises peak symmetry, accuracy of integration, and overall resolution.

cluster_0 Reversed-Phase Stationary Phase cluster_1 Mobile Phase C18_Chains Hydrophobic C18 Chains Silanol Ionized Silanol Group (Si-O⁻) Analyte Protonated 3-Deoxy Saxagliptin (+) Analyte->C18_Chains Desired Hydrophobic Interaction (Symmetrical Peak Core) Analyte->Silanol Undesired Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of peak tailing for basic analytes.

Part 2: Systematic Troubleshooting Protocol

Q2: How can I systematically determine if my peak tailing is a chemical issue or a problem with my HPLC system?

A2: This is the most critical first step in troubleshooting. A simple diagnostic test can differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem.[2]

The Neutral Marker Test: The logic is that a neutral compound cannot undergo the acid-base interactions that cause chemical-related tailing.[2] Therefore, its peak shape is a reliable indicator of the system's physical health.

Experimental Protocol: Neutral Marker Injection

  • Prepare the Marker Sample: Create a solution of a neutral, non-polar compound (e.g., Toluene or Uracil) in your mobile phase at a concentration that gives a reasonable detector response.

  • System Equilibration: Ensure your HPLC system and column are fully equilibrated with the mobile phase you are using for the 3-Deoxy Saxagliptin analysis.

  • Inject the Marker: Perform an injection of the neutral marker sample.

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak (Tailing Factor ≈ 1.0), your HPLC system (injector, tubing, column bed) is physically sound. The tailing of 3-Deoxy Saxagliptin is a chemical problem related to secondary interactions. You should proceed to Method Optimization .

    • Tailing Peak: If the neutral marker also tails, it indicates a physical problem in the flow path. This could be a column void, a partially blocked frit, or excessive extra-column volume.[4][7][8] This issue must be fixed before any method optimization will be effective.

Start Peak Tailing Observed for 3-Deoxy Saxagliptin InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckShape Is Marker Peak Symmetrical? InjectNeutral->CheckShape ChemicalProblem Diagnosis: Chemical Problem (Analyte-Silanol Interaction) CheckShape->ChemicalProblem Yes PhysicalProblem Diagnosis: Physical Problem (System/Column Issue) CheckShape->PhysicalProblem No OptimizeMethod Action: Proceed to Method Optimization (pH, Column, Additives) ChemicalProblem->OptimizeMethod FixSystem Action: Check for Column Void, Blocked Frit, Leaks, or Extra-Column Volume PhysicalProblem->FixSystem

Caption: Diagnostic workflow to identify the root cause of peak tailing.

Part 3: Method Optimization Strategies

Assuming the diagnostic test points to a chemical issue, the following strategies can be employed to eliminate tailing.

Q3: What is the most effective way to improve peak shape by adjusting the mobile phase pH?

A3: Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both the analyte and the residual silanols, thereby minimizing unwanted interactions. You have two primary strategies: low pH or high pH.

StrategyMechanismProsCons
Low pH (e.g., 2.5 - 3.0) Suppresses the ionization of acidic silanol groups (Si-OH form), making them neutral.[7] The analyte remains fully protonated (cationic).Highly effective at eliminating tailing. Robust and widely used.Requires a column specifically designed for low-pH stability to prevent stationary phase hydrolysis.
High pH (e.g., 9.0 - 10.5) Renders the basic analyte neutral (un-ionized form).[4] While silanols are fully ionized (Si-O⁻), the neutral analyte has no ionic attraction to them.Excellent peak shape. Can offer alternative selectivity.Requires a specialized high-pH stable column (e.g., hybrid particle or double end-capped) to prevent silica dissolution.[9]

Experimental Protocol: pH Scouting

  • Select Buffers: Prepare mobile phases with buffers appropriate for the target pH range. For low pH, use 20-25 mM potassium phosphate or 0.1% formic acid/trifluoroacetic acid. For high pH, use 10-20 mM ammonium bicarbonate or ammonium formate.

  • Choose a Robust Column: Use a high-purity, end-capped C18 column. If scouting high pH, ensure it is a pH-stable model.

  • Equilibrate Thoroughly: For each pH condition, flush the system and equilibrate the column for at least 20-30 column volumes.

  • Inject and Compare: Inject your 3-Deoxy Saxagliptin standard at each pH and compare the peak tailing factor and retention time. A tailing factor between 0.9 and 1.2 is considered ideal.[4]

Q4: How does my choice of HPLC column affect the peak shape of 3-Deoxy Saxagliptin?

A4: Modern HPLC columns are specifically engineered to minimize the issues that cause peak tailing for basic compounds.

  • End-Capping: Most modern columns are "end-capped," a process where smaller silane molecules are used to bond the majority of the accessible residual silanols after the primary C18 bonding.[2][9] Columns with superior, double, or proprietary end-capping offer better shielding and significantly improved peak shape.[9]

  • High-Purity Silica: Starting with a high-purity silica gel that has a lower concentration of acidic metal contaminants results in fewer and less active silanol sites.

  • Steric Protection: Some columns use bulky side-groups in their bonding chemistry to physically block analytes from accessing the underlying silica surface and its silanol groups.

  • Hybrid and High-pH Stable Columns: For high-pH work, columns based on hybrid organic/inorganic silica or those with bidentate bonding are designed to resist dissolution, providing a stable platform for excellent peak shape of basic compounds in their neutral state.[4][9]

Column TypeKey FeatureIdeal for 3-Deoxy Saxagliptin?
Traditional C18 (Older) Basic C18 bonding on lower-purity silica.Not recommended; likely to show significant tailing.
Modern, End-Capped C18 High-purity silica with extensive end-capping.Excellent Choice for low-pH methods.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) near the silica surface.Good choice; the polar group helps shield silanols.
Hybrid Particle / High-pH C18 Organic/inorganic hybrid or specialized bonding.Excellent Choice for high-pH methods.
Q5: My peak is fronting, not tailing. What does this indicate?

A5: Peak fronting, where the first half of the peak is broader than the second, is less common for basic analytes but can occur. The primary causes are typically:

  • Sample Overload: You have injected too much sample mass onto the column, saturating the stationary phase.[1][7] The excess molecules travel through the column faster, leading to a fronting peak.

  • Poor Sample Solubility: The sample is not fully soluble in the injection solvent, or the injection solvent is significantly stronger than the mobile phase.[1][7] This causes the sample band to spread improperly at the column inlet.

Troubleshooting Protocol: Peak Fronting

  • Perform a Dilution Study: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape becomes symmetrical at lower concentrations, the problem is mass overload.

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize mismatch effects.

Part 4: Recommended Starting Method

Q6: What are the ideal starting conditions for a new method development for Saxagliptin and its impurities like 3-Deoxy Saxagliptin?

A6: Based on published literature and chromatographic principles for basic analytes, a low-pH reversed-phase method is a robust and reliable starting point.

ParameterRecommended Starting ConditionRationale
Column Modern, high-purity, end-capped C18, 2.1 or 4.6 mm i.d., ≤ 3.5 µm particle size.Minimizes silanol interactions and provides high efficiency.[2]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.Effectively protonates silanols to neutralize them. Phosphate is an excellent buffer at this pH.[10][11]
Mobile Phase B AcetonitrileCommon strong solvent with good UV transparency.
Gradient 5% to 60% B over 15-20 minutesA good starting point for separating the main peak from related impurities.
Flow Rate 1.0 mL/min for 4.6 mm i.d.; 0.4 mL/min for 2.1 mm i.d.Standard flow rates for these column dimensions.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection Wavelength ~210-220 nm or ~245 nmSaxagliptin has absorbance at lower UV wavelengths.[11] Some methods also use 245 nm.[10]
Injection Volume 5 - 10 µLA small volume minimizes potential solvent mismatch effects.

This starting method provides a high probability of achieving good peak shape for 3-Deoxy Saxagliptin, serving as an excellent foundation for further optimization and validation.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][3]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link][4]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link][9]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link][1]

  • G S, S. (2023, August 5). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. International Journal of Pharmaceutical Erudition. Retrieved from [Link][10]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link][2]

  • Shaik, S., et al. (n.d.). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. National Institutes of Health. Retrieved from [Link][12]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][7]

  • Unknown Author. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. bepls. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Saxagliptin. Retrieved from [Link][14]

  • Chhabda, P. J., et al. (2012, November 11). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International. Retrieved from [Link][11]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link][15]

  • Unknown Author. (2019, July 15). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link][16]

  • National Institutes of Health. (n.d.). Saxagliptin. PubChem. Retrieved from [Link][5]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link][6]

Sources

Technical Support Center: Optimizing 3-Deoxy Saxagliptin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Saxagliptin and its analogues. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, during the synthesis of Saxagliptin. The principles and troubleshooting steps discussed herein are also applicable to the synthesis of related compounds like 3-Deoxy Saxagliptin, which would primarily involve the use of a different adamantane starting material. This document provides in-depth, cause-and-effect analysis in a question-and-answer format to help you diagnose and resolve common issues in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the Saxagliptin synthesis is significantly lower than reported values. What is the most systematic way to troubleshoot this?

A1: A low overall yield is a common issue that requires a systematic, multi-stage investigation. Instead of randomly altering parameters, we recommend a logical workflow to isolate the problematic step. The synthesis of Saxagliptin from its key intermediates—(S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid (let's call it Boc-Adamantane-Glycine ) and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (let's call it Proline-Amide-Fragment ) — can be broken down into three main stages: amide coupling, dehydration to form the nitrile, and Boc deprotection.

Start by evaluating these areas in order:

  • Purity and Integrity of Starting Materials: The quality of your initial building blocks is paramount. Impurities in either the Boc-Adamantane-Glycine or the Proline-Amide-Fragment will carry through, inhibit reactions, and complicate purification, all of which depress the yield.

  • Reaction Efficiency (Coupling & Dehydration): These are the core bond-forming steps. Inefficiency here is the most common source of low yield. This includes the choice of reagents, solvents, temperature, and reaction time.

  • Work-up and Purification Losses: Significant product can be lost during aqueous washes, extractions, and final purification steps if procedures are not optimized.

The following diagram illustrates a recommended troubleshooting workflow.

TroubleshootingWorkflow start Low Overall Yield Detected sm_check 1. Verify Starting Material Purity (Boc-Adamantane-Glycine & Proline-Amide-Fragment) start->sm_check coupling_check 2. Analyze Amide Coupling Step sm_check->coupling_check If materials are pure dehydration_check 3. Analyze Dehydration Step coupling_check->dehydration_check If coupling is efficient (Check TLC/HPLC) workup_check 4. Optimize Work-up & Purification dehydration_check->workup_check If dehydration is complete (Check TLC/HPLC) success Yield Improved workup_check->success If losses are minimized

Caption: General workflow for troubleshooting low yield.

Troubleshooting Guide: Reaction Stages

Section 1: Starting Materials

Q2: I suspect my starting materials might be the issue. What specific problems should I look for in my Boc-Adamantane-Glycine?

A2: The synthesis of the Boc-Adamantane-Glycine intermediate is non-trivial and a common source of downstream problems.[1] For this specific starting material, you should rigorously verify the following:

  • Chemical Purity: Confirm purity using NMR and HPLC. The presence of unreacted precursors, such as 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, will interfere with the subsequent amide coupling.[1]

  • Chiral Purity: The stereochemistry is critical for the drug's activity. Ensure high enantiomeric excess (ee%) of the (S)-enantiomer via chiral HPLC. Epimerization can occur during its synthesis, and using a mixture will result in diastereomeric products that are often difficult to separate, leading to a lower yield of the desired isomer.

  • Absence of the 3-Deoxy Analogue: If the hydroxylation of the adamantane core during the synthesis of this precursor was incomplete, you will have N-Boc-adamantylglycine (the 3-deoxy version) as an impurity. This will react in the coupling step to directly produce 3-Deoxy Saxagliptin as a major impurity, which reduces the yield of your target molecule, Saxagliptin.

Section 2: Amide Coupling & Dehydration

Q3: My amide coupling reaction between the two main fragments is sluggish and gives a low yield of the intermediate amide. What factors should I investigate?

A3: The amide coupling is a critical step where efficiency is key. Several factors can lead to poor performance.

  • Choice of Coupling Agent: While traditional reagents like EDC.HCl/HOBt are used, they are notoriously moisture-sensitive.[2][3] The presence of trace water can hydrolyze the activated ester intermediate, shutting down the reaction. Propylphosphonic anhydride (T3P®) has emerged as a superior reagent for this synthesis. It is less sensitive to moisture, and its byproducts are water-soluble, simplifying work-up.[2][3][4]

  • Solvent Selection: The solvent plays a crucial role in reaction kinetics and solubility. Dichloromethane (DCM) has been demonstrated to provide the highest yield and purity compared to other solvents like DMF, THF, or EtOAc.[2][3]

  • Base and Stoichiometry: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to scavenge the acid formed without competing in the reaction. Ensure at least 4 equivalents are used as per optimized procedures, especially when using T3P in a one-pot process for both coupling and dehydration.[2][3]

Q4: I am performing the coupling and dehydration in two separate steps and the dehydration step is inefficient. How can I optimize this?

A4: Performing the dehydration as a second, distinct step introduces opportunities for product loss during the intermediate work-up. A more robust and efficient method is a one-pot, telescopic process where the dehydration is performed in the same vessel following the coupling reaction.[2][3][4]

Traditional dehydrating agents like trifluoroacetic anhydride (TFAA) or POCl₃ are hazardous and can lead to impurity formation if not carefully controlled.[2][3] T3P® serves as an excellent dual-purpose reagent for both the initial amide coupling and the subsequent dehydration to the nitrile.[2][4] Attempting the reaction at elevated temperatures to force completion can lead to the formation of impurities.[3]

The following table compares the effectiveness of different coupling agents for the initial condensation step, highlighting the superior performance of T3P.

EntryCoupling ReagentBaseSolventPurity (%)Causality for Performance
1Cyanuric chlorideNMMEtOAc22.78Slow reaction, side product formation.
2CDIDIPEADCM20.18Low reactivity for these sterically hindered substrates.
3EDC/HOBtDIPEAEtOAc93.40Effective, but highly moisture sensitive and HOBt requires removal during work-up.[2][3]
4T3P DIPEA DCM 94.55 High efficiency, low epimerization, non-hazardous and water-soluble byproducts simplifying purification. [2][3]

Data adapted from Macharla, P. et al. (2014).[2]

The diagram below illustrates the relationship between key reagents and the desired reaction pathway in the optimized one-pot synthesis.

OnePotSynthesis cluster_reactants Starting Materials cluster_reagents Key Reagents R1 Boc-Adamantane-Glycine Amide Intermediate Amide R1->Amide Coupling Step (facilitated by T3P) R2 Proline-Amide-Fragment R2->Amide Coupling Step (facilitated by T3P) T3P T3P® T3P->Amide Nitrile Protected Saxagliptin (Nitrile) T3P->Nitrile DIPEA DIPEA DIPEA->Amide DCM DCM (Solvent) DCM->Amide Amide->Nitrile Dehydration Step (facilitated by T3P)

Caption: Reagent roles in the one-pot synthesis.

Section 3: Deprotection and Purification

Q5: I am seeing significant impurity formation during the final Boc-deprotection step. What could be the cause?

A5: The final step, acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group, is generally high-yielding but can be a source of impurities if not properly controlled. The primary cause of degradation here is often related to the reaction conditions.

  • Acid Choice and Concentration: While strong acids are required, overly harsh conditions (e.g., excessively high concentration of HCl or elevated temperatures for prolonged periods) can lead to degradation of the final product. The formation of the main degradation product, an epi-cyclic amidine, is known to be influenced by pH.[5]

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the deprotection is complete, proceed immediately with the work-up to neutralize the acid and isolate the product. Extended exposure to the acidic medium can promote side reactions.

  • Work-up: After deprotection, quenching the reaction and carefully adjusting the pH are critical. Inefficient neutralization or extraction can lead to product loss or contamination with salts.

Experimental Protocol: Optimized One-Pot Synthesis of Protected Saxagliptin

This protocol is adapted from highly efficient, reported telescopic processes and is designed to maximize yield by minimizing intermediate handling.[2][3]

Materials:

  • Boc-Adamantane-Glycine (1.0 equiv)

  • Proline-Amide-Fragment (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Propylphosphonic anhydride (T3P®) (50% solution in DCM, 2.0 equiv total)

  • Dichloromethane (DCM)

  • Water (for washing)

  • 5% aq. NaHCO₃ solution (for washing)

Procedure:

  • To a stirred solution of Proline-Amide-Fragment (e.g., 20 g, 0.089 mol) in DCM (200 mL), add Boc-Adamantane-Glycine (29.3 g, 0.089 mol) and DIPEA (62.6 mL, 0.359 mol) at ambient temperature (25-30°C).

  • Stir the mixture for 10-15 minutes.

  • Coupling: Slowly add the first portion of T3P® solution (28.6 g, 0.089 mol, 1.0 equiv) over 15 minutes, maintaining the temperature at 25-30°C.

  • Stir the reaction for 2 hours, monitoring for the consumption of starting materials and formation of the amide intermediate by TLC or HPLC.

  • Dehydration: Once the coupling is complete, add the second portion of T3P® solution (28.6 g, 0.089 mol, 1.0 equiv). Note: Some procedures add the second equivalent of T3P in lots over several hours.[3]

  • Continue stirring at 25-30°C for up to 24 hours, monitoring for the conversion of the amide intermediate to the final nitrile product.

  • Work-up: Upon completion, add water (300 mL) to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with water (150 mL) and 5% aq. NaHCO₃ solution (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum at a temperature below 35°C to afford the crude protected Saxagliptin as a solid. This product can then be taken to the final deprotection step.

References

  • Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297. [Link]

  • SCOTT, J. D., & SEO, J. (2012). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. WO2012162507A1.
  • Macharla, P., Akula, K. C., Varanasi, G., Bandichhor, R., & Ghanta, M. R. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. ResearchGate. [Link]

  • Ghanta, M. R. et al. (2014). An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Envirochem Publishers. [Link]

  • Li, Y., Wang, L., & Zhang, J. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Journal of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information (n.d.). Saxagliptin. PubChem Compound Database. [Link]

  • Penthala, N. R., et al. (2021). Design and Development of Saxagliptin Microparticles for Diabetes. Journal of Pharmaceutical Research International. [Link]

  • Scott, J. D., & Seo, J. (2014). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. US8748631B2.
  • Ilić, M., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate. [Link]

  • Drugs.com (2025). Saxagliptin Side Effects. [Link]

  • Hanson, R. L., et al. (2007). Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin. ResearchGate. [Link]

  • Jain, P. S., et al. (2020). Response Surface Methodology in Spectrophotometric Estimation of Saxagliptin, Derivatization with MBTH and Ninhydrin. PubMed Central. [Link]

  • American Chemical Society (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Dr. Oracle (2025). What are the side effects of Saxagliptin (DPP-4 inhibitor)?. [Link]

  • GoodRx (2024). Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Tahrani, A. A., et al. (2009). Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Expert Opinion on Investigational Drugs. [Link]

  • Sartorius (2025). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. [Link]

  • Cleanchem (n.d.). 3-Deoxy Saxagliptin. [Link]

Sources

Technical Support Center: Strategies to Minimize the Formation of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Saxagliptin synthesis and formulation. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenge of minimizing the formation of the process-related impurity, 3-Deoxy Saxagliptin. By understanding the root cause of its formation and implementing robust control strategies, you can ensure the quality and purity of your Saxagliptin active pharmaceutical ingredient (API) and drug product.

Frequently Asked Questions (FAQs)

Q1: What is 3-Deoxy Saxagliptin and why is it a concern?

3-Deoxy Saxagliptin is a process-related impurity of Saxagliptin. Structurally, it is identical to Saxagliptin except for the absence of the hydroxyl (-OH) group at the 3-position of the adamantane moiety. The presence of impurities, even those structurally similar to the API, is a critical quality attribute that must be controlled within strict limits as per regulatory guidelines. Ensuring the purity of Saxagliptin is paramount for its safety and efficacy.

Q2: What is the primary origin of 3-Deoxy Saxagliptin?

Current understanding points to 3-Deoxy Saxagliptin being a process-related impurity rather than a degradation product. Its formation is primarily linked to impurities present in the starting materials used for the synthesis of the key intermediate, (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid. If the adamantane-based raw material is not fully hydroxylated, a "deoxy" analogue of this intermediate can be formed and subsequently carried through the synthetic steps to yield 3-Deoxy Saxagliptin.

Troubleshooting Guide: Formation of 3-Deoxy Saxagliptin

Issue: Detection of 3-Deoxy Saxagliptin in my Saxagliptin batch.

This section provides a systematic approach to troubleshoot and minimize the presence of 3-Deoxy Saxagliptin.

The most probable source of 3-Deoxy Saxagliptin is an impurity in a key starting material. The synthesis of Saxagliptin involves the coupling of two main fragments. One of these is derived from (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid[1]. The presence of a corresponding "deoxy" version of this starting material, (2S)-amino(adamantan-1-yl)acetic acid, will directly lead to the formation of 3-Deoxy Saxagliptin during the coupling reaction.

Diagram: Proposed Formation Pathway of 3-Deoxy Saxagliptin

cluster_0 Starting Material Synthesis cluster_1 Saxagliptin Synthesis Adamantane_Derivative Adamantane Derivative Hydroxylation Hydroxylation Step Adamantane_Derivative->Hydroxylation Deoxy_Adamantane_Impurity Deoxy-Adamantane Impurity (Incomplete Hydroxylation) Hydroxylation->Deoxy_Adamantane_Impurity Incomplete Reaction Hydroxy_Adamantane (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid (Key Intermediate) Hydroxylation->Hydroxy_Adamantane Complete Reaction Coupling_Reaction Amide Coupling Deoxy_Adamantane_Impurity->Coupling_Reaction Hydroxy_Adamantane->Coupling_Reaction Coupling_Partner Methanoprolinamide Moiety Coupling_Partner->Coupling_Reaction Saxagliptin Saxagliptin (Desired Product) Coupling_Reaction->Saxagliptin 3_Deoxy_Saxagliptin 3-Deoxy Saxagliptin (Impurity) Coupling_Reaction->3_Deoxy_Saxagliptin

Caption: Origin of 3-Deoxy Saxagliptin as a process-related impurity.

To minimize the formation of 3-Deoxy Saxagliptin, a multi-pronged approach focusing on raw material control, process optimization, and purification is necessary.

Table 1: Control Strategies for 3-Deoxy Saxagliptin

Control Point Strategy Rationale
Starting Material Qualification Implement stringent specifications for adamantane-based starting materials.The purity of the initial raw materials is the most critical factor.
Develop and validate an analytical method to detect and quantify the "deoxy" impurity in the starting material.Proactive identification and quantification of the precursor impurity allow for rejection of non-conforming batches.
Synthesis Process Optimization Optimize the hydroxylation step in the synthesis of the adamantane intermediate to ensure complete reaction.Driving the hydroxylation to completion will minimize the formation of the deoxy analogue.
Introduce in-process controls (IPCs) to monitor the disappearance of the deoxy starting material.Real-time monitoring allows for adjustments to reaction parameters if the conversion is incomplete.
Purification Develop a robust purification method for the key intermediate, (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid.Removal of the deoxy impurity at the intermediate stage is more efficient than at the final API stage.
Evaluate crystallization conditions (solvent, temperature, etc.) to selectively crystallize the desired hydroxylated intermediate, leaving the deoxy impurity in the mother liquor.Differences in polarity and crystal packing between the hydroxylated and deoxy compounds can be exploited for efficient separation.
Develop a final purification step for Saxagliptin API that can purge any remaining 3-Deoxy Saxagliptin.A final polishing step ensures the API meets the required purity specifications.

The effective control of 3-Deoxy Saxagliptin relies on the availability of a specific and sensitive analytical method to separate it from Saxagliptin and other impurities.

Experimental Protocol: RP-HPLC Method for Saxagliptin and 3-Deoxy Saxagliptin

This is a general protocol and may require optimization for your specific instrumentation and sample matrix.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically effective. The slightly lower polarity of 3-Deoxy Saxagliptin (due to the absence of the hydroxyl group) should result in a slightly shorter retention time than Saxagliptin in a reversed-phase system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., around 210-220 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This includes demonstrating baseline separation between Saxagliptin and 3-Deoxy Saxagliptin.

Diagram: Analytical Workflow for Impurity Control

Start Start: Batch Synthesis QC_Raw_Material QC Testing of Adamantane Starting Material Start->QC_Raw_Material Decision_Raw_Material Pass/Fail? QC_Raw_Material->Decision_Raw_Material Synthesis_Intermediate Synthesize (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid Decision_Raw_Material->Synthesis_Intermediate Pass IPC_Intermediate In-Process Control (IPC) Testing Synthesis_Intermediate->IPC_Intermediate Decision_Intermediate Purification Needed? IPC_Intermediate->Decision_Intermediate Purify_Intermediate Purify Intermediate Decision_Intermediate->Purify_Intermediate Yes Synthesize_API Synthesize Saxagliptin API Decision_Intermediate->Synthesize_API No Purify_Intermediate->Synthesize_API QC_API Final QC of Saxagliptin API Synthesize_API->QC_API Decision_API Meets Specification? QC_API->Decision_API Release Batch Release Decision_API->Release Yes Rework Rework/Repurify Decision_API->Rework No

Caption: A typical workflow for controlling process-related impurities.

Summary and Recommendations

The formation of 3-Deoxy Saxagliptin is a controllable issue that primarily stems from the quality of the starting materials. A proactive approach that emphasizes stringent raw material qualification, optimized synthesis of the key hydroxylated adamantane intermediate, and robust analytical testing at various stages of the manufacturing process is the most effective strategy for minimization. While forced degradation studies are crucial for understanding the overall stability of Saxagliptin, the focus for controlling 3-Deoxy Saxagliptin should be on the synthetic process itself.

References

  • Chhabda P. J. et. al. (2014). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International. Available at: [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Chromatographic Resolution Between Saxagliptin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical chromatography of saxagliptin. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for achieving optimal separation of saxagliptin from its process-related and degradation impurities. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust, validated methods.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for developing an HPLC method for saxagliptin and its impurities?

A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) system.[1] The majority of successful methods utilize C18 or C8 columns.[1] A typical initial setup would involve a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.[2]

Table 1: Recommended Starting Conditions for Saxagliptin Impurity Profiling

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18 or C8, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention, which is suitable for separating molecules like saxagliptin.[1] A C8 column can offer slightly different selectivity and may be useful if specific impurities co-elute on a C18.
Mobile Phase A Phosphate Buffer (10-20 mM)Phosphate buffers are effective in the pH 2-7 range, which is ideal for controlling the ionization state of saxagliptin and its impurities.
Mobile Phase B AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure compared to methanol.
pH Start at a low pH (e.g., 2.7 - 3.5)At low pH, the primary amine on saxagliptin is protonated, which minimizes undesirable interactions with residual silanols on the silica-based column, leading to improved peak symmetry.[3]
Gradient 5% to 95% B over 30-40 minutesA broad gradient is essential in early development to ensure all potential impurities, from polar to non-polar, are eluted from the column.
Flow Rate 1.0 - 1.2 mL/minThis is a standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[2]
Column Temp. 25-30 °CMaintaining a consistent temperature is crucial for reproducible retention times.[4]
Detection (UV) 210 - 213 nmSaxagliptin and its impurities lack a strong chromophore, so detection at lower UV wavelengths is necessary to achieve adequate sensitivity.[2]
Q2: What are the most common impurities I should be aware of?

Saxagliptin is susceptible to degradation under various stress conditions, including acid/base hydrolysis and oxidation.[5] Key impurities arise from these pathways as well as from the synthetic process.[]

  • Degradation Impurities: Forced degradation studies show that saxagliptin degrades significantly in acidic, basic, and oxidative conditions.[2]

  • Process Impurities: These can include isomers or by-products from the synthesis route.[]

  • Key Identified Degradants: Studies have identified major degradation products, including a cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA), particularly in solid dosage forms.[7][8] Understanding the formation pathways of these impurities is critical for developing a stability-indicating method.

Q3: Why is mobile phase pH such a critical parameter for this separation?

Mobile phase pH is arguably the most powerful tool for optimizing the separation of ionizable compounds like saxagliptin. Saxagliptin contains a primary amine functional group, making its charge state—and therefore its chromatographic behavior—highly dependent on pH.

  • Controlling Retention: At low pH (e.g., < 4), the amine is fully protonated (positive charge), making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. As the pH increases towards the pKa of the amine, the molecule becomes less charged and more retained.

  • Improving Peak Shape: A primary cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, deprotonated residual silanols on the column's stationary phase.[3] By operating at a low pH, the silanols are protonated and neutral, minimizing this secondary interaction and leading to sharper, more symmetrical peaks.[3]

  • Altering Selectivity: Different impurities may have different pKa values. Adjusting the pH can change the relative charge and hydrophobicity of saxagliptin versus its impurities, thereby altering the elution order and improving the resolution between closely eluting peaks.

cluster_pH_Logic Logic of pH Selection for Saxagliptin Analysis Analyte Saxagliptin (Primary Amine) Interaction Undesirable Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Protonated (R-NH3+) Silanol Column Silanols (Si-OH) Silanol->Interaction Deprotonated (Si-O-) at pH > 4 Low_pH Low pH Mobile Phase (e.g., pH < 4) Low_pH->Analyte Ensures full protonation Low_pH->Silanol Keeps silanols neutral (Si-OH) Result Symmetrical Peak Shape & Good Resolution Low_pH->Result Minimizes secondary interactions

Caption: Logic of pH Selection for Saxagliptin.

Troubleshooting Guide: Resolving Common Chromatographic Issues

Issue 1: I have poor resolution between the main saxagliptin peak and a closely eluting impurity.

This is a common selectivity problem. The goal is to change the chromatographic conditions to make the column "see" the two compounds differently.

  • Answer & Rationale:

    • Modify Mobile Phase pH (First Step): As discussed, pH is a powerful tool. A small change (e.g., 0.2-0.5 pH units) can significantly impact the retention of ionizable compounds. Systematically evaluate a pH range from 2.5 to 5.0 to find the optimal selectivity. The impurity may have a different pKa than saxagliptin, causing their relative retention to shift with pH.

    • Change the Organic Solvent: If pH adjustment is insufficient, switch the organic modifier. If you are using acetonitrile, try methanol, or a ternary mixture of water/acetonitrile/methanol. Acetonitrile and methanol interact differently with analytes due to differences in dipole moment and hydrogen bonding capability. This can alter elution order and improve resolution.

    • Adjust the Gradient Slope: A shallower gradient (i.e., increasing the gradient time) provides more time for the components to interact with the stationary phase, which can improve the separation of closely eluting peaks. This is a simple adjustment that often yields positive results.[1]

    • Consider a Different Column Chemistry: If mobile phase optimization fails, the stationary phase is the next variable.

      • C8 vs. C18: A C8 column is less hydrophobic than a C18. This will reduce retention times overall but may also alter selectivity.

      • Phenyl Column: A phenyl stationary phase offers alternative selectivity through pi-pi interactions, which can be highly effective for compounds containing aromatic rings.

      • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can reduce silanol interactions and offer unique selectivity for basic compounds.

Start Problem: Poor Resolution Step1 Step 1: Adjust Mobile Phase pH (e.g., test pH 2.5, 3.0, 3.5) Start->Step1 Step2 Step 2: Change Organic Solvent (Acetonitrile <-> Methanol) Step1->Step2 If unresolved End Resolution Achieved Step1->End If resolved Step3 Step 3: Decrease Gradient Slope (Increase run time) Step2->Step3 If unresolved Step2->End If resolved Step4 Step 4: Change Column Chemistry (e.g., C18 -> Phenyl) Step3->Step4 If unresolved Step3->End If resolved Step4->End If resolved

Caption: Troubleshooting Workflow for Poor Resolution.

Issue 2: My saxagliptin peak is tailing or showing poor symmetry.

Peak tailing for a basic compound like saxagliptin is a classic sign of secondary interactions with the stationary phase.

  • Answer & Rationale:

    • Confirm Low pH: Ensure your mobile phase buffer is at a sufficiently low pH (typically ≤ 3.5) to fully protonate both the saxagliptin amine and the column's residual silanols. This is the most common and effective solution.[3]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the active silanol sites, improving peak shape. Be mindful of the buffer's solubility in the organic modifier to avoid precipitation.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to cover most of the active silanol sites. If you are using an older column, switching to a newer generation column can dramatically improve peak shape for basic analytes.

    • Check for Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, leading to peak distortion.[9] If the problem has developed over time, try flushing the column with a strong solvent (see Protocol 2) or replacing the guard column.[9]

Issue 3: My retention times are drifting or unstable between injections.

Inconsistent retention times point to a problem with the stability of the chromatographic system.

  • Answer & Rationale:

    • Ensure Adequate Column Equilibration: This is the most frequent cause. Before starting a sequence, and especially when changing mobile phases, the column must be fully equilibrated. For gradient methods, this typically requires flushing with the initial mobile phase composition for at least 10-15 column volumes.

    • Verify Mobile Phase Stability: Ensure your mobile phase is fresh and properly degassed. Buffers, especially at neutral pH, can support microbial growth. Volatile components can evaporate over time, changing the composition. It is good practice to prepare fresh mobile phase daily.

    • Check for Leaks: A small leak in the system, particularly between the pump and the injector, will cause pressure fluctuations and lead to variable flow rates and drifting retention times.

    • Control Column Temperature: Use a column oven. Even minor fluctuations in ambient lab temperature can cause retention times to shift, particularly for sensitive methods.[4] A stable temperature of 30°C is a good starting point.

Experimental Protocols and Data

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a structured approach to evaluating the effect of pH on the resolution of saxagliptin and its impurities.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH of each to a different value using orthophosphoric acid. Recommended test points: pH 2.5, 3.0, 3.5, 4.0, and 4.5.

  • Prepare Mobile Phases: For each pH value, prepare your aqueous mobile phase A. Use a single, consistent bottle of organic mobile phase B (e.g., Acetonitrile).

  • Equilibrate System: Start with the lowest pH mobile phase. Equilibrate the column for at least 20 minutes.

  • Inject Standard: Inject a solution containing saxagliptin and a mix of its known impurities (or a stressed sample).

  • Run Gradient: Execute your standard gradient method.

  • Analyze Data: Record the retention times of all peaks and calculate the resolution between saxagliptin and the nearest eluting impurity.

  • Increment pH: Move to the next pH value. Before running the sample, ensure the system is fully equilibrated with the new mobile phase A for at least 20 minutes.

  • Repeat Steps 4-7: Repeat the injection and analysis for all prepared pH values.

  • Plot and Determine Optimum: Plot resolution vs. pH. The pH that provides the highest resolution value for the most critical pair of peaks is your optimum.

Protocol 2: General Column Cleaning and Regeneration (Reversed-Phase)

If you suspect column contamination is causing high backpressure or poor peak shape, this flushing sequence can help.[3] Note: Always check the column manufacturer's specific recommendations for pH and solvent compatibility.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush Buffer: Wash the column with 20-30 mL of your mobile phase without the buffer salts (e.g., if your mobile phase is Buffer/ACN, flush with Water/ACN).

  • Flush with Water: Flush with 20-30 mL of 100% HPLC-grade water.

  • Strong Organic Flush: Flush with 30-40 mL of a strong, water-miscible organic solvent like isopropanol or methanol.

  • "Non-Polar" Flush (Optional, for highly retained contaminants): Flush with 30-40 mL of a less polar solvent like tetrahydrofuran (THF) or methylene chloride. Crucially, you must flush with isopropanol before and after using these solvents to ensure miscibility with your aqueous mobile phase. [3]

  • Re-equilibrate: Flush again with isopropanol (if used), then with your initial mobile phase (with buffer) until the backpressure is stable.

References

  • Chhabda, P. J., et al. (2014). DEVELOPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FORCED DEGRADATION IMPURITIES IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. International Journal of Research and Development in Pharmacy and Life Sciences, 3(3), 993-1003.

  • Reddy, B. P., & Reddy, K. R. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences, 9(9), 22-29.

  • Jain, P. S., et al. (2015). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Journal of Chemical and Pharmaceutical Research, 7(12), 65-72.

  • Islam, M. S., et al. (2016). Development and validation of rp-hplc method for determination of saxagliptin hydrochloride in bulk and tablet dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 107-119.

  • Stanič, T., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Pharmaceutics, 12(11), 1039.

  • Stanič, T., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. ResearchGate.

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.

  • Suneetha, A., & Rao, D. D. (2017). New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. International Journal of Pharmaceutical Sciences and Research, 8(8), 3465-3471.

  • Raju, N. A., et al. (2018). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Journal of Young Pharmacists, 10(2), 166-171.

  • Shah, R. P., et al. (2016). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. ResearchGate.

  • Sonawane, S. S., et al. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Journal of Drug Delivery and Therapeutics, 9(4), 43-47.

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Database.

  • BOC Sciences. (n.d.). Saxagliptin Impurities.

  • Rapolu, R., et al. (2016). Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC. American Journal of Analytical Chemistry, 7, 809-818.

  • YMC. (n.d.). HPLC Troubleshooting Guide.

  • Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

Sources

Navigating the Matrix: A Technical Support Guide for the Bioanalysis of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioanalysis of 3-Deoxy Saxagliptin. As researchers and drug development professionals, you are aware that accurate quantification of drug metabolites is paramount. However, the inherent complexity of biological matrices often introduces a significant hurdle: the matrix effect. This guide is designed to provide you with in-depth, practical, and scientifically grounded troubleshooting strategies to help you navigate and mitigate these effects in your LC-MS/MS analyses.

Understanding the Challenge: What is the Matrix Effect?

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte. The primary culprits are often endogenous components of the biological matrix such as phospholipids, salts, and proteins, as well as exogenous substances introduced during sample collection and processing.[1]

For a molecule like 3-Deoxy Saxagliptin, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, understanding its physicochemical properties is the first step in developing a robust bioanalytical method.

PropertySaxagliptin3-Deoxy Saxagliptin (Predicted)Rationale for Prediction
Molecular Formula C₁₈H₂₅N₃O₂C₁₈H₂₅N₃ORemoval of one oxygen atom.
Molecular Weight 315.4 g/mol [1]299.4 g/mol Based on the change in molecular formula.
pKa ~7.9 (estimated for the amine group)[1]~7.9The removed hydroxyl group is distant from the primary amine, so it should have a negligible effect on its basicity.
cLogP (Predicted) 0.88[2]Slightly > 0.88The removal of a polar hydroxyl group will slightly increase the lipophilicity of the molecule.
Aqueous Solubility Sparingly soluble in water[1]Less soluble than SaxagliptinThe decrease in polarity due to the removal of the hydroxyl group will likely reduce its solubility in aqueous media.

This predicted increase in lipophilicity for 3-Deoxy Saxagliptin is a key consideration for choosing the most effective sample preparation and chromatographic conditions to minimize interference from matrix components.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the bioanalysis of 3-Deoxy Saxagliptin.

Sample Preparation

Question 1: I'm observing significant ion suppression in my initial feasibility experiments using a simple protein precipitation protocol. What are my next steps?

Answer:

Significant ion suppression with protein precipitation (PPT) is a common issue, as this method is less selective and can leave behind many matrix components, particularly phospholipids. Here’s a systematic approach to troubleshoot this:

Step 1: Optimize the Protein Precipitation Protocol

Before abandoning PPT, simple modifications can sometimes yield significant improvements.

  • Choice of Precipitation Solvent: Acetonitrile (ACN) is generally preferred over methanol as it tends to produce a cleaner supernatant and more effective protein removal.

  • Solvent-to-Plasma Ratio: Ensure you are using an adequate volume of organic solvent. A ratio of at least 3:1 (solvent:plasma) is recommended.

  • Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can enhance protein removal.

  • Centrifugation: Increase the centrifugation speed and/or time to ensure a compact pellet and clear supernatant.

Step 2: Evaluate More Selective Sample Preparation Techniques

If optimizing PPT is insufficient, moving to a more selective technique is the logical next step.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interfering components in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is often the most effective method for removing matrix interferences. It allows for a more targeted cleanup by utilizing specific interactions between the analyte and the solid-phase sorbent.

The following workflow can guide your decision-making process:

Sample_Prep_Troubleshooting start Start: Ion Suppression with PPT optimize_ppt Optimize PPT Protocol - Solvent Choice (ACN) - Ratio (≥3:1) - Temperature (Low) - Centrifugation start->optimize_ppt Initial Step evaluate_lle Evaluate Liquid-Liquid Extraction (LLE) optimize_ppt->evaluate_lle Suppression Persists success Successful Mitigation of Matrix Effect optimize_ppt->success Suppression Resolved evaluate_spe Evaluate Solid-Phase Extraction (SPE) evaluate_lle->evaluate_spe Suppression Persists evaluate_lle->success Suppression Resolved evaluate_spe->success Suppression Resolved

Caption: Decision workflow for troubleshooting ion suppression.

Question 2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for 3-Deoxy Saxagliptin?

Answer:

The choice between LLE and SPE depends on a balance of factors including the desired level of cleanliness, method development time, and throughput.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Moderate to HighHigh to Very High
Method Development Can be complex to optimize solvent, pH, and salt concentration.More complex initially, but highly reproducible once optimized.
Throughput Can be automated, but may be more labor-intensive than SPE.Highly amenable to automation and high-throughput 96-well formats.
Removal of Phospholipids Generally effective.Very effective, especially with specific phospholipid removal phases.
Cost per Sample Lower solvent and consumable costs.Higher consumable costs (cartridges/plates).

Recommendation for 3-Deoxy Saxagliptin:

Given its predicted slightly increased lipophilicity compared to saxagliptin, 3-Deoxy Saxagliptin is a good candidate for both LLE and reversed-phase SPE.

  • Start with LLE: A simple LLE with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at a basic pH (to ensure the primary amine is neutral) is a good starting point.

  • Move to SPE for Maximum Cleanliness: If LLE does not sufficiently resolve matrix effects, or for methods requiring the lowest possible limits of quantification, SPE is recommended. A polymeric reversed-phase sorbent would be a suitable choice.

Chromatography

Question 3: My matrix effects are still present even after optimizing sample preparation. Can I address this with my LC method?

Answer:

Absolutely. Chromatographic separation is a powerful tool for mitigating matrix effects. The goal is to chromatographically resolve 3-Deoxy Saxagliptin from the co-eluting matrix components that are causing ion suppression or enhancement.

Strategies for Chromatographic Optimization:

  • Change Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase might provide a different elution pattern for endogenous interferences.

  • Modify Mobile Phase:

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution profile of both the analyte and interfering components.

    • pH: Adjusting the pH of the aqueous mobile phase can change the retention and peak shape of ionizable compounds. For 3-Deoxy Saxagliptin, maintaining a slightly acidic pH will ensure the primary amine is protonated, which can improve peak shape on silica-based columns.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and closely eluting matrix components.

  • Increase Retention: By modifying the mobile phase to be weaker (less organic), you can increase the retention time of 3-Deoxy Saxagliptin, potentially moving it away from the "phospholipid zone" that often elutes in the earlier part of the chromatogram.

LC_Optimization_Workflow start Matrix Effect Persists After Sample Prep change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) start->change_stationary_phase modify_mobile_phase Modify Mobile Phase - Organic Modifier (ACN vs. MeOH) - pH Adjustment start->modify_mobile_phase resolution Resolution of Analyte from Interfering Peaks change_stationary_phase->resolution optimize_gradient Optimize Gradient Profile (e.g., Shallower Gradient) modify_mobile_phase->optimize_gradient increase_retention Increase Analyte Retention optimize_gradient->increase_retention increase_retention->resolution

Caption: Chromatographic strategies to mitigate matrix effects.

Internal Standard Selection

Question 4: What is the best internal standard to use for the analysis of 3-Deoxy Saxagliptin?

Answer:

The use of an appropriate internal standard (IS) is crucial for compensating for variability during sample preparation and for mitigating matrix effects.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard

A SIL internal standard of 3-Deoxy Saxagliptin (e.g., ¹³C₆- or ¹⁵N₁-labeled) is the ideal choice. Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte response.

Alternative: Structural Analogue Internal Standard

If a SIL IS is not available, a structural analogue can be used. A good structural analogue should:

  • Have similar chemical properties to 3-Deoxy Saxagliptin.

  • Behave similarly during extraction.

  • Elute close to, but be chromatographically resolved from, the analyte.

  • Not be present in the biological matrix.

For 3-Deoxy Saxagliptin, a potential structural analogue could be another DPP-4 inhibitor or one of its metabolites that is not being administered in the study. However, it is important to validate that the analogue experiences a similar matrix effect to the analyte.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key sample preparation techniques discussed.

Protocol 1: Optimized Protein Precipitation (PPT)
  • Preparation:

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution.

    • Vortex for 10 seconds.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Vortex for 30 seconds and centrifuge at a low speed to pellet any remaining particulates.

    • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Preparation:

    • Aliquot 100 µL of plasma sample into a glass tube.

    • Add 10 µL of internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to >9.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Vortex for 30 seconds.

    • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Column Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting 1:1 with 4% phosphoric acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Vortex for 30 seconds.

    • Inject into the LC-MS/MS system.

Data Summary: Comparison of Sample Preparation Techniques

The following table provides a summary of expected performance characteristics for the different sample preparation techniques, based on data from the analysis of saxagliptin and its 5-hydroxy metabolite, which can be extrapolated to 3-Deoxy Saxagliptin.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10070 - 110Fast, simple, low costLow selectivity, high potential for matrix effects
Liquid-Liquid Extraction (LLE) 70 - 9085 - 105Good selectivity, effective phospholipid removalCan be labor-intensive, requires solvent evaporation
Solid-Phase Extraction (SPE) > 9095 - 105High selectivity, very clean extracts, high recoveryHigher cost, more complex method development

Data are generalized from published methods for saxagliptin and its metabolites and may vary depending on the specific experimental conditions.

Regulatory Context

It is imperative that the evaluation and mitigation of matrix effects are conducted in accordance with regulatory guidelines. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough assessment of matrix effects during bioanalytical method validation.[3] This typically involves analyzing samples prepared in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient populations.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to develop and validate a robust and reliable bioanalytical method for 3-Deoxy Saxagliptin, ensuring the integrity and accuracy of your data in support of your drug development programs.

References

  • PubChem. (n.d.). Saxagliptin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • RCSB PDB. (n.d.). Saxagliptin. Retrieved January 22, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved January 22, 2026, from [Link]

  • Bhavsar, S., Patel, C., & Dedania, R. (2021). saxagliptin: a systematic review on its pharmacological potential and analytical aspects. GSC Biological and Pharmaceutical Sciences, 14(2), 159-170.
  • Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(10), 1239–1252.
  • Cleanchem. (n.d.). 3-Deoxy Saxagliptin. Retrieved January 22, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin 3-Deoxy Impurity. Retrieved January 22, 2026, from [Link]

  • SynZeal. (n.d.). Saxagliptin Impurities. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic Properties of Saxagliptin. Retrieved January 22, 2026, from [Link]

  • Alex, A. V., & Dolan, J. W. (2014). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 2(3), 183-196.
  • MDPI. (2021). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Retrieved January 22, 2026, from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796-805.
  • Işık, M., Bergazin, T. D., Fox, T., Condon, D. E., Kurbigo, K., Miller, B. R., ... & Mobley, D. L. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of computer-aided molecular design, 35(8), 899-923.
  • Dayyih, W. A., Tamimi, L., Mallah, E., Mansour, K., Arafat, T., & Bustami, M. (2015). Saxagliptin Levels and its Pharmacokinetic Application in Presence of Sucralose in Animals Serum by HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 1-6.

Sources

Technical Support Center: Identification of Saxagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of Saxagliptin and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to assist you in your laboratory work. Our focus is to provide not just methods, but the scientific reasoning behind them, ensuring robust and reliable results.

I. Troubleshooting Guide: Navigating Common Analytical Challenges

This section addresses specific issues you may encounter during the HPLC and LC-MS analysis of Saxagliptin, with a focus on the identification of 3-Deoxy Saxagliptin and other relevant degradation products.

Question 1: I am observing an unexpected peak close to the main Saxagliptin peak in my RP-HPLC chromatogram. How can I identify if it is 3-Deoxy Saxagliptin or another impurity?

Answer:

This is a common and critical challenge in stability and purity analysis. The first step is a systematic investigation combining chromatographic and spectroscopic data.

  • Causality: An adjacent peak suggests a compound with a similar polarity to Saxagliptin. 3-Deoxy Saxagliptin, lacking the hydroxyl group of the parent molecule, is slightly less polar and will likely have a different retention time on a reverse-phase column. Other possibilities include diastereomers or the cyclic amidine impurity (SCA), which can also elute near the main peak.

  • Experimental Approach:

    • High-Resolution Mass Spectrometry (HRMS): The most definitive initial step is to determine the accurate mass of the unknown peak. 3-Deoxy Saxagliptin has a molecular formula of C₁₈H₂₅N₃O and a corresponding monoisotopic mass of 299.1998. Saxagliptin's molecular formula is C₁₈H₂₅N₃O₂ with a monoisotopic mass of 315.1947. This mass difference of approximately 16 Da is a strong indicator.

    • Tandem Mass Spectrometry (MS/MS): If the mass corresponds to 3-Deoxy Saxagliptin, obtain its fragmentation pattern. Compare this to the fragmentation of a Saxagliptin reference standard analyzed under the same conditions. The fragmentation of 3-Deoxy Saxagliptin is expected to be similar to Saxagliptin, but fragments containing the adamantane ring will show a mass shift of -16 Da due to the absence of the hydroxyl group.

    • Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study is invaluable. Saxagliptin is known to be labile under hydrolytic (acidic and basic) and oxidative conditions.[1][2] Spiking your sample with aliquots from these stressed samples can help confirm the identity of peaks that increase under specific conditions.

    • Reference Standard: The gold standard for confirmation is to use a certified reference standard of 3-Deoxy Saxagliptin.[3]

Question 2: My chromatographic peak for Saxagliptin is showing significant tailing. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing for amine-containing compounds like Saxagliptin is a frequent issue in RP-HPLC. It's often caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica-based column packing.

  • Causality and Solutions:

    • Silanol Interactions: Even with modern end-capped columns, some free silanols remain. The protonated amine of Saxagliptin can interact with these negatively charged sites, causing tailing.

      • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this pH, the silanol groups are protonated and less likely to interact with the analyte. A phosphate buffer is a good choice for this pH range.[4]

      • Solution 2: Use a Competitor: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the Saxagliptin molecule.

      • Solution 3: Column Choice: Employ a column with advanced end-capping or one based on a hybrid particle technology that has fewer exposed silanol groups.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Reduce the concentration of your sample or decrease the injection volume.

    • Column Contamination/Age: A buildup of contaminants or degradation of the stationary phase can create active sites.

      • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back in reverse order). If this doesn't resolve the issue, it may be time to replace the column.

Question 3: I am having difficulty resolving Saxagliptin from its cyclic amidine (SCA) impurity. What adjustments can I make to my HPLC method?

Answer:

The cyclic amidine (SCA) is a common intramolecular degradation product of Saxagliptin. Due to its structural similarity, achieving baseline separation can be challenging.

  • Causality and Solutions: The resolution between two peaks is dependent on the column's efficiency, the selectivity of the mobile phase, and the retention factor.

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. Sometimes a small change can significantly impact selectivity. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.

      • pH Adjustment: Fine-tune the pH of your aqueous buffer. A slight change can alter the ionization state of the analytes and improve separation.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

      • Phenyl-Hexyl Column: A column with a phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions, which may help resolve structurally similar compounds.

      • C8 vs. C18: If you are using a C18 column, a C8 column might provide the necessary change in selectivity.[5]

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the resolution of closely eluting peaks.[5]

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Saxagliptin?

Saxagliptin is susceptible to degradation primarily through two pathways:

  • Intramolecular Cyclization: The primary amine can attack the nitrile carbon, leading to the formation of a cyclic amidine (SCA) impurity. This is a common degradation pathway for compounds with this particular structure.

  • Hydrolysis: The nitrile group can be hydrolyzed to a primary amide, and further to a carboxylic acid, particularly under acidic or basic conditions. The amide bond itself can also be subject to hydrolysis.[1][2]

Forced degradation studies have shown that Saxagliptin is most labile under acidic, basic, and oxidative stress conditions, while being relatively stable to heat and light.[5]

Q2: What is 3-Deoxy Saxagliptin and how is it formed?

3-Deoxy Saxagliptin is an impurity that lacks the hydroxyl group on the adamantane moiety of the Saxagliptin molecule. It is typically considered a process-related impurity, potentially arising from the starting materials used in the synthesis of Saxagliptin, rather than a degradation product.[6] Its presence and concentration must be carefully controlled during the manufacturing process.

Q3: What are the key mass spectral characteristics to look for when identifying Saxagliptin degradation products?

When using LC-MS, look for the following:

  • Parent Ion Mass: Determine the m/z of the protonated molecule [M+H]⁺. This will give you the molecular weight of the potential impurity.

  • Characteristic Mass Shifts:

    • -16 Da: Loss of an oxygen atom, indicative of 3-Deoxy Saxagliptin.

    • +18 Da: Addition of a water molecule, suggesting hydrolysis of the nitrile group to a primary amide.

    • 0 Da (Isomer): Same mass but different retention time, could indicate an epimer like ESCA (epimer of cyclic amidine).

  • Fragmentation Pattern: Compare the MS/MS fragmentation of the impurity to that of Saxagliptin. Conserved fragments suggest which parts of the molecule are intact, while shifted fragments can pinpoint the location of the modification.

Q4: What are the recommended storage conditions for Saxagliptin samples to minimize degradation?

To minimize the in-vitro degradation of Saxagliptin in prepared samples and stock solutions:

  • Control pH: Maintain a slightly acidic pH (around 4-5) for aqueous solutions, as both highly acidic and basic conditions can accelerate degradation.

  • Low Temperature: Store solutions at refrigerated temperatures (2-8 °C) when not in use. For long-term storage, freezing (-20 °C or lower) is recommended.

  • Protect from Light: While photolytic degradation is not reported to be a major pathway, it is always good practice to store analytical standards and samples in amber vials or protected from direct light.[5]

  • Use Freshly Prepared Solutions: Whenever possible, analyze samples shortly after preparation.

III. Experimental Protocols & Data

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a robust starting point for the separation of Saxagliptin from its key degradation products.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 1.2 g/L Sodium Dihydrogen Phosphate in water, pH adjusted to 5.0
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be optimized for best resolution. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

(This method is adapted from Chhabda P. J. et. al., 2014)[5]

2. Preparation of Solutions:

  • Standard Stock Solution (2000 µg/mL): Accurately weigh 50 mg of Saxagliptin reference standard and dissolve in a 25 mL volumetric flask with a diluent (e.g., 50:50 mixture of Mobile Phase A and B).

  • Working Standard Solution (200 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading Saxagliptin to generate its degradation products for identification purposes.

1. Acid Hydrolysis:

  • Dissolve Saxagliptin in 0.4 N HCl to a concentration of 2000 µg/mL.
  • Reflux the solution at 80 °C for 24 hours.
  • Cool, neutralize with an appropriate base (e.g., NaOH), and dilute with the HPLC diluent before injection.

2. Base Hydrolysis:

  • Dissolve Saxagliptin in 0.02 N NaOH to a concentration of 2000 µg/mL.
  • Reflux the solution at 80 °C for 24 hours.
  • Cool, neutralize with an appropriate acid (e.g., HCl), and dilute with the HPLC diluent before injection.

3. Oxidative Degradation:

  • Dissolve Saxagliptin in a solution of 4% H₂O₂.
  • Keep at room temperature for 24 hours.
  • Dilute with the HPLC diluent before injection.

(These conditions are adapted from a stability-indicating method study)[5]

Data Summary: Key Saxagliptin-Related Compounds
Compound NameAbbreviationMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Notes
Saxagliptin SXGC₁₈H₂₅N₃O₂315.41316.20Parent Drug
3-Deoxy Saxagliptin -C₁₈H₂₅N₃O299.41300.20Process-related impurity
Cyclic Amidine SCAC₁₈H₂₅N₃O₂315.41316.20Intramolecular cyclization product
Epimer of SCA ESCAC₁₈H₂₅N₃O₂315.41316.20Isomer of SCA
Formyl Amide SFAC₁₉H₂₅N₃O₃343.42344.19Formylation product

IV. Visualized Workflows and Pathways

Saxagliptin Degradation Pathway

This diagram illustrates the primary degradation pathways of Saxagliptin under various stress conditions.

G Acid Acid Saxagliptin Saxagliptin (C18H25N3O2) m/z = 316.20 Acid->Saxagliptin Promotes Hydrolysis Base Base Base->Saxagliptin Accelerates Oxidative Oxidative SCA Cyclic Amidine (SCA) Isomer m/z = 316.20 Saxagliptin->SCA Intramolecular Cyclization Amide_Hydrolysis Amide Hydrolysis Product (Nitrile Hydrolysis) m/z = 334.21 Saxagliptin->Amide_Hydrolysis Hydrolysis SFA Formyl Amide (SFA) (From excipient impurities) m/z = 344.19

Caption: Major degradation pathways of Saxagliptin.

Workflow for Unknown Peak Identification

This workflow outlines a systematic approach to identifying an unknown impurity observed during HPLC analysis.

G Start Unknown Peak Observed in HPLC LCMS Perform LC-MS Analysis Start->LCMS HRMS Obtain High-Resolution Accurate Mass LCMS->HRMS Compare Mass Match Known Impurity? HRMS->Compare MSMS Acquire MS/MS Fragmentation Data Compare->MSMS Yes Forced_Deg Perform Forced Degradation Study Compare->Forced_Deg No Compare_Frag Compare Fragmentation with Reference/Literature MSMS->Compare_Frag Confirm Identity Confirmed Compare_Frag->Confirm Spike Spike with Stressed Sample Forced_Deg->Spike Spike->Confirm Isolate Isolate and Perform NMR for Full Structural Elucidation Confirm->Isolate For Novel Impurities

Sources

Overcoming challenges in the quantification of polar impurities like 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantification of Polar Pharmaceutical Impurities

Guide Focus: Overcoming Challenges in the Quantification of 3-Deoxy Saxagliptin

Welcome to the technical support center. As Senior Application Scientists, we understand that robust and accurate quantification of pharmaceutical impurities is paramount for drug safety and efficacy. This guide provides in-depth technical advice, troubleshooting, and validated protocols specifically designed to address the challenges posed by polar impurities, using 3-Deoxy Saxagliptin as a primary example.

Section 1: Understanding the Core Challenge

Why Are Polar Impurities Like 3-Deoxy Saxagliptin Difficult to Quantify?

The primary challenge stems from a fundamental mismatch between the analyte's properties and traditional analytical techniques.

  • The Analyte: Saxagliptin is a polar molecule.[1] The impurity, 3-Deoxy Saxagliptin, lacks a hydroxyl group compared to the parent drug, but it retains significant polarity due to multiple nitrogen and oxygen atoms in its structure.[2][3] Such polar compounds have a high affinity for aqueous mobile phases.

  • The Traditional Method (Reversed-Phase HPLC): Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase.[4] This setup is excellent for separating non-polar to moderately polar compounds based on their hydrophobicity. However, highly polar analytes like 3-Deoxy Saxagliptin have minimal interaction with the non-polar stationary phase. This results in little to no retention; the impurity elutes at or near the void volume (t₀), co-eluting with other unretained species and suffering from significant matrix effects, making accurate quantification nearly impossible.[5]

This lack of retention is the central problem that requires a strategic shift in our analytical approach.

Section 2: Strategic Approaches to Method Development

To achieve robust quantification, we must select a chromatographic mode that promotes interaction and retention of polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for this application.[6][7]

Principle of HILIC

HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.

Mechanism: The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte partitioning between this immobilized aqueous layer and the bulk organic mobile phase is the primary mechanism of retention. Polar analytes, like 3-Deoxy Saxagliptin, preferentially partition into the aqueous layer, leading to strong retention.

Decision Workflow for Method Selection

The following workflow guides the selection of the appropriate chromatographic mode.

MethodSelection Start Start: New Impurity Analysis Assess Assess Analyte Polarity (LogP, Structure, Solubility) Start->Assess IsPolar Highly Polar? (e.g., LogP < 1) Assess->IsPolar RPLC Develop RP-HPLC Method (C18, C8) IsPolar->RPLC No HILIC Develop HILIC Method IsPolar->HILIC Yes Validate Validate Method per ICH Q2(R1) RPLC->Validate OptimizeHILIC Optimize HILIC Parameters (Column, Mobile Phase, pH) HILIC->OptimizeHILIC OptimizeHILIC->Validate End Routine Analysis Validate->End

Caption: Decision workflow for selecting the correct chromatographic strategy.

Recommended Experimental Protocol: HILIC-MS/MS Method

This protocol provides a robust starting point for the quantification of 3-Deoxy Saxagliptin. Mass spectrometric detection (MS/MS) is recommended for its high sensitivity and selectivity, which are crucial for trace-level impurity analysis.[8][9]

Step 1: Standard and Sample Preparation

  • Reference Standard: Use a high-purity, pharmacopeia-traceable 3-Deoxy Saxagliptin reference standard.[10]

  • Diluent: Prepare a diluent of 90:10 (v/v) Acetonitrile:Water. Causality: The sample diluent must be similar in composition to the initial mobile phase to ensure good peak shape. Injecting a sample dissolved in a highly aqueous solution into a high-organic HILIC mobile phase will cause peak distortion.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to create a 100 µg/mL stock solution.

  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from the Limit of Quantification (LOQ) to ~150% of the target specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).

  • Sample Preparation: Dissolve the drug substance (Saxagliptin) in the diluent to the target concentration and filter through a 0.22 µm PVDF filter.

Step 2: Chromatographic & MS Conditions

ParameterRecommended SettingRationale & Expertise
LC System UPLC/UHPLC SystemMinimizes extra-column band broadening, crucial for HILIC efficiency.
Column Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phases offer excellent retention and unique selectivity for polar neutrals and bases.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)Volatile buffer, ideal for MS.[11] pH control ensures consistent analyte ionization state.
Mobile Phase B AcetonitrileThe primary organic solvent for HILIC.
Gradient 95% B -> 60% B over 5 minStarts with high organic content for strong retention and gradually increases aqueous content to elute analytes.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volumes are preferred to minimize solvent mismatch effects.
MS System Triple Quadrupole Mass Spectrometer (QqQ)Gold standard for quantification due to sensitivity and specificity of MRM mode.[9]
Ionization Mode Electrospray Ionization, Positive (ESI+)3-Deoxy Saxagliptin contains basic amine groups that readily protonate.
MRM Transition m/z 299.4 -> m/z [Fragment Ion]Precursor ion is [M+H]+.[3] Fragment ion must be determined via infusion and optimization.
Source Params Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 450°CThese are typical starting points and must be optimized for the specific instrument and analyte.[11]

Step 3: System Suitability Test (SST)

  • Purpose: To verify the analytical system is performing correctly before running samples. This is a core part of a self-validating protocol.

  • Procedure: Make five replicate injections of a mid-range calibration standard.

  • Acceptance Criteria (Example):

    • Peak Area %RSD (Relative Standard Deviation) ≤ 5.0%

    • Retention Time %RSD ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of polar impurities using HILIC-MS.

Q1: I am seeing poor peak shape (fronting, tailing, or split peaks). What should I do?

This is one of the most common issues in HILIC. Follow this diagnostic workflow.

PeakShapeTroubleshooting Start Problem: Poor Peak Shape CheckDiluent Is sample diluent organic content high (~90%)? Start->CheckDiluent FixDiluent Action: Re-dissolve sample in mobile phase-matched diluent (e.g., 90% ACN). CheckDiluent->FixDiluent No CheckEquil Is column equilibration time sufficient (>10 column volumes)? CheckDiluent->CheckEquil Yes FixDiluent->Start Re-inject FixEquil Action: Increase post-gradient equilibration time. CheckEquil->FixEquil No CheckContam Is there column contamination or blockage? CheckEquil->CheckContam Yes FixEquil->Start Re-inject FixContam Action: Flush column with strong solvent (e.g., 50:50 IPA:H2O). Replace column if needed. CheckContam->FixContam Yes GoodPeak Result: Peak Shape Restored CheckContam->GoodPeak No FixContam->Start Re-inject

Caption: Troubleshooting workflow for diagnosing poor peak shape in HILIC.

  • Expert Insight: The most frequent cause is a mismatch between the injection solvent and the mobile phase.[12] Unlike reversed-phase, where injecting a "weaker" solvent (like water) is acceptable, in HILIC, the "strong" eluting solvent is water. Injecting a high-water sample into a high-acetonitrile mobile phase causes solvent incompatibility on the column head, leading to severe peak distortion.

Q2: My retention times are drifting or not reproducible. Why?
  • Cause: Insufficient column equilibration. The water layer on the HILIC stationary phase takes a significant amount of time to form and stabilize.

  • Solution: Ensure your gradient program includes a post-run equilibration step of at least 10-15 column volumes at the initial mobile phase composition. For a 100 x 2.1 mm column at 0.4 mL/min, this translates to at least 5-7 minutes.

  • Trustworthiness Check: Monitor your system pressure. A stable, reproducible pressure trace from injection to injection is a strong indicator of a well-equilibrated system.

Q3: My signal intensity is low or inconsistent (poor sensitivity). What are the likely causes?
  • Cause 1: Ion Suppression (Matrix Effects). Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the MS source.[9]

  • Solution 1: Improve sample cleanup if possible. More importantly, adjust the chromatography to move the analyte away from interfering peaks. Try a different HILIC column (e.g., switch from amide to bare silica) or adjust the mobile phase pH to alter the retention of the impurity or the matrix components.

  • Cause 2: Suboptimal MS Source Parameters. ESI source settings are a delicate balance.

  • Solution 2: Perform a systematic optimization of source parameters (voltages, temperatures, gas flows) by infusing a standard solution of 3-Deoxy Saxagliptin. Do not rely solely on the instrument's autotune function.[11]

  • Cause 3: Incorrect Mobile Phase Additive.

  • Solution 3: Ensure you are using volatile additives like formic acid or ammonium formate. Non-volatile buffers like phosphate will rapidly contaminate the MS source and suppress the signal.[11]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for this analysis if I don't have a HILIC column? A: It is strongly discouraged. You will likely observe little to no retention, leading to an inaccurate and unreliable method that cannot be validated according to ICH guidelines.[5][8]

Q: My lab only has a UV detector, not an MS. Can I still quantify 3-Deoxy Saxagliptin? A: Possibly, but with significant challenges. 3-Deoxy Saxagliptin lacks a strong chromophore, meaning UV sensitivity will be very low. You would need to demonstrate that the method has sufficient sensitivity to reach the required Limit of Quantification (LOQ) for impurity analysis, which may not be feasible. A mass spectrometer is the recommended detector for this type of analysis.[6]

Q: How often should I replace my HILIC column? A: HILIC columns, especially those based on bare silica, can be sensitive to pH and prolonged exposure to high aqueous mobile phases. Monitor system suitability trends (peak shape, retention time, pressure). A significant, irreversible decline in performance indicates the column needs replacement. Using a guard column is a cost-effective way to extend the life of the analytical column.

Q: What is the purpose of adding salt (e.g., ammonium formate) to the mobile phase? A: The salt serves two primary purposes. First, it acts as a buffer to control the pH, which is critical for reproducible retention of ionizable compounds. Second, it can improve peak shape by reducing undesirable secondary ionic interactions between the analyte and the stationary phase.

References

  • ResearchGate. (n.d.). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Retrieved from [Link]

  • OMICS International. (2014). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. Retrieved from [Link]

  • SSRG International Journal of Applied Chemistry. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin 3-Deoxy Impurity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • PubMed. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Scirp.org. (2015). Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • ResearchGate. (2023). Comprehensive review on saxagliptin: properties, characteristics, analytical methods and bio-analytical methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Summary for CID 11243969. Retrieved from [Link]

  • PMC. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Retrieved from [Link]

Sources

Technical Support Center: Preparative Purification of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the preparative chromatographic purification of Saxagliptin, with a specific focus on the challenging separation of the 3-Deoxy Saxagliptin impurity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the purification process.

Understanding the Challenge: Saxagliptin and the 3-Deoxy Impurity

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its chemical structure is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[1]. During its synthesis or degradation, various impurities can arise, one of which is 3-Deoxy Saxagliptin.

The critical difference between Saxagliptin (C18H25N3O2) and 3-Deoxy Saxagliptin (C18H25N3O) lies in the absence of a hydroxyl group on the adamantyl moiety of the impurity.[1][2][3][4] This seemingly minor structural change leads to a significant difference in polarity, with 3-Deoxy Saxagliptin being less polar than the parent drug. This polarity difference is the cornerstone of their chromatographic separation. In reversed-phase chromatography, the less polar 3-Deoxy Saxagliptin will have a stronger affinity for the non-polar stationary phase and thus will typically have a longer retention time.

Preparative Chromatography Method Development: A Starting Point

While numerous analytical HPLC methods exist for Saxagliptin[5][6][7][8][9], scaling these up to a preparative scale requires careful consideration. Below is a foundational reversed-phase preparative HPLC method designed for the separation of Saxagliptin and 3-Deoxy Saxagliptin.

Table 1: Recommended Starting Parameters for Preparative Separation
ParameterRecommendationRationale
Stationary Phase C18 silica, 10 µm particle sizeC18 provides the necessary hydrophobicity for retaining both compounds. Larger particle sizes are used in preparative chromatography to reduce backpressure and allow for higher flow rates.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and helps to achieve sharp peak shapes by protonating the amine groups on both molecules.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography and generally provides good selectivity for this type of separation.
Gradient Isocratic or shallow gradient elutionA shallow gradient or isocratic elution will be necessary to achieve the resolution required to separate these closely related compounds. A starting point could be a 70:30 (A:B) ratio, adjusted based on initial analytical runs.
Flow Rate Dependent on column diameterFor a 20 mm ID column, a starting flow rate of 15-20 mL/min is reasonable. This should be optimized to balance separation time and resolution.
Detection UV at 212 nmSaxagliptin has a UV absorbance maximum around 212 nm, providing good sensitivity for detection.[6]
Sample Preparation Dissolve in a mixture of water and acetonitrileThe sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.

Troubleshooting Guide

This section addresses specific problems you may encounter during the preparative purification of 3-Deoxy Saxagliptin.

Q1: I am seeing poor resolution between the Saxagliptin and 3-Deoxy Saxagliptin peaks. How can I improve this?

Answer:

Poor resolution is a common challenge when separating closely related compounds. Here's a systematic approach to troubleshoot this issue:

  • Decrease the Strength of the Organic Modifier: Reducing the percentage of acetonitrile in your mobile phase will increase the retention of both compounds, providing more time for the column to resolve them. Try decreasing the acetonitrile concentration in 2-5% increments.

  • Optimize the Mobile Phase pH: The pKa of Saxagliptin is approximately 7.9. Operating at a lower pH (e.g., with 0.1% formic or acetic acid) ensures that the primary and secondary amine functionalities are protonated, leading to more consistent interactions with the stationary phase and sharper peaks.

  • Reduce the Flow Rate: Lowering the flow rate increases the residence time of the analytes on the column, allowing for more theoretical plates and better resolution. However, this will also increase the run time.

  • Decrease the Sample Load: Overloading the column is a frequent cause of poor resolution in preparative chromatography. If the peaks are broad and fronting, reduce the amount of sample injected onto the column.

  • Consider a Different Organic Modifier: While acetonitrile is a good starting point, methanol can sometimes offer different selectivity. Try replacing acetonitrile with methanol at a slightly higher concentration to achieve similar elution strength.

Q2: My peak shapes are broad and tailing. What is causing this and how can I fix it?

Answer:

Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

  • Check for Column Overload: As mentioned above, injecting too much sample can lead to peak distortion. Reduce the sample load to see if the peak shape improves.

  • Ensure Complete Dissolution of the Sample: If your sample is not fully dissolved, it can lead to tailing peaks. Ensure your sample is completely in solution before injection.

  • Address Secondary Interactions: The amine groups in Saxagliptin can interact with residual silanol groups on the silica-based stationary phase, causing tailing.

    • Use a well-endcapped column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.

    • Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the silanol groups, reducing their interaction with the protonated amine groups of the analytes.

  • Sample Solvent Effects: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the sample to spread on the column before the separation begins, leading to broad peaks. Ideally, dissolve your sample in the initial mobile phase composition.

Q3: I am experiencing high backpressure in my system. What are the likely causes and solutions?

Answer:

High backpressure is a common issue in HPLC and can indicate a blockage in the system.

  • Check for Column Clogging: The most common cause of high backpressure is a clogged column frit. This can be due to precipitated sample or buffer salts, or particulate matter from the sample or mobile phase.

    • Filter your sample and mobile phases: Always filter your sample through a 0.45 µm syringe filter before injection and filter your mobile phases.

    • Reverse flush the column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent like isopropanol (ensure your column is compatible with reverse flushing).

  • Inspect System Components: Check for blockages in the injector, tubing, or detector flow cell. Systematically loosen fittings starting from the detector and working your way back to the pump to identify the location of the pressure buildup.

  • High Mobile Phase Viscosity: A mobile phase with a high percentage of methanol or a low operating temperature can increase viscosity and, consequently, backpressure. Consider using acetonitrile, which has a lower viscosity, or slightly increasing the column temperature (e.g., to 30-40 °C).

Frequently Asked Questions (FAQs)

Q: What is a typical loading capacity for a preparative C18 column for this separation?

A: Loading capacity is highly dependent on the column dimensions, the resolution between the peaks of interest, and the desired purity of the final product. As a general rule of thumb for a 20 mm ID column, you might start with a load of 50-100 mg of crude material. This should be optimized empirically. Inject increasing amounts of your sample until you see a significant decrease in resolution, then reduce the load by about 20% for your preparative runs.

Q: How do I choose the right fraction collection parameters?

A: Fraction collection can be triggered by time, UV signal slope, or a combination of both. For separating closely eluting peaks like Saxagliptin and 3-Deoxy Saxagliptin, using the UV signal slope is generally more precise. Set a low threshold for the start and end of peak detection to ensure you collect the entire peak. It is also advisable to collect "heart cuts" of the main peak to achieve the highest purity, and then re-process the mixed fractions from the beginning and end of the peak.

Q: My collected fractions of pure Saxagliptin show the presence of 3-Deoxy Saxagliptin upon re-analysis. What could be happening?

A: This is likely due to "peak overlap" or "tailing" of the 3-Deoxy Saxagliptin peak into the Saxagliptin peak.

  • Improve Resolution: Refer to the troubleshooting section on improving resolution. Even a small improvement can significantly increase the purity of your collected fractions.

  • Optimize Fraction Collection: Adjust your fraction collection parameters to be more stringent. Start collecting the Saxagliptin fraction later and stop earlier to avoid collecting the tail of the 3-Deoxy Saxagliptin peak and the front of any later eluting impurities.

  • Consider a Second Purification Step: For very high-purity requirements, a two-step purification process may be necessary. The first pass would be a high-load, lower-resolution separation to remove the bulk of the impurities. The second pass would be a lower-load, higher-resolution "polishing" step.

Q: Can I use a different stationary phase for this separation?

A: While C18 is the most common and a good starting point, other stationary phases could offer different selectivity. For example, a Phenyl-Hexyl phase could provide alternative selectivity due to pi-pi interactions with the aromatic-like adamantyl group. A polar-embedded phase could also be beneficial in reducing peak tailing associated with the amine groups. However, any change in stationary phase will require a re-optimization of the mobile phase and other chromatographic parameters.

Visualizing the Workflow

Diagram 1: General Workflow for Preparative Purification

Preparative Purification Workflow cluster_0 Method Development cluster_1 Preparative Run cluster_2 Post-Purification MD1 Analytical Scale Separation MD2 Optimize Selectivity & Resolution MD1->MD2 MD3 Determine Loading Capacity MD2->MD3 PR1 Sample Preparation & Filtration MD3->PR1 PR3 Sample Injection PR1->PR3 PR2 Column Equilibration PR2->PR3 PR4 Fraction Collection PR3->PR4 PP1 Fraction Analysis (Analytical HPLC) PR4->PP1 PP2 Pooling of Pure Fractions PP1->PP2 PP3 Solvent Evaporation PP2->PP3 PP4 Final Product Characterization PP3->PP4

Caption: A flowchart outlining the key stages of preparative purification.

Diagram 2: Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution Start Poor Resolution Observed Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce Sample Load Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No End Resolution Improved A1_Yes->End Q2 Is the mobile phase optimized? A1_No->Q2 A2_Yes Decrease Flow Rate Q2->A2_Yes Yes A2_No Decrease % Organic Modifier Q2->A2_No No A2_Yes->End A2_No->End

Caption: A decision tree for addressing poor peak resolution.

References

  • New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. (2023).
  • Lokhande, P. (2020). Development and Validation of an HPLC Method for the Analysis of Saxagliptin in Bulk powder. International Journal of Trend in Scientific Research and Development.
  • RP-HPLC method for the simultaneous estimation of Saxagliptin and Dapagliflozin in combined pharmaceutical dosage form. International Journal of Novel Research and Development.
  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. (2020). Journal of Young Pharmacists. [Link]

  • Saxagliptin Impurities. SynZeal. [Link]

  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. Bulletin of Environment, Pharmacology and Life Sciences.
  • 3-Deoxy Saxagliptin | CAS No: 361441-98-7. Cleanchem. [Link]

  • Saxagliptin-impurities. Pharmaffiliates. [Link]

  • CAS No : 361441-98-7 | Product Name : Saxagliptin 3-Deoxy Impurity. Pharmaffiliates. [Link]

  • Center for Drug Evaluation and Research, Application Number: 22-350. U.S. Food and Drug Administration. [Link]

  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Journal of Pharmaceuticals.
  • Draft Guidance on Saxagliptin Hydrochloride. U.S. Food and Drug Administration. [Link]

  • Formulation, Characterization, and Evaluation of Eudragit-Coated Saxagliptin Nanoparticles Using 3 Factorial Design Modules. (2022). Assay and Drug Development Technologies. [Link]

  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
  • saxagliptin lactam impurity. Allmpus. [Link]

  • Saxagliptin. Wikipedia. [Link]

  • Chemical structure of saxagliptin. ResearchGate. [Link]

Sources

Technical Support Center: A Stability-Indicating Assay for Saxagliptin and 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing a robust stability-indicating assay for saxagliptin, with a critical focus on the separation and quantification of its process-related impurity, 3-Deoxy Saxagliptin. This document is designed for researchers, analytical scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice to ensure the development of a reliable and accurate analytical method.

Introduction: The Importance of a Stability-Indicating Method

A stability-indicating analytical method is crucial in pharmaceutical development as it provides a clear picture of a drug's stability profile by accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1] For saxagliptin, an oral hypoglycemic agent used to treat type 2 diabetes, ensuring its stability is paramount to its efficacy and safety.[][3] Saxagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which in turn increases the levels of incretin hormones that regulate blood glucose.[][4]

One of the key process-related impurities that needs to be monitored is 3-Deoxy Saxagliptin. While the exact formation pathway is proprietary to the manufacturing process, its structure suggests the reduction of the hydroxyl group on the adamantane moiety of the saxagliptin molecule. The presence of this and other impurities can impact the safety and efficacy of the final drug product, making their separation and quantification a regulatory requirement.

This guide will walk you through the essential aspects of developing and troubleshooting a stability-indicating UPLC method for saxagliptin and 3-Deoxy Saxagliptin.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when developing a stability-indicating assay for saxagliptin:

Q1: Why is a stability-indicating method necessary for saxagliptin?

A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the amount of saxagliptin in a sample without interference from any degradation products or impurities that may form over time or under stress conditions. This is a regulatory requirement to guarantee the safety, efficacy, and quality of the pharmaceutical product throughout its shelf life.

Q2: What are the typical degradation pathways for saxagliptin?

Forced degradation studies have shown that saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[4] It is generally stable under thermal and photolytic stress.[4] Common degradation products can include cyclic amidines and other related substances. Understanding these degradation pathways is crucial for developing a method that can separate all potential degradants from the parent drug.

Q3: What makes the separation of saxagliptin and 3-Deoxy Saxagliptin challenging?

The structural similarity between saxagliptin and 3-Deoxy Saxagliptin, differing only by a hydroxyl group, can make their chromatographic separation challenging. Achieving baseline resolution requires careful optimization of the mobile phase composition, pH, column chemistry, and temperature.

Q4: What are the critical quality attributes of a stability-indicating method for saxagliptin?

The critical quality attributes include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Recommended UPLC Method for Saxagliptin and 3-Deoxy Saxagliptin

This section provides a recommended starting point for developing a stability-indicating UPLC method. It is essential to validate this method according to ICH guidelines in your laboratory.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)The C18 stationary phase provides good hydrophobic retention for saxagliptin and its impurities. The 1.7 µm particle size offers high efficiency and resolution.
Mobile Phase A 0.1% Formic acid in waterFormic acid acts as a modifier to improve peak shape and provides a suitable pH for the analysis of these basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography that provides good separation selectivity for a wide range of compounds.
Gradient 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% BA gradient elution is necessary to ensure the elution of all components with good peak shape and resolution in a reasonable runtime.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID UPLC column that provides a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 215 nmSaxagliptin and its related compounds have UV absorbance in this region.
Injection Volume 2 µLA small injection volume is recommended for UPLC to prevent column overload and maintain good peak shape.
Sample Diluent Mobile Phase A:Mobile Phase B (50:50 v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase helps to ensure good peak shape for early eluting peaks.
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of saxagliptin and 3-Deoxy Saxagliptin reference standards in the sample diluent to prepare a stock solution. Further dilute to the desired concentration for analysis.

  • Sample Solution: For drug product analysis, crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the sample diluent. Sonicate for 15 minutes to ensure complete dissolution and then centrifuge or filter through a 0.22 µm syringe filter to remove any undissolved excipients.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: I am observing poor resolution between the saxagliptin and 3-Deoxy Saxagliptin peaks. How can I improve it?

A: Poor resolution is a common challenge in separating structurally similar compounds. Here are several steps you can take to improve the separation:

  • Optimize the Mobile Phase Gradient:

    • Decrease the gradient slope: A shallower gradient around the elution time of the two peaks will increase the separation time between them, often leading to better resolution. Try modifying the gradient to have a slower increase in the percentage of acetonitrile (Mobile Phase B) in the region where saxagliptin and 3-Deoxy Saxagliptin elute.

  • Adjust the Mobile Phase pH:

    • The ionization state of saxagliptin can affect its retention and selectivity. Experiment with slight adjustments to the pH of Mobile Phase A by varying the concentration of formic acid. A small change in pH can sometimes lead to a significant improvement in resolution.

  • Change the Organic Modifier:

    • While acetonitrile is a good starting point, methanol can offer different selectivity. Try replacing acetonitrile with methanol in Mobile Phase B or using a ternary mobile phase (water, acetonitrile, methanol) to fine-tune the separation.

  • Lower the Column Temperature:

    • Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the interactions between the analytes and the stationary phase, potentially improving resolution. Try reducing the temperature to 25 °C.

  • Evaluate a Different Column Chemistry:

    • If the above steps do not provide the desired resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These can offer different retention mechanisms and selectivity.

Q: My retention times are shifting between injections. What could be the cause and how do I fix it?

A: Inconsistent retention times can compromise the reliability of your assay. The following are common causes and their solutions:

  • Inadequate Column Equilibration:

    • Cause: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in a gradient method.

    • Solution: Increase the equilibration time at the end of your gradient program. A good rule of thumb is to allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Fluctuations in Mobile Phase Composition:

    • Cause: If you are using an online mixer, there might be issues with the pump's proportioning valves. Alternatively, evaporation of the more volatile solvent component can alter the mobile phase composition.

    • Solution: Manually prepare the mobile phase to eliminate variability from the online mixer. Keep the mobile phase reservoirs tightly capped to minimize evaporation.

  • Column Temperature Variations:

    • Cause: The laboratory's ambient temperature may be fluctuating, or the column oven may not be maintaining a stable temperature.

    • Solution: Ensure the column oven is functioning correctly and is set to a stable temperature.

  • Pump and System Leaks:

    • Cause: A small leak in the system can lead to pressure fluctuations and, consequently, variable flow rates and retention times.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.

Q: I am seeing peak tailing for the saxagliptin peak. What are the potential causes and solutions?

A: Peak tailing can affect the accuracy of peak integration and quantification. Here’s how to address it:

  • Secondary Interactions with the Stationary Phase:

    • Cause: The basic amine group in saxagliptin can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% trifluoroacetic acid instead of formic acid) can protonate the silanol groups and reduce these secondary interactions.

      • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds and has a highly end-capped stationary phase.

  • Column Overload:

    • Cause: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination:

    • Cause: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause peak tailing.

    • Solution: Implement a column washing procedure at the end of each sequence to remove any strongly retained matrix components. Using a guard column can also help protect the analytical column from contamination.

Visualizing the Workflow and Troubleshooting Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for developing the stability-indicating assay and a logical approach to troubleshooting common issues.

StabilityAssayWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_analysis Routine Analysis prep_standards Prepare Saxagliptin & 3-Deoxy Saxagliptin Standards method_dev Develop UPLC Method (Column, Mobile Phase, Gradient) prep_standards->method_dev prep_samples Prepare Stressed & Unstressed Samples forced_deg Perform Forced Degradation (Acid, Base, Oxidative) prep_samples->forced_deg method_dev->forced_deg Initial Method specificity Specificity/ Peak Purity forced_deg->specificity Assess Separation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness routine_testing Routine Stability Testing robustness->routine_testing Validated Method HPLCTroubleshooting cluster_retention Retention Time Issues cluster_shape Peak Shape Issues start Chromatographic Problem Observed rt_shift Retention Time Shift? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape check_equilibration Check Column Equilibration rt_shift->check_equilibration Yes check_mp Check Mobile Phase Composition check_equilibration->check_mp check_temp Check Column Temperature check_mp->check_temp solution Problem Resolved check_temp->solution check_resolution Optimize Gradient/ pH for Resolution peak_shape->check_resolution Yes check_tailing Address Tailing: - Adjust pH - Use B-D Column check_resolution->check_tailing check_overload Check for Column Overload check_tailing->check_overload check_overload->solution

Caption: Logic diagram for troubleshooting common HPLC issues.

References

  • MDPI. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • PubChem. Saxagliptin. [Link]

  • DergiPark. Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms. [Link]

  • ResearchGate. Comprehensive review on saxagliptin: properties, characteristics, analytical methods and bio-analytical methods | Request PDF. [Link]

  • Phenomenex. Common HPLC Problems & How to Deal With Them. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • SynThink Research Chemicals. Saxagliptin EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • ResearchGate. (PDF) METHOD DEVELOPMENT AND VALIDATION OF SAXAGLIPTIN BY USING UV SPECTROPHOTOMETRIC AND RP-HPLC TECHNIQUES IN BULK AND TABLET DOSAGE FORM. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • IRJMETS. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SAXAGLIPTIN BY USING RP-UPLC METHOD. [Link]

  • Proteopedia. Saxagliptin. [Link]

  • International Journal of Pharmaceutical Sciences and Research. NEW STABILITY INDICATING UPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DAPAGLIFLOZIN AND SAXAGLIPTIN. [Link]

  • bepls. Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of type 2 diabetes management, saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, stands as a cornerstone of oral hypoglycemic therapy.[1][2] The synthetic pathway to this intricate molecule, however, is not without its challenges, giving rise to a constellation of process-related impurities.[][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of these impurities—their genesis, structural nuances, and analytical determination—is paramount to ensuring the safety, efficacy, and regulatory compliance of the final drug product.[5]

This guide provides an in-depth comparative analysis of saxagliptin's process-related impurities. Moving beyond a mere catalog of compounds, we will delve into the causality behind their formation, offer a critical evaluation of analytical methodologies for their detection, and provide detailed, field-tested experimental protocols. Our objective is to equip you with the expert insights necessary to navigate the complexities of saxagliptin impurity profiling.

The Genesis of Impurities: Understanding the Synthetic Landscape

The manufacturing process of saxagliptin, a complex molecule with multiple chiral centers, involves a multi-step synthesis.[4][6] Impurities can emerge as byproducts of incomplete reactions, side reactions, or the degradation of intermediates and the final active pharmaceutical ingredient (API).[1] A foundational understanding of the synthetic route is therefore critical to anticipating and controlling these impurities. The primary synthesis of saxagliptin generally involves the coupling of two key intermediates: N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[]

Below is a simplified representation of the synthetic pathway and the points at which key impurities can arise.

cluster_synthesis Saxagliptin Synthesis cluster_impurities Impurity Formation Intermediate_A N-Boc-3-hydroxyadamantylglycine Coupling Amide Coupling Intermediate_A->Coupling Keto_Impurity Saxagliptin Keto Impurity Intermediate_A->Keto_Impurity Oxidation of starting material Intermediate_B (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide Intermediate_B->Coupling Coupled_Product N-Boc-Saxagliptin Amide Coupling->Coupled_Product Over_amidation Over-amidation Impurity Coupling->Over_amidation Side Reaction Dehydration Dehydration Coupled_Product->Dehydration Boc_Saxagliptin Boc-Saxagliptin Dehydration->Boc_Saxagliptin Deprotection Boc Deprotection Boc_Saxagliptin->Deprotection Saxagliptin_API Saxagliptin Deprotection->Saxagliptin_API Formyl_Impurity N-Formyl Saxagliptin Deprotection->Formyl_Impurity Incomplete Deprotection/ Side Reaction Cyclic_Amidine Cyclic Amidine Impurity (Degradation) Saxagliptin_API->Cyclic_Amidine Intramolecular Cyclization

Caption: Simplified Saxagliptin Synthesis and Impurity Formation Pathways.

A Closer Look at Key Process-Related Impurities

A number of process-related impurities have been identified and characterized for saxagliptin. Understanding their structure and formation is the first step in developing effective control strategies.

Impurity NameOther DesignationsMolecular FormulaMolecular WeightCAS Number
Saxagliptin Cyclic Amidine ImpuritySaxagliptin EP Impurity AC₁₈H₂₅N₃O₂315.411350800-76-8
Saxagliptin Amide AnalogSaxagliptin EP Impurity BC₁₈H₂₆N₄O₃334.411496712-39-0
Saxagliptin Cyclic AmideSaxagliptin EP Impurity CC₁₈H₂₄N₂O₃316.391350800-77-9
N-Formyl Saxagliptin-C₁₉H₂₅N₃O₃343.42N/A
Saxagliptin Keto Impurity-C₁₈H₂₃N₃O₂313.39N/A

Saxagliptin Cyclic Amidine Impurity (EP Impurity A): This is a significant degradation product formed through an intramolecular cyclization of the saxagliptin molecule. This reaction is thermodynamically favorable and can be accelerated by factors such as pH and temperature. Its formation involves the nucleophilic attack of the primary amine onto the nitrile group.

N-Formyl Saxagliptin: This impurity can arise from incomplete deprotection of a protected amine intermediate or as a byproduct of certain reagents used in the synthesis.

Saxagliptin Keto Impurity: The formation of this impurity is often attributed to the oxidation of the hydroxyl group on the adamantane moiety of a key starting material or an intermediate.

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of saxagliptin and its process-related impurities are critical for quality control. The two most prominent analytical techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

RP-HPLC: The Workhorse of Quality Control

RP-HPLC with UV detection is a robust and widely used method for the routine analysis of saxagliptin and its impurities.[7] Its advantages lie in its simplicity, cost-effectiveness, and reliability for quantifying known impurities.

Principle of Causality in Method Selection: The choice of a C18 stationary phase is based on the non-polar nature of saxagliptin and its impurities, allowing for effective separation based on hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired resolution between the main component and its closely related impurities. The UV detection wavelength is selected based on the chromophoric properties of saxagliptin, typically around 210-220 nm, to ensure adequate sensitivity.

UPLC-MS/MS: The Pinnacle of Sensitivity and Specificity

For the identification of unknown impurities and the quantification of trace-level contaminants, UPLC-MS/MS offers unparalleled advantages.[8] The use of sub-2 µm particles in UPLC columns results in significantly higher resolution, narrower peaks, and shorter run times compared to conventional HPLC.[9] The coupling with a tandem mass spectrometer provides exquisite sensitivity and specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[10]

Principle of Causality in Method Selection: The enhanced separation efficiency of UPLC is crucial for resolving co-eluting impurities that might be missed by HPLC. The mass spectrometer's ability to provide molecular weight and structural information is indispensable for identifying novel process-related impurities and for unequivocally confirming the identity of known ones, even at levels below the detection limits of UV detectors.

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS/MS
ParameterRP-HPLC with UV DetectionUPLC-MS/MSRationale for Superiority
Resolution GoodExcellentSmaller particle size in UPLC columns leads to higher theoretical plates and better separation of closely related compounds.
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeMass spectrometric detection is inherently more sensitive than UV detection.
Specificity Moderate to Good (based on retention time)Excellent (based on mass-to-charge ratio and fragmentation)MS provides unambiguous identification, reducing the risk of misidentification due to co-eluting peaks.
Analysis Time Longer (typically >10 minutes)Shorter (typically <5 minutes)Higher optimal linear velocities in UPLC allow for faster separations without sacrificing resolution.
Cost & Complexity LowerHigherUPLC-MS/MS systems are more expensive to acquire and maintain, and require more specialized expertise to operate.
Application Routine QC, assay of known impuritiesImpurity identification, trace analysis, forced degradation studiesUPLC-MS/MS is the preferred tool for research, development, and in-depth investigation, while HPLC is well-suited for routine quality control environments.

Experimental Protocols

To ensure the reproducibility and integrity of your analytical work, we provide the following detailed, step-by-step protocols.

Protocol 1: RP-HPLC Method for the Quantification of Saxagliptin and Known Impurities

This method is designed for the routine quality control of saxagliptin bulk drug and finished product.

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Column Temperature: 30 °C.

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (Saxagliptin): Accurately weigh and dissolve an appropriate amount of saxagliptin reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurity reference standards in the diluent at a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the standard and impurity stock solutions with the diluent to achieve a final concentration that is within the linear range of the method.

  • Sample Solution: Accurately weigh and dissolve the saxagliptin sample in the diluent to obtain a target concentration of 100 µg/mL.

3. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area of saxagliptin should be not more than 2.0%.

  • The resolution between saxagliptin and the nearest eluting impurity peak should be not less than 2.0.

Start Start Protocol Prep Prepare Mobile Phases, Standards, and Samples Start->Prep Equilibrate Equilibrate HPLC System with Mobile Phase Prep->Equilibrate Inject Inject System Suitability and Sample Solutions Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Process Process Data and Quantify Impurities Acquire->Process End End of Protocol Process->End

Caption: RP-HPLC Experimental Workflow.

Protocol 2: UPLC-MS/MS Method for Identification and Quantification of Trace Impurities

This method is ideal for the identification of unknown impurities and for the sensitive quantification of known impurities at very low levels.

1. Chromatographic and Mass Spectrometric System:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[8]

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM) for known impurities or full scan for unknown impurity identification.

2. Standard and Sample Preparation:

  • Prepare stock and working solutions as described in Protocol 1, but at lower concentrations appropriate for the sensitivity of the MS detector (e.g., in the ng/mL range).

3. Data Analysis:

  • For known impurities, quantify using the area of the MRM transition peaks against a calibration curve.

  • For unknown impurities, identify potential structures based on the accurate mass measurement and fragmentation patterns observed in the MS/MS spectra.

Start Start Protocol Prep Prepare Mobile Phases, Standards, and Samples Start->Prep Equilibrate Equilibrate UPLC-MS/MS System Prep->Equilibrate Inject Inject Samples Equilibrate->Inject Acquire Acquire MS and MS/MS Data Inject->Acquire Process Process Data, Identify and Quantify Impurities Acquire->Process End End of Protocol Process->End

Caption: UPLC-MS/MS Experimental Workflow.

Authoritative Grounding and Regulatory Landscape

The control of impurities in drug substances and drug products is a critical aspect of pharmaceutical development and is governed by international guidelines, primarily from the International Council for Harmonisation (ICH). According to ICH Q3A(R2), impurities present in a new drug substance at a level of greater than 0.10% should be identified. For saxagliptin, with a maximum daily dose of 5 mg, the qualification threshold for impurities is 0.15%.[11]

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for saxagliptin that outline the requirements for impurity control.[12][13] These monographs specify the acceptance criteria for known and unknown impurities. Adherence to these pharmacopeial standards is mandatory for drug products marketed in these regions.

Conclusion

The effective control of process-related impurities in saxagliptin is a multifaceted challenge that requires a deep understanding of its synthetic chemistry and the application of appropriate analytical technologies. While RP-HPLC remains a valuable tool for routine quality control, the superior resolution, sensitivity, and specificity of UPLC-MS/MS make it an indispensable technique for comprehensive impurity profiling, particularly during drug development and for the investigation of out-of-specification results.

By leveraging the insights and protocols presented in this guide, researchers and drug development professionals can build a robust and scientifically sound strategy for the analysis and control of saxagliptin impurities, ultimately contributing to the development of safer and more effective medicines for patients with type 2 diabetes.

References

  • Ch, P., et al. (2014). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. bepls.
  • Prabhakar, P., et al. (2014). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry, 30(1), 291-297.
  • SynZeal. (n.d.). Saxagliptin Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • DergiPark. (2022). Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms. Journal of Research in Pharmacy, 26(4), 963-970.
  • U.S. Pharmacopeia. (n.d.). 1086 Impurities in Drug Substances and Drug Products. USP-NF.
  • Scott, J. D., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(2), 293-297.
  • European Medicines Agency. (2008). Onglyza; INN: saxagliptin. Retrieved from [Link]

  • Farooqui, F. I., & Kakde, R. B. (2016). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Journal of Chemical and Pharmaceutical Research, 8(7), 509-514.
  • ResearchGate. (2012).
  • RJPT. (2021). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 14(10), 5535-5541.
  • ResearchGate. (2015). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC)
  • Waters. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC.
  • ResearchGate. (2016).

Sources

A Senior Application Scientist's Guide to Validating an Analytical Method for 3-Deoxy Saxagliptin in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Deoxy Saxagliptin, a potential impurity in the antidiabetic drug Saxagliptin. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures, this document offers a comparative analysis of two common chromatographic approaches: a traditional High-Performance Liquid Chromatography (HPLC) method and a more modern Ultra-High-Performance Liquid Chromatography (UHPLC) method.[1][2][3][4]

The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to establish a robust, reliable, and compliant analytical method for impurity analysis. This guide emphasizes the causality behind experimental choices and provides a self-validating system for protocol integrity.

The Criticality of Impurity Profiling in Pharmaceutical Development

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. Regulatory bodies worldwide, guided by documents such as ICH Q3A(R2) for new drug substances, mandate stringent control over impurities.[5][6][7] An impurity is any component of the new drug substance that is not the chemical entity defined as the drug substance. For Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, potential impurities can arise from the manufacturing process or degradation.[8][9][10][11] 3-Deoxy Saxagliptin represents a potential process-related impurity or a degradation product, and its accurate quantification is paramount.

A validated analytical method ensures that the measurements are accurate, precise, and specific for the intended analyte. This guide will walk through the essential validation parameters, offering a comparative lens on how different analytical technologies can meet and exceed regulatory expectations.

Comparative Analysis of Analytical Methods: HPLC vs. UHPLC

The choice of analytical technology can significantly impact the efficiency and sensitivity of impurity analysis. Here, we compare a conventional HPLC method with a contemporary UHPLC approach for the determination of 3-Deoxy Saxagliptin.

Validation Parameter Traditional HPLC Method Modern UHPLC Method ICH Q2(R1) Acceptance Criteria (Typical for Impurity Method)
Specificity Resolution > 1.5 from Saxagliptin and other known impurities.Resolution > 2.0 from Saxagliptin and other known impurities.The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally considered acceptable.
Range 0.05% to 0.3% of the nominal concentration of Saxagliptin.0.025% to 0.5% of the nominal concentration of Saxagliptin.The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
Precision (RSD%) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 8.0%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 4.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[12]
Detection Limit (DL) 0.015% of the nominal concentration of Saxagliptin.0.008% of the nominal concentration of Saxagliptin.The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL) 0.05% of the nominal concentration of Saxagliptin.0.025% of the nominal concentration of Saxagliptin.The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The quantitation limit is a parameter of quantitative assays for low levels of compounds in sample matrices, and is used particularly for the determination of impurities and/or degradation products.[13]
Robustness Minor variations in mobile phase composition and column temperature show acceptable system suitability.Negligible impact on resolution and peak shape with minor variations in mobile phase composition, flow rate, and column temperature.The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Analysis of Comparison: The UHPLC method demonstrates superior performance in terms of specificity (higher resolution), linearity, range, precision, and sensitivity (lower DL and QL). The enhanced efficiency of UHPLC, stemming from the use of smaller particle size columns and higher operating pressures, leads to sharper peaks, better separations, and shorter run times, making it a more robust and reliable choice for impurity analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear acceptance criteria for each step.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess 3-Deoxy Saxagliptin in the presence of Saxagliptin, other potential impurities, and degradation products.[12][13]

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of Saxagliptin spiked with 3-Deoxy Saxagliptin and other known impurities at their specification limits.

    • Prepare individual solutions of Saxagliptin and 3-Deoxy Saxagliptin.

    • Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).

  • Forced Degradation Studies:

    • Subject Saxagliptin drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[9][10]

    • Analyze the stressed samples to ensure that the 3-Deoxy Saxagliptin peak is well-resolved from any degradation products.

  • Chromatographic Analysis:

    • Inject the prepared solutions into the chosen chromatographic system (HPLC or UHPLC).

  • Acceptance Criteria:

    • The peak for 3-Deoxy Saxagliptin should be free of interference from other components.

    • The resolution between the 3-Deoxy Saxagliptin peak and the closest eluting peak (Saxagliptin or any other impurity/degradant) should be greater than 1.5 for HPLC and greater than 2.0 for UHPLC.

    • The placebo solution should not show any peak at the retention time of 3-Deoxy Saxagliptin.

Linearity

Objective: To demonstrate a direct proportional relationship between the concentration of 3-Deoxy Saxagliptin and the analytical response over a defined range.[12]

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a series of at least five standard solutions of 3-Deoxy Saxagliptin covering the expected range (e.g., from the quantitation limit to 150% of the specification limit).

  • Chromatographic Analysis:

    • Inject each standard solution in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area against the concentration of 3-Deoxy Saxagliptin.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.998 for HPLC and ≥ 0.999 for UHPLC.

    • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[12]

Methodology:

  • Preparation of Spiked Samples:

    • Prepare a sample of the Saxagliptin drug product and spike it with known amounts of 3-Deoxy Saxagliptin at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.

  • Chromatographic Analysis:

    • Analyze the spiked samples.

  • Data Analysis:

    • Calculate the percentage recovery of 3-Deoxy Saxagliptin for each sample.

  • Acceptance Criteria:

    • The mean percentage recovery should be within 95.0% to 105.0% for HPLC and 98.0% to 102.0% for UHPLC for each concentration level.

Visualization of the Validation Workflow

A clear understanding of the validation process is crucial for successful implementation. The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Implementation Dev Method Development Proto Protocol Generation Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec DLQL DL & QL Prec->DLQL Rob Robustness DLQL->Rob Report Validation Report Rob->Report Implement Method Implementation Report->Implement

Caption: Overall workflow for analytical method validation.

SpecificityDecisionTree Start Perform Specificity Test (Spiking & Forced Degradation) CheckRes Resolution > Acceptance Criteria? Start->CheckRes CheckInt Interference from Placebo? CheckRes->CheckInt Yes Fail Method Not Specific (Re-evaluate & Optimize) CheckRes->Fail No Pass Specificity is Acceptable CheckInt->Pass No CheckInt->Fail Yes

Caption: Decision tree for assessing method specificity.

Conclusion

The validation of an analytical method for impurities such as 3-Deoxy Saxagliptin is a scientifically rigorous process that underpins the safety and quality of pharmaceutical products. By adhering to the principles outlined in the ICH Q2(R1) guideline and leveraging modern analytical technologies like UHPLC, drug developers can ensure the integrity of their data and meet global regulatory expectations. This guide provides a robust framework for this critical activity, emphasizing a logical, data-driven approach to method validation.

References

  • Chhabda P. J. et. al. (2014). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Sridhar, I., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Publishing. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ResearchGate. (2023). METHOD DEVELOPMENT AND VALIDATION OF SAXAGLIPTIN BY USING UV SPECTROPHOTOMETRIC AND RP-HPLC TECHNIQUES IN BULK AND TABLET DOSAGE FORM. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Bio E-Learning Portal for Students. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]

  • ResearchGate. (2014). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. [Link]

  • MDPI. (2021). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. (n.d.). Analytical Method Validation Report of Saxagliptin Tablet. [Link]

  • Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Scirp.org. (2015). Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Scientific guideline. [Link]

Sources

A Comparative Guide to HPLC and UPLC Methods for the Analysis of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the specific application of analyzing 3-Deoxy Saxagliptin, a potential impurity in the antidiabetic drug Saxagliptin. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two powerful analytical techniques and to implement a validated method for impurity profiling.

Introduction: The Significance of Impurity Profiling for Saxagliptin

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The manufacturing process and storage of Saxagliptin can lead to the formation of related substances and degradation products, which must be meticulously monitored to ensure the safety and efficacy of the final drug product. 3-Deoxy Saxagliptin is one such potential impurity that requires a sensitive and specific analytical method for its detection and quantification.

The choice between HPLC and UPLC for this purpose is not merely a matter of preference but a critical decision that impacts analytical efficiency, sensitivity, and, ultimately, the speed of drug development and release. This guide will explore the cross-validation of both methods, providing the scientific rationale behind the experimental design and a clear comparison of their performance.

Fundamental Principles: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis. It utilizes a stationary phase with larger particle sizes (typically 3-5 µm) and operates at lower pressures. In contrast, Ultra-Performance Liquid Chromatography (UPLC) employs stationary phases with sub-2 µm particle sizes, necessitating a specialized system capable of handling significantly higher backpressures.[1][2][3] This fundamental difference in particle size is the primary driver for the enhanced performance of UPLC, leading to:

  • Increased Resolution and Peak Capacity: Smaller particles provide a greater surface area for interaction, resulting in sharper and more resolved peaks.[2]

  • Higher Sensitivity: The narrower peaks obtained with UPLC lead to a better signal-to-noise ratio, enabling the detection of impurities at lower levels.[4]

  • Faster Analysis Times: The efficiency of UPLC allows for shorter run times without compromising separation quality, significantly increasing sample throughput.[1][4]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[2][5]

The following diagram illustrates the logical flow of the cross-validation process described in this guide.

CrossValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation cluster_3 Performance Comparison HPLC_Dev HPLC Method Development Specificity Specificity HPLC_Dev->Specificity Linearity Linearity & Range HPLC_Dev->Linearity Accuracy Accuracy HPLC_Dev->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Dev->Precision LOD_LOQ LOD & LOQ HPLC_Dev->LOD_LOQ Robustness Robustness HPLC_Dev->Robustness UPLC_Dev UPLC Method Development UPLC_Dev->Specificity UPLC_Dev->Linearity UPLC_Dev->Accuracy UPLC_Dev->Precision UPLC_Dev->LOD_LOQ UPLC_Dev->Robustness Comparison Comparative Analysis Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Robustness->Comparison Acid Acid Hydrolysis Acid->Specificity Base Base Hydrolysis Base->Specificity Oxidation Oxidative Oxidation->Specificity Thermal Thermal Thermal->Specificity Photolytic Photolytic Photolytic->Specificity Conclusion Conclusion Comparison->Conclusion Saxagliptin_Impurity Saxagliptin Saxagliptin (API) Three_Deoxy 3-Deoxy Saxagliptin (Impurity) Saxagliptin->Three_Deoxy Potential Formation During Synthesis or Degradation

Sources

A Comparative Guide to the Certification and Characterization of 3-Deoxy Saxagliptin Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of regulatory approval and patient safety. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of this process, demanding analytical standards of the highest metrological quality. This guide provides an in-depth technical examination of the certification and characterization of a 3-Deoxy Saxagliptin reference material. It will objectively compare the analytical performance of a comprehensively certified reference material (CRM) against a less-characterized, or "in-house," alternative, supported by experimental data and protocols.

The Critical Role of Impurity Reference Standards in Pharmaceutical Development

Saxagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] During its synthesis and storage, various related substances can emerge as process-related impurities or degradation products.[3][4] One such critical impurity is 3-Deoxy Saxagliptin, a structurally similar variant that must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product.

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be identified, reported, and qualified at specific thresholds.[5][6] This necessitates the use of well-characterized impurity reference standards. While many laboratories may generate "in-house" or working standards for routine checks, a Certified Reference Material (CRM) offers a higher level of assurance, characterized by:

  • Traceability: The certified property values are linked to a national or international standard.[7]

  • Uncertainty: A stated uncertainty is associated with the certified purity value.

  • Comprehensive Documentation: A detailed Certificate of Analysis provides a complete picture of the material's identity, purity, and characterization.

Using a non-certified standard can introduce significant risks, including inaccurate impurity quantification, leading to out-of-specification (OOS) results, batch rejection, and potential regulatory deficiencies during review. This guide demonstrates why a fully certified 3-Deoxy Saxagliptin reference material is not just a reagent, but a fundamental component of a robust quality system.

Comprehensive Characterization: The Foundation of a Certified Reference Material

The certification of a 3-Deoxy Saxagliptin reference material is a multi-faceted process that goes far beyond a simple purity check by HPLC. It employs an orthogonal array of analytical techniques to build a complete and validated profile of the material.

Structural Elucidation and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the absence of the hydroxyl group at the 3-position of the adamantyl moiety, which distinguishes it from Saxagliptin. 2D NMR techniques like COSY and HSQC are employed to confirm proton-proton and proton-carbon connectivities, leaving no ambiguity in the structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition (C₁₈H₂₅N₃O).[8] Fragmentation analysis (MS/MS) helps to further confirm the structure by identifying characteristic fragments of the molecule.[9]

  • Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups, such as the nitrile (C≡N) and amide (C=O) stretches, providing a unique fingerprint of the molecule.

Purity Determination via the Mass Balance Approach

Assigning a purity value to a CRM is not reliant on a single chromatographic measurement. The most robust and scientifically sound method is the mass balance approach , where purity is calculated by subtracting the sum of all impurity contents from 100%.[10][11] This ensures that all potential impurities, including those not detected by the primary chromatographic method, are accounted for.

Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)

The workflow for this approach is visualized below.

cluster_MassBalance Mass Balance Purity Assignment cluster_Impurity_Inputs Impurity Characterization Purity Assigned Purity (CRM Value) MassBalance 100% - Σ (Impurities) MassBalance->Purity Calculate & Certify HPLC Chromatographic Impurities (HPLC-UV) HPLC->MassBalance KF Water Content (Karl Fischer) KF->MassBalance GC Residual Solvents (Headspace GC) GC->MassBalance TGA Inorganic Content (TGA/Sulphated Ash) TGA->MassBalance

Caption: Workflow for assigning purity using the mass balance approach.

Comparative Analysis: Certified RM vs. an Alternative Standard

To illustrate the tangible benefits of a CRM, we present a comparative analysis. A hypothetical Quality Control (QC) laboratory is tasked with quantifying 3-Deoxy Saxagliptin in a batch of Saxagliptin API at the specification limit of 0.15%. The lab compares the performance of a fully Certified 3-Deoxy Saxagliptin RM against a non-certified Alternative Standard (e.g., an in-house isolated material with purity estimated by ¹H NMR and a non-validated HPLC method).

Purity and Uncertainty Comparison

The Certificate of Analysis is the first point of differentiation.

ParameterCertified Reference MaterialAlternative StandardCausality and Impact
Purity Assignment Method Mass Balance (HPLC, KF, GC, TGA)HPLC Area % (unvalidated)The mass balance approach is more accurate as it accounts for non-chromophoric impurities (water, solvents, inorganics), which HPLC alone ignores.
Certified Purity 99.8%"≥98%" (Estimate)The CRM provides a precise value, essential for accurate calculations. The alternative's value is an estimate, introducing a significant source of error.
Uncertainty ± 0.1%Not DeterminedKnowing the uncertainty is critical for establishing the confidence interval of the final result. Without it, the true accuracy of the impurity quantification is unknown.
Performance in a Validated Stability-Indicating UPLC Method

The laboratory uses a validated UPLC method to separate Saxagliptin from its known impurities.

ParameterCertified Reference MaterialAlternative Standard
Chromatographic Purity 99.95% (by validated UPLC)98.5% (by validated UPLC)
Observed Minor Impurities One minor peak at 0.05%Same minor peak at 0.05% + an additional unknown peak at 1.45%

Analysis: When analyzed by the same high-resolution validated method, the Alternative Standard is revealed to be significantly less pure than initially estimated. It contains a co-eluting impurity from its synthesis or degradation that was not resolved by the original, less-specific "in-house" HPLC method. This highlights a critical risk: an impure standard will lead to an inaccurate quantification of the target impurity in the API sample.

Spike and Recovery Experiment for Accuracy

The lab prepares a solution of the Saxagliptin API and spikes it with a known concentration (0.15% w/w) of each reference standard to assess analytical accuracy.

MetricUsing Certified RMUsing Alternative Standard
Theoretical Spiked Value 0.150%0.150%
Purity-Corrected Spike Conc. 0.1497% (using 99.8% purity)0.1478% (using 98.5% purity)
Measured Value in API 0.148%0.165%
Recovery (%) 98.9% 111.6%
Conclusion Accurate result, within typical acceptance criteria (e.g., 90-110%).Inaccurate result, leading to a false Out-of-Specification (OOS) conclusion.

Causality of Failure: The Alternative Standard's lower purity and the presence of an unknown impurity mean that to weigh out what is thought to be 0.150% of 3-Deoxy Saxagliptin, more total material must be used. When this solution is used to calibrate the instrument, the instrument response per unit of actual 3-Deoxy Saxagliptin is artificially lowered. Consequently, when the API sample is measured against this flawed calibration, the amount of 3-Deoxy Saxagliptin is overestimated, leading to a false OOS result and a costly, unnecessary investigation.

Experimental Protocols for Certification and Application

Providing transparency in methodology is key to trustworthiness. Below are detailed protocols for the core analytical techniques.

Protocol: UPLC Method for Chromatographic Purity of 3-Deoxy Saxagliptin

This stability-indicating method is designed to separate 3-Deoxy Saxagliptin from Saxagliptin and other potential impurities.[3][12]

  • Chromatographic System: UPLC system with a PDA/TUV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 13 min: 95% B

    • 13.1 min: 5% B

    • 15 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • System Suitability Test (SST):

    • Inject a standard solution six times.

    • The relative standard deviation (RSD) for the peak area of 3-Deoxy Saxagliptin must be ≤ 2.0%.

    • Tailing factor must be ≤ 1.5.

  • Analysis:

    • Prepare the reference material solution at a concentration of approximately 0.5 mg/mL in a diluent (e.g., 50:50 Water:Acetonitrile).

    • Inject and integrate all peaks.

    • Calculate purity by the area normalization method.

Protocol: Purity Assignment via Mass Balance
  • Chromatographic Purity: Determine using the validated UPLC method described above (4.1).

  • Water Content: Determine by coulometric Karl Fischer titration. This method is specific for water and is crucial for accurate purity assignment.

  • Residual Solvents: Analyze by Headspace Gas Chromatography (GC-HS) with a flame ionization detector (FID). Screen for solvents used in the final crystallization step of the synthesis.

  • Inorganic Impurities: Determine by Thermogravimetric Analysis (TGA). Heat the sample to a high temperature (e.g., 800 °C) and measure the weight of the non-volatile residue.

The certification workflow and its application in routine QC are distinct but interconnected processes.

cluster_Certification CRM Certification Workflow cluster_Application QC Application Workflow Synthesis Synthesis & Purification of 3-Deoxy Saxagliptin Identity Structural Elucidation (NMR, MS, IR) Synthesis->Identity Purity Mass Balance Analysis (HPLC, KF, GC, TGA) Identity->Purity Cert Issuance of Certificate of Analysis Purity->Cert CRM Certified Reference Material Cert->CRM Std_Prep Prepare Standard Solution (Using CRM & CoA Purity) CRM->Std_Prep API_Sample Saxagliptin API Batch Sample_Prep Prepare API Sample Solution API_Sample->Sample_Prep Analysis UPLC Analysis Std_Prep->Analysis Sample_Prep->Analysis Quant Quantify Impurity (Compare Sample to Standard) Analysis->Quant Result Reportable Result (Accurate & Reliable) Quant->Result

Sources

A Comprehensive Guide to the Determination of the Relative Response Factor (RRF) for 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. For oral hypoglycemic agents like Saxagliptin, rigorous control of related substances is mandated by regulatory bodies worldwide. This guide provides an in-depth, scientifically grounded protocol for the determination of the Relative Response Factor (RRF) for a potential impurity, 3-Deoxy Saxagliptin, empowering researchers and drug development professionals with the knowledge to ensure accurate impurity profiling.

The Critical Role of the Relative Response Factor in Impurity Quantification

The International Council for Harmonisation (ICH) guidelines necessitate the reporting, identification, and qualification of impurities in new drug substances and products.[1][2][3] Direct quantification of these impurities often requires their isolated, pure reference standards, which can be costly and challenging to synthesize or procure, especially for novel or unstable compounds.[4] The RRF serves as a practical and scientifically valid alternative, enabling the quantification of an impurity using the readily available reference standard of the Active Pharmaceutical Ingredient (API).

The RRF is a measure of the detector response of an impurity relative to the API at the same concentration under identical chromatographic conditions.[1] It is a crucial parameter in analytical methods used to control impurities, as it corrects for differences in detector response that may arise from variations in the chromophoric properties of the API and its impurities.[4] An RRF value of 1.0 indicates an identical detector response, while a value greater or less than 1.0 signifies a stronger or weaker response, respectively, compared to the API.

This guide will delineate a robust methodology for determining the RRF of 3-Deoxy Saxagliptin relative to Saxagliptin using High-Performance Liquid Chromatography (HPLC) with UV detection, a technique widely employed in pharmaceutical analysis.[5][6][7]

Foundational Principles: Causality in Experimental Design

The determination of a reliable RRF hinges on a meticulously designed experiment that accounts for the physicochemical properties of both the API and the impurity. The choice of chromatographic conditions is critical to ensure accurate and reproducible results.

Chromatographic System Selection: A reversed-phase HPLC system with a C18 column is a common and effective choice for the separation of Saxagliptin and its related substances.[5][8][9] The non-polar nature of the C18 stationary phase allows for good retention and separation of moderately polar compounds like Saxagliptin.

Mobile Phase and Gradient: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate resolution between the API and impurity peaks.[5][8][10] A gradient elution may be necessary to ensure the timely elution of all components with good peak shape.

Detection Wavelength: The selection of an appropriate UV detection wavelength is crucial for sensitive and accurate quantification. The ideal wavelength is often the absorption maximum (λmax) of the API, which provides a good response for both the API and structurally similar impurities. However, it is essential to evaluate the UV spectra of both Saxagliptin and 3-Deoxy Saxagliptin to select a wavelength that provides a suitable response for both compounds.

Experimental Workflow for RRF Determination

The following diagram illustrates the systematic workflow for the determination of the RRF for 3-Deoxy Saxagliptin.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_api Prepare Stock Solution of Saxagliptin (API) prep_series Prepare a Series of Working Standard Solutions (API and Impurity) prep_api->prep_series prep_imp Prepare Stock Solution of 3-Deoxy Saxagliptin (Impurity) prep_imp->prep_series hplc_analysis Inject Solutions into HPLC System prep_series->hplc_analysis record_data Record Chromatograms and Peak Areas hplc_analysis->record_data linearity Establish Linearity (Concentration vs. Peak Area) record_data->linearity slope Determine the Slope of the Linear Regression Line for API and Impurity linearity->slope rrf_calc Calculate RRF slope->rrf_calc

Caption: Workflow for the Determination of Relative Response Factor.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the RRF of 3-Deoxy Saxagliptin.

1. Materials and Reagents:

  • Saxagliptin Reference Standard (API)

  • 3-Deoxy Saxagliptin Reference Standard (Impurity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Formate (or other suitable buffer salt)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions (A Suggested Starting Point):

ParameterSuggested Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm[9]
Injection Volume 10 µL

3. Preparation of Standard Solutions:

  • Stock Solutions (1000 µg/mL):

    • Accurately weigh about 25 mg of Saxagliptin Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

    • Accurately weigh about 25 mg of 3-Deoxy Saxagliptin Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

  • Linearity Solutions:

    • Prepare a series of at least five concentrations for both Saxagliptin and 3-Deoxy Saxagliptin, ranging from the limit of quantification (LOQ) to approximately 150% of the target impurity concentration (e.g., if the specification for the impurity is 0.1%, the range could be from LOQ to 1.5 µg/mL). These solutions should be prepared by diluting the stock solutions with the diluent.

4. Data Acquisition and Analysis:

  • Inject the prepared linearity solutions for both Saxagliptin and 3-Deoxy Saxagliptin into the HPLC system.

  • Record the peak areas for each injection.

  • Plot a calibration curve of peak area versus concentration for both the API and the impurity.

  • Perform a linear regression analysis for each data set to obtain the slope of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999 to demonstrate good linearity.[5]

Calculation of the Relative Response Factor

The RRF can be calculated using two primary methods: the slope method and the single-point method. The slope method is generally considered more robust and is recommended.

Slope Method:

The RRF is the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve.[11]

RRF = (Slope of 3-Deoxy Saxagliptin) / (Slope of Saxagliptin)

RRF_Calculation cluster_inputs Inputs cluster_formula Formula cluster_output Output slope_imp Slope of Impurity Calibration Curve (m_imp) formula RRF = m_imp / m_api slope_imp->formula slope_api Slope of API Calibration Curve (m_api) slope_api->formula rrf_value Relative Response Factor (RRF) formula->rrf_value

Caption: Calculation of RRF using the slope method.

Method Validation: Ensuring Trustworthiness

A determined RRF is only reliable if the analytical method used is validated in accordance with ICH guidelines.[6][9] Key validation parameters include:

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products.[7][12]

  • Linearity: The linearity of the detector response for both the API and the impurity should be established over a defined concentration range.[5][13]

  • Precision: The precision of the method should be assessed at different levels (repeatability and intermediate precision) to ensure the reproducibility of the results.[5][9]

  • Accuracy: The accuracy of the method for quantifying the impurity should be demonstrated, often through recovery studies of the impurity spiked into the API.[6]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[9]

Data Summary and Interpretation

The experimentally determined RRF for 3-Deoxy Saxagliptin should be documented and justified. The following table provides a template for summarizing the key results.

ParameterSaxagliptin (API)3-Deoxy Saxagliptin (Impurity)
Linearity Range (µg/mL) e.g., 0.1 - 10e.g., 0.05 - 1.5
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Slope of Calibration Curve Calculated ValueCalculated Value
Calculated RRF N/ACalculated Value

Once the RRF is established and validated, it can be used to calculate the concentration of 3-Deoxy Saxagliptin in a sample using the following formula:

% Impurity = (Area_impurity / Area_API) * (Concentration_API / Concentration_sample) * (1 / RRF) * 100

Conclusion

The determination of the Relative Response Factor is a critical step in the development and validation of analytical methods for the control of impurities in pharmaceuticals. By following a systematic and scientifically sound approach, as outlined in this guide, researchers and drug development professionals can confidently and accurately quantify 3-Deoxy Saxagliptin, thereby ensuring the quality and safety of Saxagliptin drug products. This commitment to analytical rigor is fundamental to upholding the highest standards of pharmaceutical manufacturing and patient care.

References

  • Gaikwad, V. D., et al. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS.
  • Shinde, V. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho.
  • Pharma guideline. (2025, February 18). Relative Response Factor (RRF)
  • Patel, P., et al. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • ResearchGate. (2025, August 6).
  • Islam, M. S., et al. (2025, April 28). Development and validation of rp-hplc method for determination of saxagliptin hydrochloride in bulk and tablet dosage form.
  • Longdom Publishing. (n.d.).
  • Pathak, S., & Bansal, K. (2021, July 1). Analytical methods of saxagliptin a dpp-4 inhibitor.
  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • MDPI. (n.d.). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • National Institutes of Health. (n.d.).
  • Rasayan Journal of Chemistry. (2011).
  • PubMed. (2022, February 28).

Sources

A Comparative Stability Analysis of 3-Deoxy Saxagliptin and Other Gliptin Impurities: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the stability profile of Saxagliptin, with a particular focus on its impurities, including 3-Deoxy Saxagliptin. As drug development professionals know, understanding the stability of an active pharmaceutical ingredient (API) and its related impurities is paramount to ensuring the safety, efficacy, and quality of the final drug product. This document delves into the chemical behavior of Saxagliptin under various stress conditions, offering a comparative perspective on the formation and stability of its key impurities.

The insights and methodologies presented herein are grounded in established analytical practices and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to design robust stability studies, interpret degradation profiles, and ensure the integrity of Saxagliptin throughout its lifecycle.

The Significance of Impurity Profiling for Saxagliptin

Saxagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][] By preventing the degradation of incretin hormones, Saxagliptin helps to regulate blood glucose levels in patients with type 2 diabetes.[] The chemical structure of Saxagliptin, a complex molecule featuring an adamantane moiety, a nitrile group, and an azabicyclo[3.1.0]hexane core, presents unique stability challenges.[4]

Impurities in a drug substance can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products).[] These impurities, even in minute quantities, can potentially impact the drug's safety and efficacy. Therefore, regulatory bodies mandate rigorous characterization and control of any impurity. 3-Deoxy Saxagliptin, a known related substance, serves as a critical reference standard in analytical research and quality control applications to ensure the consistency of formulations.[6]

Structural Landscape of Key Saxagliptin Impurities

A thorough stability analysis begins with understanding the chemical structures of the parent drug and its primary impurities. The stability of each compound is intrinsically linked to its functional groups and overall architecture.

  • Saxagliptin: The parent molecule contains a secondary hydroxyl group on the adamantane ring, which is a potential site for chemical transformation.[4]

  • 3-Deoxy Saxagliptin: As the name implies, this impurity lacks the hydroxyl group on the adamantane ring. This structural modification significantly reduces the molecule's polarity.

  • Other Process-Related and Degradation Impurities: The synthesis and degradation of Saxagliptin can yield a variety of other impurities, including diastereoisomers and products of hydrolysis or oxidation.[7] For instance, the nitrile group can be susceptible to hydrolysis, and the amino group can undergo oxidation.

Comparative Stability Under Forced Degradation

Forced degradation studies are a cornerstone of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance.[2] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing, as outlined in ICH guideline Q1A.[1][3]

Saxagliptin has been shown to be particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[8][9][10]

Summary of Forced Degradation Data for Saxagliptin

The following table summarizes typical degradation patterns observed for Saxagliptin under various stress conditions, which informs our understanding of when specific impurities are likely to form.

Stress ConditionReagent/ConditionObserved Degradation of SaxagliptinReference
Acid Hydrolysis 0.1N HCl~0.93%[11]
Base Hydrolysis 0.1N NaOH~3.17%[11]
Oxidative Stress 3% H₂O₂~2.24%[11]
Thermal Stress Dry HeatSignificant Degradation[8]
Photolytic Stress UV/Fluorescent LightNo Significant Degradation (0.22% total impurity increase)[8]

Interpretation:

The data clearly indicates that the primary degradation pathways for Saxagliptin involve hydrolysis and oxidation.[10][11] The formation of hydrolytic and oxidative impurities is therefore a key focus for stability-indicating methods. While direct comparative stability data for 3-Deoxy Saxagliptin is not extensively published, its stability can be inferred. As a deoxy compound, it lacks the hydroxyl group that can be a target for certain oxidative pathways, potentially rendering it more stable under specific oxidative conditions compared to the parent drug. However, other functional groups remain, which could be susceptible to hydrolysis or other degradation mechanisms. The goal of a stability-indicating method is to resolve the parent peak from all potential degradant peaks.[12]

Degradation Pathway of Saxagliptin

The following diagram illustrates the general degradation pathways of Saxagliptin under stress, leading to the formation of various degradation products (DPs).

G Acid Acid Hydrolysis Base Base Hydrolysis SAX Saxagliptin Oxidation Oxidation (H2O2) DP1 Hydrolytic Impurity 1 (e.g., Amide formation) SAX->DP1 Major DP2 Hydrolytic Impurity 2 (e.g., Ring opening) SAX->DP2 Minor DP3 Oxidative Impurity SAX->DP3

Caption: Saxagliptin Degradation Pathways under Stress.

Experimental Protocols for Stability Assessment

The trustworthiness of any stability data hinges on the validity of the analytical methods used. A stability-indicating analytical method (SIAM) must be able to accurately quantify the decrease in the API concentration while simultaneously detecting the increase in degradation products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[13]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of Saxagliptin and assess its intrinsic stability.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve Saxagliptin API in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours). After incubation, cool and neutralize with an equivalent of HCl. Dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) for 24-48 hours. After exposure, dissolve the powder to prepare a solution of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Saxagliptin from its process-related impurities and degradation products. This protocol is a representative example based on published methods.[11][13][14]

  • Chromatographic System:

    • Column: Phenomenex Kinetex C8 (150 x 4.6mm, 5µm) or equivalent.[14]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% Perchloric acid and Acetonitrile (ACN) in a 50:40 ratio.[14]

    • Flow Rate: 1.2 mL/min.[14]

    • Detection Wavelength: 212 nm.[14]

    • Injection Volume: 10 µL.[14]

    • Column Temperature: Ambient or controlled at 25°C.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of Saxagliptin and known impurities (like 3-Deoxy Saxagliptin) at various concentrations to establish linearity and system suitability.

    • Inject the prepared standard and stressed samples.

    • Record the chromatograms and calculate the percentage of degradation by comparing the peak area of Saxagliptin in stressed samples to the unstressed control.

  • Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12][15] For Saxagliptin, typical LOD and LOQ values have been reported as 0.37 µg/mL and 1.1193 µg/mL, respectively.[11][14]

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of a comprehensive stability study, from sample preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Prepare API Stock Solution & Reference Standards B Subject API to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B D Analyze Stressed & Control Samples via Validated HPLC Method B->D C Develop & Validate Stability-Indicating HPLC Method C->D E Identify & Characterize Degradants (LC-MS/MS if necessary) D->E F Quantify API Degradation & Impurity Formation E->F G Establish Degradation Profile & Assess Comparative Stability F->G

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion

The stability of Saxagliptin is a critical quality attribute that requires meticulous investigation. Forced degradation studies reveal that the molecule is most vulnerable to hydrolytic and oxidative stress, leading to the formation of several degradation products.[9][10] While impurities like 3-Deoxy Saxagliptin are often process-related, understanding their behavior under stress conditions is essential for developing robust control strategies.

The development and validation of a precise, stability-indicating analytical method is the lynchpin of this entire process, enabling the separation and quantification of Saxagliptin from its impurities.[16] By employing the systematic approach and detailed protocols outlined in this guide, researchers and drug developers can confidently characterize the stability profile of Saxagliptin, ensuring the development of a safe, effective, and high-quality pharmaceutical product that meets all regulatory standards.

References

  • Panda, C., & Sahoo, M. (2025). Stability indicating assay of Dapagliflozin and Saxagliptin. Research Journal of Pharmacy and Technology, 18(5), 2393-8. [Link]

  • ResearchGate. (n.d.). Stability indicating assay of Dapagliflozin and Saxagliptin. [Link]

  • Gurav, S. B., et al. (2020). Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research, 54(2s), s258-s266. [Link]

  • ResearchGate. (n.d.). (PDF) Stability indicating assay of Dapagliflozin and Saxagliptin. [Link]

  • Chhabda, P. J., et al. (2014). DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. International Journal of Research and Development in Pharmacy and Life Sciences, 3(3), 993-1003. [Link]

  • Der Pharma Chemica. (n.d.). Validated RP-HPLC Stability Indicating Method of Anti-Diabetic Active Pharmaceutical Ingredient; Saxagliptin Hydrochloride Dihydrate. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. [Link]

  • ResearchGate. (n.d.). LC-ESI-MS/MS studies on Saxagliptin and its forced degradation products. [Link]

  • Boinpally, R., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8212-8221. [Link]

  • PubMed. (n.d.). Efficacy and Safety of Vildagliptin, Saxagliptin or Sitagliptin as Add-On Therapy in Chinese Patients With Type 2 Diabetes Inadequately Controlled With Dual Combination of Traditional Oral Hypoglycemic Agents. [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Prescrire International. (2010). Saxagliptin. No more effective than other gliptins, but a high potential for drug interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Database. [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • SynZeal. (n.d.). 3-Deoxy Saxagliptin. [Link]

  • European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. [Link]

  • Allmpus. (n.d.). Saxagliptin N-Formyl Impurity. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Deoxy Saxagliptin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and analysis; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. 3-Deoxy Saxagliptin, a known impurity and reference standard for the active pharmaceutical ingredient (API) Saxagliptin, requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides the essential operational and logistical framework for its proper disposal, grounded in scientific principles and regulatory standards.

The environmental impact of improper pharmaceutical disposal is well-documented, with active compounds being detected in waterways, potentially affecting ecosystems and human health.[3][4] Flushing chemicals down the drain is no longer an acceptable practice, as wastewater treatment facilities are often not equipped to remove these complex molecules.[3][5] Therefore, a structured and informed disposal plan is not merely a suggestion but a professional and ethical obligation.

Regulatory Framework: The Foundation of Safe Disposal

The disposal of laboratory chemicals is governed by a multi-tiered regulatory structure. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous and non-hazardous solid waste.[6] Pharmaceutical waste can fall under the "hazardous waste" category depending on its chemical properties and concentration.[4][7] The EPA's regulations, particularly the 2019 rule on Management Standards for Hazardous Waste Pharmaceuticals, strictly prohibit the sewering (flushing) of hazardous pharmaceutical waste.[5][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe removal of contaminated waste, ensuring worker safety.[10][11]

It is crucial to consult your institution's specific Chemical Hygiene Plan and your local and state regulations, which may be more stringent than federal guidelines.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 3-Deoxy Saxagliptin is not widely available, its structural similarity to the parent compound, Saxagliptin, dictates that it should be handled with the same level of caution. The SDS for Saxagliptin and its salts identifies several key hazards:

  • Health Hazards: Suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[12][13][14]

  • Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[13]

Causality: The principle of precaution is paramount in chemical handling. In the absence of specific toxicological data for a derivative or impurity, its hazard profile is assumed to mirror that of the parent API. This approach ensures the highest level of protection for personnel. Therefore, all handling and disposal procedures must be designed to mitigate these potential risks.

Before beginning any work, a formal risk assessment should be conducted to identify the specific hazards in your experimental context and to implement appropriate control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the known hazards of Saxagliptin, the following PPE is mandatory when handling 3-Deoxy Saxagliptin in any form (solid or in solution):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[15]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure clothing provides full coverage.

  • Respiratory Protection: While normal use may not require respiratory protection, it should be available.[15] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk, especially when handling the powdered form to avoid dust formation.[12][14][15]

Core Disposal Protocol: A Step-by-Step Guide

The primary goal is to manage 3-Deoxy Saxagliptin waste in a manner that prevents its release into the environment and complies with hazardous waste regulations.

Step 1: Waste Segregation Proper segregation at the point of generation is the most critical step. Do not mix 3-Deoxy Saxagliptin waste with non-hazardous laboratory trash.[16] Establish designated, clearly labeled waste containers.

Step 2: Containerization

  • Pure Compound/Unused Material: Place any expired or unused solid 3-Deoxy Saxagliptin into a dedicated, sealable, and clearly labeled hazardous waste container.[16] The label should include the chemical name ("3-Deoxy Saxagliptin"), the words "Hazardous Waste," and the associated hazard warnings (e.g., "Toxic," "Carcinogen").

  • Contaminated Labware (Solid Waste): Items such as gloves, weigh boats, and wipes that are contaminated with the compound should be collected in a separate, lined, and sealed container labeled as hazardous solid waste.[16]

  • Contaminated Labware (Sharps): Needles, scalpels, or other sharps contaminated with 3-Deoxy Saxagliptin must be placed in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.

  • Contaminated Solutions (Liquid Waste): Aqueous and solvent-based solutions containing 3-Deoxy Saxagliptin must be collected in a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container. Do not mix incompatible chemicals.[16]

Step 3: In-Lab Neutralization (Not Recommended) While chemical decontamination can be used for spills, attempting to neutralize bulk chemical waste in the lab is not recommended. The degradation of Saxagliptin can be complex, potentially creating other hazardous byproducts.[17][18] The most reliable and compliant method of disposal is through a licensed hazardous waste management company.

Step 4: Final Disposal Arrange for the pickup and disposal of the segregated hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor. The most common and recommended disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[4][19][20] This process effectively destroys the active compound, preventing its entry into the environment.

Data Presentation: Waste Stream Management

Waste StreamContainer TypeDisposal MethodKey Justification
Pure 3-Deoxy Saxagliptin Sealed, labeled hazardous waste containerIncineration via certified vendorEnsures complete destruction of the potent compound.[4][7]
Contaminated Solids (Gloves, Wipes) Lined, sealed hazardous waste containerIncineration via certified vendorPrevents release of residual compound and potential personnel exposure.[16]
Contaminated Sharps Puncture-proof, labeled sharps containerIncineration via certified vendorPrevents physical injury and chemical exposure.
Contaminated Liquids Leak-proof, labeled hazardous waste containerIncineration or other approved treatment via certified vendorPrevents environmental contamination via drains.[3][4]

Experimental Protocol: Surface and Equipment Decontamination

This protocol should be followed for routine cleaning of work surfaces (e.g., fume hood sash, benchtops) and non-disposable equipment after handling 3-Deoxy Saxagliptin.

Objective: To effectively deactivate and remove residual 3-Deoxy Saxagliptin from laboratory surfaces.

Materials:

  • Personal Protective Equipment (PPE) as described above.

  • Deactivating Solution: A freshly prepared 2% solution of an EPA-approved oxidizing agent (e.g., sodium hypochlorite, or bleach).[21]

  • Neutralizing Solution: A solution of sodium thiosulfate to neutralize the bleach and prevent corrosion of stainless steel surfaces.[21]

  • Detergent: A standard laboratory-grade germicidal detergent.[21]

  • Low-lint wipes.

  • Hazardous waste collection bags.

Procedure:

  • Preparation: Don all required PPE. Ensure the area is clear of any unnecessary materials.

  • Initial Removal: If any visible powder is present, gently wipe it up with a dry, low-lint wipe. Dispose of the wipe immediately into the hazardous solid waste container. Do not use a brush, as this can aerosolize the powder.

  • Deactivation & Decontamination: Liberally apply the deactivating solution (2% bleach) to the contaminated surface. Allow a contact time of at least 2 minutes.[22]

  • Wiping: Using low-lint wipes, wipe the surface in a unidirectional motion (e.g., top to bottom, back to front) to lift the contaminant. Do not scrub back and forth, as this can re-contaminate the area.

  • Repeat: Repeat the decontamination process (steps 3 and 4) at least two more times, using fresh wipes for each application.[22]

  • Neutralization: Apply the neutralizing sodium thiosulfate solution to the surface to deactivate the bleach, particularly on stainless steel. Wipe dry with clean, low-lint wipes.

  • Cleaning: Wash the surface with the laboratory detergent to remove any remaining residue.

  • Final Rinse: Rinse the surface with purified water (if appropriate for the surface) and wipe dry with clean, low-lint wipes.

  • Waste Disposal: All used wipes and other contaminated materials must be disposed of in the designated hazardous solid waste container.

Mandatory Visualization: Disposal Decision Workflow

This diagram illustrates the logical flow for determining the correct disposal path for materials associated with 3-Deoxy Saxagliptin.

G 3-Deoxy Saxagliptin Disposal Workflow cluster_0 3-Deoxy Saxagliptin Disposal Workflow cluster_1 3-Deoxy Saxagliptin Disposal Workflow start Waste Generated is_contaminated Is the item contaminated with 3-Deoxy Saxagliptin? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_haz Dispose as Non-Hazardous General Lab Waste is_contaminated->non_haz No pure_compound Pure Compound or Expired Stock waste_type->pure_compound Pure Chemical solid_waste Contaminated Solids (Gloves, Wipes, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Liquids (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, etc.) waste_type->sharps_waste Sharp container_pure Seal in Labeled Hazardous Waste Container pure_compound->container_pure container_solid Place in Lined, Labeled Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Leak-Proof, Labeled Hazardous Waste Container liquid_waste->container_liquid container_sharps Place in Puncture-Proof, Labeled Sharps Container sharps_waste->container_sharps disposal Dispose via Certified Hazardous Waste Vendor (Incineration) container_pure->disposal container_solid->disposal container_liquid->disposal container_sharps->disposal

Caption: Decision workflow for the proper segregation and disposal of 3-Deoxy Saxagliptin waste.

By adhering to these scientifically grounded and regulation-aligned procedures, you can effectively manage the disposal of 3-Deoxy Saxagliptin, ensuring the safety of yourself, your colleagues, and the integrity of our shared environment.

References

  • Title: Pharmaceutical Waste Source: Department of Toxic Substances Control - CA.gov URL: [Link]

  • Title: Drug Disposal: Dispose "Non-Flush List" Medicine in Trash Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES Source: U.S. Drug Enforcement Administration (DEA) URL: [Link]

  • Title: 3-Deoxy Saxagliptin | CAS No: 361441-98-7 Source: Cleanchem URL: [Link]

  • Title: Pharmaceutical Waste Disposal EXPLAINED Source: YouTube (TriHaz Solutions) URL: [Link]

  • Title: The concentration of saxagliptin (SAXA) degradation products... Source: ResearchGate URL: [Link]

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Medication & Pharmaceutical Waste Disposal Explained Source: Stericycle URL: [Link]

  • Title: Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: How do you safely store and dispose of your medications? Source: Drugs.com URL: [Link]

  • Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Methods for Pharmaceutical Decontamination Source: CURIS System URL: [Link]

  • Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: LC-ESI-MS/MS studies on saxagliptin and its forced degradation products Source: RSC Publishing URL: [Link]

  • Title: EPA Regulations for Healthcare & Pharmaceuticals Source: Stericycle URL: [Link]

  • Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL: [Link]

  • Title: Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin Source: MDPI URL: [Link]

  • Title: Pharmaceutical Facility Sanitization: Best Practices Considered Source: IVT Network URL: [Link]

  • Title: OSHA Laboratory Standard Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Saxagliptin hydrate - Safety Data Sheet Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: USP 800 & Hazardous Drug Disposal Source: Stericycle URL: [Link]

  • Title: Saxagliptin-impurities Source: Pharmaffiliates URL: [Link]

  • Title: GMP cleaning and sanitation practices in Pharmaceuticals Source: Techni-Clean URL: [Link]

  • Title: DECONTAMINATION AND CLEANING Source: ASHP Publications URL: [Link]

  • Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]

  • Title: Safe disposal of unwanted medicines Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Safely Disposing Medications: A Step-by-Step Guide Source: Advanced Diabetes Supply® URL: [Link]

Sources

Navigating the Handling of 3-Deoxy Saxagliptin: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Saxagliptin is classified as a potent pharmaceutical compound.[1] Although not classified as a cytotoxic agent in the same vein as traditional chemotherapy drugs, its biological activity at low doses necessitates stringent handling procedures to prevent occupational exposure. The primary routes of exposure are inhalation of aerosolized particles, dermal contact, and ingestion.[1]

The parent compound, Saxagliptin, has been associated with potential health effects, including hypersensitivity reactions, pancreatitis, and joint pain.[2][3] Therefore, minimizing any direct contact with 3-Deoxy Saxagliptin is paramount. A thorough risk assessment should be conducted for any new procedure involving this compound.

Core Principle: The foundation of safe handling is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).[4]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. For 3-Deoxy Saxagliptin, the following are essential:

  • Ventilated Enclosures: All weighing and reconstitution of powdered 3-Deoxy Saxagliptin must be performed in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box.[5] This is critical to contain any airborne particles.

  • Closed Systems: Whenever feasible, utilize closed-system drug-transfer devices (CSTDs) for solution transfers to minimize the generation of aerosols and prevent spills.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is a critical last line of defense. The following table outlines the minimum PPE requirements for handling 3-Deoxy Saxagliptin.

PPE CategorySpecificationRationale and Best Practices
Gloves Double-gloving with powder-free nitrile gloves.The outer glove should be changed immediately if contaminated and every 30 minutes during continuous handling.[6] The inner glove provides an additional layer of protection. All gloves should be disposed of as hazardous waste.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing 3-Deoxy Saxagliptin.[1][8]
Lab Coat Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting knit cuffs.Prevents contamination of personal clothing. Gowns should be changed immediately after a spill or at the end of a task.[9]
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR).Required when handling the powdered form of the compound outside of a ventilated enclosure, or in the event of a spill.[6][10] Fit-testing is mandatory for tight-fitting respirators.
Shoe Covers Disposable shoe covers.Should be worn in designated handling areas to prevent the tracking of contaminants.[6]

Procedural Guidance for Safe Handling

Adherence to standardized procedures is crucial for minimizing exposure risk. The following workflow illustrates the key steps for safely handling 3-Deoxy Saxagliptin.

Safe Handling Workflow Workflow for Handling 3-Deoxy Saxagliptin cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup and Disposal Designate Area Designate Handling Area Assemble Materials Assemble All Necessary Materials and PPE Designate Area->Assemble Materials 1. Isolate Don PPE Don PPE in Correct Sequence Assemble Materials->Don PPE 2. Prepare Weigh Compound Weigh Powdered Compound Don PPE->Weigh Compound 3. Enter Enclosure Reconstitute Reconstitute in Solution Weigh Compound->Reconstitute 4. Solubilize Transfer Solution Transfer Solution (Use CSTD if possible) Reconstitute->Transfer Solution 5. Aliquot/Use Decontaminate Surfaces Decontaminate Work Surfaces Transfer Solution->Decontaminate Surfaces 6. Clean Segregate Waste Segregate and Dispose of Waste Decontaminate Surfaces->Segregate Waste 7. Dispose Doff PPE Doff PPE in Correct Sequence Segregate Waste->Doff PPE 8. Exit Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands 9. Final Step

Caption: A logical workflow for the safe handling of 3-Deoxy Saxagliptin.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.

PPE Donning and Doffing PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don Gown Don Gown Don Respirator Don Respirator Don Gown->Don Respirator Don Goggles Don Goggles Don Respirator->Don Goggles Don Inner Gloves Don Inner Gloves Don Goggles->Don Inner Gloves Don Outer Gloves Don Outer Gloves Don Inner Gloves->Don Outer Gloves Remove Outer Gloves Remove Outer Gloves Remove Gown Remove Gown Remove Outer Gloves->Remove Gown Remove Goggles Remove Goggles Remove Gown->Remove Goggles Remove Inner Gloves Remove Inner Gloves Remove Goggles->Remove Inner Gloves Remove Respirator Remove Respirator Remove Inner Gloves->Remove Respirator

Caption: The correct sequence for donning and doffing PPE to minimize contamination.

Spill Management and Decontamination

All personnel handling 3-Deoxy Saxagliptin must be trained in spill management. A spill kit containing appropriate PPE, absorbent materials, and waste disposal bags must be readily accessible.

Spill Procedure:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear a minimum of double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

  • Clean: Clean the area from the outer edge of the spill inward.

  • Decontaminate: Use an appropriate deactivating and cleaning agent.

  • Dispose: All cleanup materials are to be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of 3-Deoxy Saxagliptin, including contaminated PPE, vials, and cleaning materials, must be disposed of in accordance with institutional and local regulations for hazardous pharmaceutical waste.[11]

  • Sharps: Needles and syringes should be disposed of in a designated sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag.[5]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not dispose of them down the drain.[12]

By adhering to these stringent safety protocols, researchers and scientists can effectively mitigate the risks associated with handling 3-Deoxy Saxagliptin, ensuring a safe and productive laboratory environment.

References

  • Medicine.com. (2020, February 10). Saxagliptin: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saxagliptin. PubChem Compound Database. Retrieved from [Link]

  • RxWiki. (2015, August 31). Saxagliptin - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: SAXAGLIPTIN tablet, film coated. DailyMed. Retrieved from [Link]

  • RxList. (n.d.). Saxagliptin: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Cleanchem. (n.d.). 3-Deoxy Saxagliptin. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, January 3). Saxagliptin. LiverTox. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Saxagliptin. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • RCSB PDB. (n.d.). Saxagliptin. PDB-101. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]

  • The Association for Radiologic & Imaging Nursing. (n.d.). Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, March 4). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.